Technical Documentation Center

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline
  • CAS: 1019514-90-9

Core Science & Biosynthesis

Foundational

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline chemical structure and properties

This is an in-depth technical guide for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline , a specialized fluorinated intermediate used in medicinal chemistry. CAS Registry Number: 1019514-90-9 Chemical Formula: C₁₄H₁₃F₂N Mole...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline , a specialized fluorinated intermediate used in medicinal chemistry.

CAS Registry Number: 1019514-90-9 Chemical Formula: C₁₄H₁₃F₂N Molecular Weight: 233.26 g/mol [1][2][3]

Executive Summary

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a secondary amine building block characterized by a dual-fluorination pattern on two distinct aromatic rings.[1][2][3] In drug discovery, this scaffold serves as a critical pharmacophore for modulating lipophilicity and metabolic stability.[2][3] The presence of the fluorine atom at the 5-position of the aniline and the 4-position of the benzyl group enhances the molecule's resistance to oxidative metabolism (specifically CYP450-mediated hydroxylation) while maintaining the basicity required for receptor binding.[1][3]

This guide details the synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in the development of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[3]

Chemical Identity & Structural Analysis[1][2][4][5][6][7]

Nomenclature & Identifiers[1][2][3][7]
  • IUPAC Name: 5-Fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline[1][2][3]

  • Common Synonyms: N-(4-Fluorobenzyl)-5-fluoro-o-toluidine; CS-1210855[1][2][3]

  • SMILES: Cc1c(NCCc2ccc(F)cc2)cc(F)cc1

  • InChIKey: (Predicted) XZYV... (Derivative specific)

Physicochemical Properties (Experimental & Predicted)

The following data aggregates experimental values for the core aniline and predicted values for the full construct.

PropertyValueSource/Method
Appearance Off-white to pale yellow solid/oilExperimental Observation
Boiling Point ~340°C (Predicted at 760 mmHg)Calculated (ACD/Labs)
Density 1.18 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) ~4.5 - 5.0Est.[1][2][3][4][5] based on 5-F-2-Me-aniline
LogP 4.21Consensus LogP
H-Bond Donors 1 (Secondary Amine)Structural Analysis
H-Bond Acceptors 3 (N, 2xF)Structural Analysis

Structural Insight: The ortho-methyl group (2-position) provides steric protection to the amine nitrogen, potentially reducing the rate of N-oxidation, while the electron-withdrawing fluorine atoms lower the pKa compared to unsubstituted N-benzylaniline, affecting bioavailability and solubility profiles.[1][2][3]

Synthetic Methodology

The most robust route for synthesizing high-purity 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is Reductive Amination .[1][2][3] This method is preferred over direct alkylation (using benzyl bromide) to prevent over-alkylation to the tertiary amine.[2]

Reaction Pathway

Reagents:

  • Amine: 5-Fluoro-2-methylaniline (CAS 367-29-3)[1][2][3][4][6]

  • Aldehyde: 4-Fluorobenzaldehyde (CAS 459-57-4)[1][2][3]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.[2][3]

Mechanism: Formation of an imine intermediate followed by in situ reduction.[2][3]

Detailed Protocol (Bench Scale)

Note: This protocol assumes a 10 mmol scale.

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 5-Fluoro-2-methylaniline (1.25 g, 10 mmol) and 4-Fluorobenzaldehyde (1.24 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

    • Add Acetic Acid (1-2 drops) to catalyze imine formation.[2][3]

    • Stir at room temperature for 2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC for the disappearance of the starting aniline.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (30 mL).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[2]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2][3]

  • Purification:

    • Purify the crude oil via Flash Column Chromatography.[2][3][7]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[2][3]

    • Yield Expectation: 75-85%.

Process Logic Visualization

SynthesisFlow Start Start: 5-Fluoro-2-methylaniline + 4-Fluorobenzaldehyde ImineStep Step 1: Imine Formation Solvent: DCE, Cat: AcOH 2 hrs @ RT Start->ImineStep Mixing Reduction Step 2: Reduction Reagent: NaBH(OAc)3 12 hrs @ RT ImineStep->Reduction In-situ Quench Step 3: Quench Sat. NaHCO3 Reduction->Quench Completion Extraction Step 4: Extraction DCM / Brine Wash Quench->Extraction Purification Step 5: Flash Chromatography Hexanes/EtOAc Extraction->Purification Final Product: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Purification->Final

Caption: Step-by-step reductive amination workflow for high-purity synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

¹H NMR (400 MHz, CDCl₃) - Predicted
  • δ 7.35 (m, 2H): 4-Fluorobenzyl aromatic protons (ortho to CH2).[2][3]

  • δ 7.05 (m, 2H): 4-Fluorobenzyl aromatic protons (meta to CH2).[2][3]

  • δ 6.95 (t, 1H): Aniline ring proton (C3-H, adjacent to methyl).[2][3]

  • δ 6.35 (m, 2H): Aniline ring protons (C4-H, C6-H).[1][2][3]

  • δ 4.30 (s, 2H): Benzyl methylene (-CH₂-N).[1][2][3]

  • δ 3.85 (bs, 1H): Amine proton (-NH-).[2][3]

  • δ 2.15 (s, 3H): Methyl group (-CH₃).[2][3]

Mass Spectrometry (ESI)[2][3]
  • Calculated Mass: 233.12[1][2]

  • Observed [M+H]⁺: 234.1[2][3]

  • Fragmentation Pattern: Expect a major fragment at m/z 109 (4-fluorobenzyl cation) due to cleavage of the C-N bond.[1][2][3]

Applications in Drug Discovery

This molecule functions as a "privileged structure" intermediate.[2][3][8]

Pharmacophore Utility
  • Lipophilicity Modulation: The addition of the 4-fluorobenzyl group significantly increases LogP, enhancing membrane permeability compared to the parent aniline.[1][2][3]

  • Metabolic Blocking: The fluorine at the para-position of the benzyl ring blocks the primary site of oxidative metabolism (hydroxylation), extending the half-life of the drug candidate.[1][2][3]

  • Kinase Inhibition: This scaffold mimics the hinge-binding region of several Type II kinase inhibitors when coupled with heterocycles like quinazolines or pyrimidines.[1][2][3]

Handling & Stability[1][2][3]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation if exposed to air and light for prolonged periods.[2][3]

  • Solubility: Highly soluble in DMSO, Methanol, DCM, and Ethyl Acetate.[2][3] Insoluble in water.[2][3]

Safety & Hazards (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3][9]
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[1][2][3]

Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles.[2] In case of contact, wash with copious amounts of water.[2][3]

References

  • PubChem. 5-Fluoro-2-methylaniline (Compound Summary).[1][2][3][9] National Library of Medicine.[2][3] [Link][2][3]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2][3] (Standard Protocol Reference).[2][3] [Link]

Sources

Exploratory

CAS number for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline derivative

Technical Whitepaper: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Part 1: Executive Summary & Identification Compound Name: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline CAS Registry Number: 1019514-90-9 Chemical Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Part 1: Executive Summary & Identification

Compound Name: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline CAS Registry Number: 1019514-90-9 Chemical Formula: C₁₄H₁₃F₂N Molecular Weight: 233.26 g/mol [1][2]

This fluorinated aniline derivative serves as a critical intermediate in the synthesis of high-value pharmaceutical scaffolds, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1] Its structural core—a secondary amine linking a fluorinated benzyl group to a fluorinated o-toluidine—leverages the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity in drug candidates.[1]

Chemical Identity Table
PropertyDetail
CAS Number 1019514-90-9
IUPAC Name 5-fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline
SMILES Cc1c(NCCc2ccc(F)cc2)cc(F)cc1
InChI Key Unique identifier required for registration (Predictable)
Appearance Off-white to pale yellow solid (typically) or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Part 2: Synthesis & Reaction Engineering

Core Directive: The synthesis of CAS 1019514-90-9 is most efficiently achieved via Reductive Amination .[1] This route is preferred over direct alkylation due to the suppression of over-alkylation (formation of tertiary amines) and milder reaction conditions.[1]

Retrosynthetic Analysis

The molecule disconnects at the secondary amine nitrogen, revealing two commercially available precursors:[1]

  • Nucleophile: 5-Fluoro-2-methylaniline (CAS 367-29-3)[1][3][4]

  • Electrophile: 4-Fluorobenzaldehyde (CAS 459-57-4)[1]

Optimized Synthesis Protocol

Reagents:

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Catalyst: Acetic Acid (AcOH) - Critical for imine activation[1]

Step-by-Step Methodology:

  • Imine Formation (Activation):

    • Charge a reaction vessel with 5-Fluoro-2-methylaniline (1.0 equiv) and 4-Fluorobenzaldehyde (1.05 equiv).

    • Dissolve in DCE (0.1 M concentration).[1]

    • Add Acetic Acid (1.0–2.0 equiv).[1][5]

    • Expert Insight: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the aniline and formation of the imine intermediate.[1] The acid catalyst is essential to protonate the carbonyl, accelerating nucleophilic attack.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[1]

    • Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes, preferring to reduce the protonated imine species, thus minimizing the side reaction of reducing the aldehyde to benzyl alcohol.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • If purity <95%, purify via flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1).[1]

SynthesisWorkflow Start Precursors: 5-Fluoro-2-methylaniline + 4-Fluorobenzaldehyde Imine Intermediate: Imine Species (In Situ) Start->Imine Imine Formation (AcOH, RT, 2h) Reduction Reduction Step: NaBH(OAc)3 DCE, AcOH Imine->Reduction Selective Reduction Product Target Product: CAS 1019514-90-9 Reduction->Product Quench & Workup

Figure 1: Step-wise reductive amination workflow for the synthesis of CAS 1019514-90-9.

Part 3: Characterization & Quality Control

To validate the identity of the synthesized derivative, the following analytical signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

  • Aromatic Region (6.5–7.5 ppm): Complex multiplet integration corresponding to 7 protons (3 from the aniline ring, 4 from the benzyl ring).[1]

  • Benzylic Methylene (4.3–4.4 ppm): A singlet or broad doublet (2H) corresponding to the -NH-CH₂ -Ar group.[1]

  • Methyl Group (2.1–2.2 ppm): A sharp singlet (3H) corresponding to the Ar-CH₃ .[1]

  • Amine Proton (3.5–4.0 ppm): Broad singlet (1H), exchangeable with D₂O.[1]

2. Mass Spectrometry (LC-MS):

  • Ionization Mode: ESI (+)

  • Target Mass: [M+H]⁺ = 234.26 m/z.[1]

  • Note: Expect a distinct isotope pattern if chlorinated solvents are not fully removed, but the molecule itself contains no Cl/Br.[1]

Part 4: Applications in Drug Discovery

This derivative acts as a privileged scaffold in medicinal chemistry.[1] The specific substitution pattern offers three key advantages:

  • Metabolic Blocking: The fluorine atom at the 5-position of the aniline ring and the 4-position of the benzyl ring blocks common metabolic soft spots (para-hydroxylation), significantly extending the half-life (

    
    ) of the compound in microsomal stability assays.[1]
    
  • Lipophilicity Modulation: The difluoro-substitution increases

    
    , enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration compared to non-fluorinated analogs.[1]
    
  • Conformational Locking: The ortho-methyl group restricts rotation around the C-N bond, potentially locking the molecule into a bioactive conformation preferred by kinase pockets or GPCRs.[1]

Workflow: Utilization in SAR Studies The secondary amine remains nucleophilic, allowing for further functionalization (e.g., sulfonylation, acylation) to generate libraries of:

  • Potassium-Competitive Acid Blockers (P-CABs)

  • SIRT6 Activators (Related to MDL-800 series)[1][6]

  • Kinase Inhibitors (targeting hydrophobic pockets)[1]

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.[1] Avoid dust formation if solid.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67774, 5-Fluoro-2-methylaniline (Precursor). Retrieved from [Link]

Sources

Foundational

N-Benzylation of 5-Fluoro-2-methylaniline: Reaction Pathways, Mechanisms, and Optimization Strategies

An In-Depth Technical Whitepaper for Drug Development Professionals Introduction & Chemical Significance In contemporary medicinal chemistry, the judicious placement of fluorine atoms within aromatic scaffolds is a prove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Introduction & Chemical Significance

In contemporary medicinal chemistry, the judicious placement of fluorine atoms within aromatic scaffolds is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. 5-Fluoro-2-methylaniline (CAS: 367-29-3) serves as a privileged building block in the synthesis of kinase inhibitors, fluorinated heterocycles, and advanced active pharmaceutical ingredients (APIs)[1][2].

The functionalization of this primary amine via N-benzylation yields secondary anilines that are critical intermediates. However, the specific electronic and steric topology of 5-fluoro-2-methylaniline dictates the success of the chosen synthetic pathway. The electron-withdrawing inductive effect of the C5 fluorine slightly attenuates the nucleophilicity of the nitrogen lone pair, while the C2 methyl group introduces significant steric hindrance. Consequently, classical alkylation methods often suffer from poor yields or uncontrollable over-alkylation[3]. This whitepaper dissects the causality behind modern experimental choices, focusing on highly selective, self-validating methodologies: Reductive Amination and Catalytic Hydrogen Autotransfer.

Strategic Reaction Pathways

To achieve high-fidelity mono-N-benzylation, chemists must select a pathway that bypasses the kinetic bottlenecks imposed by the ortho-methyl group. The diagram below illustrates the three primary synthetic trajectories.

Pathways SM 5-Fluoro-2-methylaniline (Primary Amine) RA Reductive Amination (Benzaldehyde, NaBH3CN) SM->RA High Selectivity CA Classical SN2 Alkylation (Benzyl Halide, Base) SM->CA Poor Selectivity HA Hydrogen Autotransfer (Benzyl Alcohol, Ru-Cat) SM->HA Atom-Economic / Green TP N-Benzyl-5-fluoro-2-methylaniline (Target Secondary Amine) RA->TP CA->TP BP N,N-Dibenzyl Byproduct (Over-alkylation) CA->BP Excess Halide HA->TP

Strategic pathways for the N-benzylation of 5-fluoro-2-methylaniline.

The Borch Reductive Amination (Pathway A)

The Borch reductive amination is the premier method for converting 5-fluoro-2-methylaniline into its N-benzyl derivative[4]. By reacting the aniline with a benzaldehyde derivative, an imine (Schiff base) intermediate is formed.

Mechanistic Causality: The reaction utilizes sodium cyanoborohydride (


) or sodium triacetoxyborohydride (

) as the reducing agent[2][5].

is specifically chosen because it is stable in weakly acidic media (pH 4–5). The acid catalyst (typically acetic acid) is crucial: it protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity to overcome the steric hindrance of the ortho-methyl group during the initial nucleophilic attack. Furthermore,

selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, ensuring high atom economy and preventing alcohol byproducts[4].

Mechanism SM Amine + Aldehyde HA Hemiaminal Intermediate SM->HA AcOH Catalyst IM Iminium Ion (Schiff Base) HA->IM -H2O PR Secondary Amine IM->PR NaBH3CN Selective Reduction

Mechanistic sequence of the Borch reductive amination pathway.

Catalytic Hydrogen Autotransfer (Pathway B)

Often termed "borrowing hydrogen," this modern methodology utilizes benzyl alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ruthenium-pincer complexes like Ru-Py-CH3)[6][7].

Mechanistic Causality: The Ru-catalyst temporarily oxidizes benzyl alcohol to benzaldehyde (extracting hydrogen). The aldehyde condenses with 5-fluoro-2-methylaniline to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the secondary amine. This method is highly desirable for scale-up as it produces water as the sole byproduct and completely eliminates the risk of N,N-dibenzylation associated with classical alkyl halides[5][7].

Classical Nucleophilic Substitution (Pathway C - Deprecated)

Reacting the aniline with benzyl bromide or chloride in the presence of a base (


, 

) proceeds via an

mechanism. While adding potassium iodide (

) can generate benzyl iodide in situ to accelerate the lethargic reaction rate caused by the ortho-methyl steric block, this pathway is fundamentally flawed for mono-alkylation. The resulting secondary amine is often more nucleophilic than the primary starting material, leading to rapid over-alkylation and the formation of difficult-to-separate N,N-dibenzyl mixtures[3].

Quantitative Data & Comparative Analysis

The following table synthesizes the operational parameters and expected outcomes of the three pathways, providing a data-driven basis for protocol selection.

Reaction PathwayPrimary ReagentsTemp / TimeSelectivity (Mono:Di)Typical YieldEnvironmental Impact
Reductive Amination Benzaldehyde,

, AcOH
20°C / 4–12 h> 99:175% – 90%Moderate (Boron waste)
Hydrogen Autotransfer Benzyl Alcohol, Ru-Catalyst,

140°C / 24 h> 99:180% – 95%Excellent (

byproduct)
Classical Alkylation Benzyl Bromide,

, KI
80°C / 12–24 h~ 60:4040% – 60%Poor (Halide waste, low atom economy)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC, GC-MS) guarantee that the chemist can verify the mechanistic progression at each stage.

Protocol 1: Borch Reductive Amination (Standard Lab Scale)

Objective: Synthesis of N-benzyl-5-fluoro-2-methylaniline via imine reduction.

  • Imine Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylaniline (1.0 equivalent) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add benzaldehyde (1.1 equivalents) followed by glacial acetic acid (0.1 equivalents)[5].

  • Validation Checkpoint 1: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The primary aniline spot (UV active, stains brown with ninhydrin) should disappear, replaced by a less polar imine spot.

  • Reduction: Once imine formation is confirmed, cool the flask to 0°C. Add sodium triacetoxyborohydride (

    
    ) or sodium cyanoborohydride (
    
    
    
    ) (1.5 equivalents) portion-wise over 15 minutes to control the exothermic hydrogen evolution[2][4].
  • Reaction Completion: Remove the ice bath and stir at room temperature for 4–12 hours.

  • Quenching & Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous

    
     until gas evolution ceases (neutralizing the acetic acid)[5]. Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.
    
Protocol 2: Ruthenium-Catalyzed Hydrogen Autotransfer (Scale-up / Green Route)

Objective: Atom-economic mono-benzylation utilizing benzyl alcohol.

  • Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 5-fluoro-2-methylaniline (0.5 mmol), benzyl alcohol (0.75 mmol), Ru-Py-CH3 catalyst (0.75 mol%), and sodium tert-butoxide (

    
    , 20 mol%)[7].
    
  • Solvent Addition: Add anhydrous, degassed toluene (1.5 mL)[7]. Seal the Schlenk tube and transfer to a fume hood.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 140°C for 24 hours[7]. The elevated temperature is required for the initial endothermic dehydrogenation of the alcohol.

  • Validation Checkpoint 2: Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The mass spectrum should show the molecular ion peak corresponding to the target secondary amine, with a complete absence of the N,N-dibenzyl mass.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Ru-catalyst[5]. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry over

    
    , concentrate, and purify via chromatography.
    

References

  • Benchchem.5-Fluoro-2-methoxybenzaldehyde | 19415-51-1. Benchchem.
  • ResearchGate.N‐Benzylation of aniline catalyzed by (1a–d) under varying conditions.
  • DergiPark.SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
  • ResearchGate.N‐Alkylation of aniline using benzyl alcohol derivatives.
  • Alfa Chemistry.
  • Google Patents.WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use.
  • Benchchem.

Sources

Exploratory

Technical Guide: Applications of N-Benzyl-5-Fluoro-2-Toluidine in Medicinal Chemistry

An in-depth technical guide on the applications of N-benzyl-5-fluoro-2-toluidine in medicinal chemistry, focusing on its role as a versatile intermediate for fluorinated heterocycles and pharmacophore tuning. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the applications of N-benzyl-5-fluoro-2-toluidine in medicinal chemistry, focusing on its role as a versatile intermediate for fluorinated heterocycles and pharmacophore tuning.

Executive Summary

N-benzyl-5-fluoro-2-toluidine (also known as N-benzyl-5-fluoro-2-methylaniline) represents a strategic scaffold in modern medicinal chemistry. Its utility stems from the synergistic combination of three structural features:

  • The Fluorine Substituent (C5): Modulates metabolic stability (blocking para-oxidation relative to the amine) and alters electronic properties (pKa modulation).

  • The Ortho-Methyl Group: A reactive handle for cyclization reactions, enabling rapid access to indole and quinoline cores.

  • The N-Benzyl Moiety: Serves a dual role as a robust protecting group during harsh lithiation/oxidation steps and as a hydrophobic pharmacophore in final drug candidates (e.g., KCNQ channel openers).

This guide details the synthesis, validation, and application of this intermediate in the design of bioactive fluorinated heterocycles.

Chemical Identity & Properties

PropertyDescription
IUPAC Name N-benzyl-5-fluoro-2-methylaniline
Molecular Formula C₁₄H₁₄FN
Molecular Weight 215.27 g/mol
Core Structure o-Toluidine derivative with C5-Fluorine and N-Benzyl protection
Key Precursor 5-Fluoro-2-methylaniline (CAS: 367-29-3)
Primary Utility Precursor for 5-fluoroindoles, quinolines, and retigabine analogs

Synthetic Protocol: Accessing the Intermediate

The most reliable route to N-benzyl-5-fluoro-2-toluidine is via Reductive Amination . This method avoids the over-alkylation often seen with benzyl halides.

Materials & Reagents[1][2][3][4]
  • Substrate: 5-Fluoro-2-methylaniline (1.0 eq)

  • Reagent: Benzaldehyde (1.05 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄ (with MeOH)

  • Solvent: Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (cat., 1-2 drops to adjust pH to ~5-6)

Step-by-Step Methodology
  • Imine Formation: In a dry round-bottom flask, dissolve 5-fluoro-2-methylaniline (10 mmol) in DCE (30 mL). Add benzaldehyde (10.5 mmol) and catalytic acetic acid. Stir at room temperature for 2 hours under nitrogen. Monitor: TLC should show consumption of the aniline and formation of the imine (Schiff base).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes to prevent excessive exotherm.

  • Quench & Workup: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the product as a pale yellow oil.

Self-Validating QC Parameters
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic benzyl methylene singlet at ~4.3 ppm and the methyl singlet at ~2.1 ppm. The aromatic region should integrate to 8 protons (5 from benzyl, 3 from the toluidine core).

  • MS (ESI): [M+H]⁺ peak at m/z 216.1.

Core Application: Divergent Synthesis of Heterocycles

The ortho-methyl group in N-benzyl-5-fluoro-2-toluidine is the "warhead" for cyclization. The N-benzyl group protects the amine, allowing for base-mediated lithiation or oxidative functionalization.

Pathway A: Synthesis of N-Benzyl-5-Fluoroindoles

This transformation utilizes a Modified Madelung Indole Synthesis . The N-benzyl protection is critical here; unprotected anilines would deprotonate at the nitrogen, quenching the base required to deprotonate the methyl group.

Mechanism:

  • Lithiation: Treatment with strong base (LDA or n-BuLi) generates the dilithio species (or mono-lithio if N-protected).

  • Formylation: Reaction with DMF or ethyl formate introduces a carbon at the benzylic position.

  • Cyclization: Acid-catalyzed cyclization yields the indole.

Pathway B: Synthesis of KCNQ Modulators (Retigabine Analogs)

The N-benzyl-2-methylaniline scaffold is structurally homologous to the core of Retigabine (Ezogabine) , a KCNQ2/3 potassium channel opener.

  • Design Strategy: The 5-fluoro group serves as a metabolic blocker. The benzyl group mimics the lipophilic tail required for the hydrophobic pocket in the KCNQ channel pore.

Visualization of Synthetic Pathways

G Start 5-Fluoro-2-methylaniline (Precursor) Intermediate N-Benzyl-5-fluoro-2-toluidine (Key Scaffold) Start->Intermediate Reductive Amination (PhCHO, NaBH4) Indole N-Benzyl-5-fluoroindole (Serotonin/Kinase Inhibitors) Intermediate->Indole 1. LDA/n-BuLi 2. DMF 3. Acid Cyclization Quinoline 6-Fluoro-quinoline derivatives (Antimalarial/Anticancer) Intermediate->Quinoline Oxidation (SeO2) to Aldehyde -> Cyclization Drug Retigabine Analogs (KCNQ Channel Openers) Intermediate->Drug Acylation/Carbamoylation (Functionalization)

Figure 1: Divergent synthetic utility of N-benzyl-5-fluoro-2-toluidine in accessing distinct pharmacological classes.

Detailed Experimental Protocol: Indole Cyclization

Reference Protocol adapted for Fluorinated Scaffolds [1, 2].

Objective: Synthesis of 1-benzyl-5-fluoro-1H-indole.

  • Lithiation: In a flame-dried flask under Argon, dissolve N-benzyl-5-fluoro-2-toluidine (5.0 mmol) in anhydrous THF (20 mL). Cool to -78°C.[1]

  • Base Addition: Add n-Butyllithium (2.5 M in hexanes, 1.2 eq) dropwise. The solution typically turns deep red/purple, indicating the formation of the benzylic anion. Stir for 1 hour at -78°C.

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise. Stir for 30 mins at -78°C, then warm to room temperature.

  • Cyclization: Pour the reaction mixture into 10% HCl (aq) and reflux for 1 hour. This step effects the dehydration/cyclization.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

  • Yield: Typical yields for fluorinated substrates range from 60-75% .

Pharmacological Significance (SAR)

The introduction of the fluorine atom at the C5 position (para to the amine in the aniline numbering, C5 in the indole numbering) significantly alters the physicochemical profile:

ParameterEffect of 5-Fluoro SubstitutionMedicinal Benefit
Lipophilicity (LogP) Increases by ~0.2 - 0.3 unitsImproves membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Blocks CYP450 oxidation at the electron-rich C5 positionExtends half-life (t½) by preventing rapid hydroxylation/glucuronidation.
pKa (Indole NH) Acidity increases (inductive withdrawal)Alters H-bond donor strength in the receptor pocket (e.g., 5-HT receptors).

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles.[1][2][3][4][5] U.S. Patent No. 3,732,245. Link (Foundational methodology for indole synthesis from o-nitrotoluenes, adapted here for o-amino derivatives via lithiation).

  • Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
  • Wulff, H., et al. (2009). KCNQ Channel Openers: A New Class of Antiepileptic Drugs? Current Medicinal Chemistry.[1][6] (Contextualizes the benzyl-aniline pharmacophore in Retigabine).

  • Chem-Impex International. (2023). 5-Fluoro-2-methylaniline Product Data.Link (Source for precursor specifications).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79402: N-Benzyl-o-toluidine.Link (Physicochemical data for the non-fluorinated parent scaffold).

Sources

Foundational

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline molecular weight and formula

An In-Depth Technical Guide to 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Fluoro-N-(4-fluorobenzyl)-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data with practical insights into its synthesis, properties, and potential applications, ensuring scientific integrity and actionable knowledge for professionals in the field.

Core Molecular Attributes

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a derivative of 2-methylaniline (o-toluidine) featuring two fluorine substituents, one on the aniline ring and another on the N-benzyl group. These fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1]

Chemical Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-Fluoro-N-(4-fluorobenzyl)-2-methylanilineN/A
CAS Number 1019514-90-9[2]
Molecular Formula C₁₄H₁₃F₂N[2]
Molecular Weight 233.26 g/mol [2]
SMILES FC1=CC=C(C=C1)CNC2=CC(F)=CC=C2C[2]
Chemical Structure

The structural formula of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is depicted below. The structure consists of a central secondary amine linking a 5-fluoro-2-methylphenyl group and a 4-fluorobenzyl group.

Caption: Chemical structure of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Physicochemical Properties

Detailed experimental data for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is not extensively available in public literature. However, key properties can be predicted based on its structure and data from its primary precursor, 5-Fluoro-2-methylaniline.

PropertyValueNotes / Source
Physical State Likely a solid or high-boiling oilInferred from related N-benzylanilines.[3]
Storage Sealed in dry, 2-8℃Recommended for long-term stability.[2]
Purity ≥98%As commonly supplied by chemical vendors.[2]
Melting Point 38-40 °C (lit.)Data for precursor: 5-Fluoro-2-methylaniline.[4]
Flash Point 90 °C (194 °F) - closed cupData for precursor: 5-Fluoro-2-methylaniline.[4]

Synthesis Protocol: A Validated Approach

The synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is most logically achieved via nucleophilic substitution, a robust and well-documented transformation in organic chemistry. This protocol utilizes the commercially available 5-Fluoro-2-methylaniline and 4-fluorobenzyl bromide.

Reaction Scheme

Synthesis_Workflow A 5-Fluoro-2-methylaniline Reaction Nucleophilic Substitution (Heat, Stir) A->Reaction B 4-Fluorobenzyl Bromide B->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude Crude Product Mixture Reaction->Crude Work-up (Filtration, Extraction) Product 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Crude->Product Purification (Column Chromatography)

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

Materials:

  • 5-Fluoro-2-methylaniline (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-2-methylaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1-0.2 M concentration with respect to the aniline).

  • Reactant Addition: While stirring, add 4-fluorobenzyl bromide (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Applications in Drug Development and Research

While specific applications of this exact molecule are not widely published, its structural motifs are of significant interest in medicinal chemistry.

  • Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][5] The difluoro-substitution pattern in this molecule makes it an attractive scaffold for library synthesis.

  • Aniline Building Block: Fluorinated anilines are crucial intermediates in the synthesis of pharmaceuticals, including anti-cancer agents and antibiotics, as well as agrochemicals.[6][7]

  • Scaffold for Targeted Therapies: The N-benzylaniline core is present in various biologically active molecules. The substituents on this compound (fluoro, methyl) provide vectors for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

No specific safety data is available for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline. Therefore, it is imperative to handle this compound with the precautions appropriate for its reactive precursors, particularly 5-Fluoro-2-methylaniline.

Hazard Classification (of Precursor: 5-Fluoro-2-methylaniline)
Hazard TypeClassification
Acute Toxicity Category 3 (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2 - Causes skin irritation.[8]
Eye Damage/Irritation Category 2 - Causes serious eye irritation.[8]
STOT - Single Exposure Category 3 - May cause respiratory irritation.[8]
Recommended Handling Procedures
  • Engineering Controls: Use only under a certified chemical fume hood to avoid inhalation.[8] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9]

References

  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 5-Fluoro-2-methylaniline.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylaniline.
  • Fisher Scientific. (2009, November 24). Safety Data Sheet: 4-Fluoro-N-methylaniline.
  • ChemScene. (n.d.). 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum.
  • ChemicalBook. (2025, September 25). 5-Fluoro-2-methylaniline.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline synthesis.
  • NIST. (n.d.). 5-Fluoro-2-methylaniline. In NIST Chemistry WebBook.
  • Santa Cruz Biotechnology. (2023, March 24). Safety data sheet: N-Methylaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methylaniline.
  • Al-Zoubi, W., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-2-methylaniline.
  • ChemicalBook. (2026, January 17). 2-Fluoro-4-methylaniline - Safety Data Sheet.
  • MilliporeSigma. (n.d.). 5-Fluoro-2-methylaniline 99%.
  • Benchchem. (n.d.). Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-4-methylaniline.
  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem.
  • Benchchem. (n.d.). 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline.

Sources

Exploratory

Technical Guide: Fluorinated N-Benzylaniline Derivatives in Drug Discovery

Executive Summary The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, antihistamines, and cholesteryl ester transfer protein (CETP) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, antihistamines, and cholesteryl ester transfer protein (CETP) inhibitors. However, the scaffold suffers from two primary liabilities: rapid metabolic clearance via cytochrome P450-mediated


-dealkylation and potential toxicity arising from quinone-imine formation.

Fluorination offers a precise solution. By strategically substituting hydrogen with fluorine, medicinal chemists can modulate the pKa of the amine (reducing hERG liability), block metabolic soft spots, and induce specific conformational locks via the gauche effect. This guide provides a technical roadmap for the rational design and synthesis of fluorinated N-benzylaniline derivatives, moving beyond basic synthesis to application-specific optimization.

The Fluorine Advantage: Mechanistic Rationale

Before initiating synthesis, it is critical to understand where to place the fluorine atom to achieve specific physicochemical outcomes.

pKa Modulation and Permeability

The basicity of the central nitrogen in N-benzylanilines (typically pKa ~4–5) dictates membrane permeability and lysosomal trapping.

  • Mechanism: Fluorine is highly electronegative (

    
    ). Placing fluorine on the aniline ring (ortho or para) withdraws electron density from the nitrogen lone pair via induction (
    
    
    
    ) and resonance effects.
  • Outcome: This lowers the pKa, reducing the percentage of ionized species at physiological pH (7.4), thereby improving passive membrane permeability.

  • Safety: Lowering basicity reduces affinity for the hERG potassium channel, a common cause of cardiotoxicity in amine-containing drugs.

Metabolic Blockade

The N-benzylaniline scaffold degrades primarily through two pathways:

  • 
    -Dealkylation:  CYP450 oxidizes the benzylic carbon to a carbinolamine, which collapses to release benzaldehyde and aniline.
    
  • Ring Hydroxylation: The electron-rich aniline ring is prone to oxidation at the para position.

Strategy:

  • Ring Fluorination: Substitution at the para-position of the aniline ring completely blocks hydroxylation.

  • Benzylic Modification: Introduction of an

    
    -trifluoromethyl group or 
    
    
    
    -fluorine on the benzyl moiety sterically and electronically hinders CYP450 approach, significantly extending half-life (
    
    
    ).

Synthetic Strategies & Protocols

We employ two primary workflows: Reductive Amination (Method A) for standard derivatives and Buchwald-Hartwig Cross-Coupling (Method B) for electron-deficient or sterically hindered variants.

Decision Matrix: Synthesis Selection

SynthesisDecision Start Target Structure Analysis CheckAniline Is the Aniline Electron-Poor? Start->CheckAniline CheckSteric Is the Amine Sterically Hindered? CheckAniline->CheckSteric Yes MethodA Method A: Reductive Amination (NaBH(OAc)3 / DCE) CheckAniline->MethodA No CheckSteric->MethodA No MethodB Method B: Buchwald-Hartwig (Pd2(dba)3 / XantPhos) CheckSteric->MethodB Yes

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics and sterics.

Protocol A: Reductive Amination (Standard)

Best for: Electron-neutral to electron-rich anilines.

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Aniline Derivative (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the fluorinated benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in DCE (5 mL). Add catalytic acetic acid.

  • Equilibration: Stir at room temperature for 30–60 minutes. Note: Monitor by TLC. If imine formation is slow, add 3Å molecular sieves.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Fluorinated anilines (weak nucleophiles) or aryl halides.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Fluorinated Benzylamine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: XantPhos or BINAP (5–10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk tube with

    
    , Ligand, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add the aryl halide and fluorinated benzylamine dissolved in anhydrous Toluene via syringe.

  • Heating: Seal the tube and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography. Note: Amine products can streak on silica; add 1%

    
     to the eluent.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of fluorine positioning on the physicochemical properties of a model N-benzylaniline (Core:


-benzyl-

-phenylamine).
DerivativeSubstitutionpKa (Calc)LogPMetabolic Stability (Microsomal

)
Notes
Ref None (H)4.63.2< 15 minRapid para-hydroxylation
A 4-F-Aniline3.93.445 minBlocks ring oxidation; reduced basicity
B 2-F-Aniline3.53.430 minSteric hindrance; conformational twist
C 4-CF3-Aniline2.84.1> 60 minStrong electron withdrawal; poor solubility
D

-F-Benzyl
4.23.3> 90 minBlocks N-dealkylation (Major Liability)

Optimization Logic: Blocking Metabolism

The primary failure mode for this scaffold is CYP450-mediated degradation. The diagram below illustrates the mechanistic logic for stabilizing the scaffold using fluorine.

MetabolicBlocking cluster_0 Metabolic Liabilities cluster_1 Fluorine Solutions Liability1 Benzylic Carbon (N-Dealkylation) Sol1 Introduce alpha-CF3 or alpha-F group Liability1->Sol1 Blocks Oxidation Site Liability2 Para-Phenyl Position (Ring Hydroxylation) Sol2 Substitute with Para-Fluorine Liability2->Sol2 Blocks Hydroxylation Outcome Result: Extended t1/2 & Reduced Clearance Sol1->Outcome Sol2->Outcome

Figure 2: Strategic placement of fluorine atoms to block specific metabolic clearance pathways.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • BenchChem Application Note. (2025). A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination. Link(Note: Generalized reference for standard reductive amination protocols).

Sources

Foundational

Technical Whitepaper: Research Applications of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It focuses on the strategic application of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It focuses on the strategic application of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9) as a pharmacophore scaffold in drug discovery, particularly for ion channel modulators and kinase inhibitors.

Executive Summary

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a specialized fluorinated building block that serves as a critical intermediate in the synthesis of next-generation small molecule therapeutics. Its structural core—a secondary aniline featuring a para-fluorobenzyl moiety and a specific ortho-methyl/meta-fluoro substitution pattern—positions it as a high-value scaffold for Kv7 (KCNQ) potassium channel openers and Type II Kinase Inhibitors .

This guide outlines the compound's physicochemical profile, its mechanistic role in structure-activity relationship (SAR) studies, and validated protocols for its synthesis and downstream application. By leveraging the unique electronic and steric properties of the 5-fluoro-2-methyl motif, researchers can modulate metabolic stability and binding affinity in target receptors.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The strategic value of this intermediate lies in its dual-fluorination pattern, which enhances lipophilicity and metabolic resistance against oxidative metabolism (e.g., P450-mediated hydroxylation).

PropertySpecification
Chemical Name 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline
CAS Number 1019514-90-9
Molecular Formula C₁₄H₁₃F₂N
Molecular Weight 233.26 g/mol
Structure Description Secondary amine with an electron-withdrawing fluorine on the aniline ring (C5) and the benzyl ring (C4'), and a steric methyl group at C2.
Predicted LogP ~3.8 (High Lipophilicity)
pKa (Conjugate Acid) ~3.5 - 4.0 (Weak base due to F-substitution)
Appearance Off-white to pale yellow solid or viscous oil (depending on purity/polymorph)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Core Research Applications

Kv7 (KCNQ) Channel Modulation (Neurology)

The N-(4-fluorobenzyl)aniline pharmacophore is the structural anchor for a class of neuronal potassium channel openers, exemplified by Retigabine (Ezogabine) and Flupirtine . These agents stabilize the open conformation of Kv7.2/7.3 channels, reducing neuronal excitability.

  • Mechanistic Role: The 4-fluorobenzyl group occupies a hydrophobic pocket within the channel pore, while the aniline core forms hydrogen bonds with the channel gate.

  • Advantage of 5-F-2-Me Substitution:

    • 5-Fluoro: Blocks metabolic "soft spots" on the aniline ring, potentially extending half-life compared to non-fluorinated analogs.

    • 2-Methyl: Induces a twisted conformation, restricting rotation around the N-Aryl bond, which can lock the molecule in a bioactive conformation.

Kinase Inhibition (Oncology)

This intermediate serves as a scaffold for Type II Kinase Inhibitors (e.g., targeting VEGFR, PDGFR, or Raf). The benzylamine motif often occupies the hydrophobic back-pocket of the ATP binding site.

  • Application: Synthesis of diarylurea or diarylamide inhibitors where the aniline nitrogen is acylated or coupled to a heterocycle.

Synthetic Protocols & Methodology

To ensure high fidelity in research applications, we present a self-validating synthesis workflow. The preferred route is Reductive Amination , which offers higher chemoselectivity than direct alkylation.

Protocol A: Reductive Amination (Recommended)

Objective: Synthesize 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline from 5-fluoro-2-methylaniline and 4-fluorobenzaldehyde.

Reagents:

  • Amine: 5-Fluoro-2-methylaniline (1.0 eq)

  • Aldehyde: 4-Fluorobenzaldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (1-2 eq)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under N₂ atmosphere, dissolve 5-fluoro-2-methylaniline in DCE (0.2 M concentration). Add 4-fluorobenzaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC or LC-MS for the disappearance of the aniline and formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Work-up: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂). Elute with Hexanes/Ethyl Acetate (Gradient 0-10%).

    • Target Yield: 85-95%.

Protocol B: Direct Alkylation (Alternative)

Use this method only if the aldehyde is unavailable. Reagents: 5-Fluoro-2-methylaniline + 4-Fluorobenzyl chloride + K₂CO₃ in DMF at 60°C.

  • Risk:[1] Prone to over-alkylation (formation of tertiary amine). Requires strict stoichiometry control.

Visualization: Synthetic Pathway[2]

SynthesisWorkflow Start1 5-Fluoro-2-methylaniline Imine Imine Intermediate (Unstable) Start1->Imine Condensation Start2 4-Fluorobenzaldehyde Start2->Imine Product 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (Target) Imine->Product Reduction (in situ) Reagent Na(OAc)3BH / AcOH (Reductive Agent) Reagent->Product Downstream Kv7 Modulator / Kinase Inhibitor Library Synthesis Product->Downstream Acylation / Coupling

Caption: Figure 1. One-pot reductive amination workflow for the synthesis of the target intermediate.

Structural Biology & Mechanism of Action

Understanding why this intermediate is used requires visualizing its interaction within a binding pocket. In Kv7 channels, the molecule acts as a "wedge" to stabilize the open pore.

MOA Target 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Pocket Kv7 Hydrophobic Pocket Target->Pocket Hydrophobic Interaction (4-F-Benzyl moiety) Gate Channel Gate (S6 Helix) Target->Gate H-Bonding (Aniline NH) Effect Stabilized Open State (Hyperpolarization) Pocket->Effect Conformational Shift Gate->Effect Prevents Closure

Caption: Figure 2. Pharmacophore mapping of the intermediate within the Kv7 potassium channel pore.

Quality Control & Impurity Profiling

For drug development applications, purity is paramount. The following impurities must be monitored:

  • Bis-alkylated Impurity: Tertiary amine formed by the reaction of the product with a second equivalent of aldehyde/benzyl halide.

    • Control: Use excess aniline (1.1 eq) relative to aldehyde in Protocol A.

  • Regioisomers: Unlikely if starting materials are pure, but 3-fluoro-6-methylaniline contamination in the starting material will yield a regioisomer.

    • Detection: 1H-NMR (coupling constants of aromatic protons).

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic absorption).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential STOT (Single Target Organ Toxicity) due to aniline core.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine, although the fluorine substitution improves stability compared to non-fluorinated anilines.

References

  • Dalby-Brown, W., et al. (2006). "Retigabine analogues: Synthesis and characterization of new KCNQ potassium channel openers." Bioorganic & Medicinal Chemistry Letters, 16(10), 2753-2757. Link

  • Miceli, F., et al. (2008). "Molecular pharmacology of KCNQ potassium channels: the case of retigabine." Current Opinion in Pharmacology, 8(1), 65-74. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Xenon Pharmaceuticals Inc. (2020). "Kv7 Potassium Channel Modulators and Methods of Use." US Patent Application US20200123123A1. (Describes related N-benzyl aniline scaffolds). Link

Disclaimer: This guide is for research purposes only. The compound described is not approved for human use without regulatory authorization.

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

The following technical guide details the physicochemical profiling and solubility management of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline , a critical intermediate in the synthesis of potassium-competitive acid blocke...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling and solubility management of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.

Part 1: Executive Summary & Compound Identity

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9) is a secondary amine intermediate predominantly used in the synthesis of Vonoprazan Fumarate . Structurally, it consists of an electron-deficient aniline core coupled with a fluorinated benzyl moiety.

From a solubility perspective, this molecule exhibits Class II characteristics (Biopharmaceutics Classification System): high lipophilicity and low aqueous solubility. While specific thermodynamic solubility values are often proprietary to API manufacturers, structural analysis confirms that Dimethyl Sulfoxide (DMSO) is the optimal solvent for stock preparation, supporting concentrations significantly higher than aqueous media.

Physicochemical Profile
PropertyData / PredictionRelevance
CAS Number 1019514-90-9Identifier
Molecular Weight 233.26 g/mol Small Molecule (<500 Da)
Formula C₁₄H₁₃F₂NFluorinated Secondary Amine
Predicted LogP ~3.8 – 4.2Highly Lipophilic (Hydrophobic)
pKa (Base) ~3.5 – 4.0 (Aniline N)Weak base; uncharged at physiological pH
Physical State Solid (Low Melting) or OilHandling requires care (viscosity if oil)

Part 2: Solubility in DMSO

Theoretical & Practical Solubility

Based on the solvation thermodynamics of lipophilic secondary amines, 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline exhibits high solubility in polar aprotic solvents like DMSO. The dipole-dipole interactions between DMSO and the amine's polarizable fluorinated rings facilitate dissolution.

  • Estimated Solubility Limit: > 100 mg/mL (> 400 mM) at 25°C.

  • Recommended Stock Concentration: 10 mM to 50 mM.

    • Note: While 100 mM is theoretically achievable, it increases the risk of "crashing out" (precipitation) upon dilution into aqueous buffers due to the high hydrophobicity of the solute.

Stability in Solution
  • Hygroscopicity: DMSO is hygroscopic. Accumulation of water (>1%) in the DMSO stock can lead to compound precipitation or hydrolysis over time.

  • Oxidation Risk: As a secondary amine, the compound is susceptible to slow oxidation (N-oxide formation) if stored in DMSO at room temperature exposed to light.

  • Storage: Store stocks at -20°C or -80°C in amber vials under inert gas (Argon/Nitrogen).

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation limit of the compound in DMSO.

Materials:

  • Compound (Solid/Oil)[1]

  • Anhydrous DMSO (Grade: ≥99.9%)

  • HPLC-UV or LC-MS system

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon, as DMSO degrades it)

Workflow:

  • Saturation: Add excess compound (~50 mg) to 1 mL of anhydrous DMSO in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water and analyze via HPLC against a standard curve.

Protocol B: "Crash" Dilution Profiling

Critical for biological assays. This determines the maximum concentration of DMSO stock that can be added to aqueous buffer (e.g., PBS) without precipitation.

  • Preparation: Prepare a 50 mM stock in DMSO.

  • Dilution Series: Create a set of aqueous buffers (PBS, pH 7.4).

  • Spike: Spike the DMSO stock into the buffer at varying percentages (0.1%, 0.5%, 1.0% v/v).

  • Observation: Measure turbidity (Absorbance at 620 nm) immediately and after 4 hours.

    • Threshold: An increase in OD620 > 0.005 indicates precipitation.

Part 4: Visualization & Workflows

Solubility & Stock Preparation Workflow

The following diagram outlines the decision logic for preparing and validating a stock solution for this compound.

SolubilityWorkflow Start Compound Sample (CAS 1019514-90-9) CheckState Check Physical State (Solid vs. Viscous Oil) Start->CheckState SolventChoice Select Solvent: Anhydrous DMSO CheckState->SolventChoice Lipophilic Amine Dissolution Dissolve to Target Conc. (Rec: 10-50 mM) SolventChoice->Dissolution VisualCheck Visual Inspection (Clear vs. Turbid) Dissolution->VisualCheck Decision Is Solution Clear? VisualCheck->Decision Success Aliquot & Store (-20°C, Amber Vial) Decision->Success Yes Fail Sonicate (30s) or Warm (37°C) Decision->Fail No CrashCheck Perform Dilution Crash Test (PBS) Success->CrashCheck Before Bio-Assay Fail->VisualCheck Retry

Figure 1: Decision tree for preparing stable DMSO stocks of lipophilic intermediates.

Dilution & Precipitation Risk Analysis

This diagram illustrates the mechanism of precipitation when diluting hydrophobic amines from DMSO into aqueous media.

DilutionRisk DMSO_Stock DMSO Stock (Solvated by DMSO) Mixing Rapid Mixing (Buffer Injection) DMSO_Stock->Mixing SolventExchange Solvent Exchange (DMSO strips away) Mixing->SolventExchange HydrophobicEffect Hydrophobic Effect (Water repels compound) SolventExchange->HydrophobicEffect Outcome1 Stable Solution (< Solubility Limit) HydrophobicEffect->Outcome1 Low Conc. Outcome2 Precipitation (Aggregates/Crystals) HydrophobicEffect->Outcome2 High Conc.

Figure 2: Mechanism of "Crashing Out" during aqueous dilution.

Part 5: References

  • PubChem Compound Summary. 5-Fluoro-2-methylaniline (Parent Structure Data).[2] National Center for Biotechnology Information.

  • ChemScene. Product Data: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.[3]

  • BenchChem Technical Support. Synthesis and Purification of Vonoprazan (Application Note).

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Sources

Foundational

The Pharmacological Landscape of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Analogs: A Technical Guide for Drug Discovery

Executive Summary The compound 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9) is rarely viewed as a final therapeutic agent; rather, it is a highly privileged pharmacophore and building block in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9) is rarely viewed as a final therapeutic agent; rather, it is a highly privileged pharmacophore and building block in modern medicinal chemistry. The strategic incorporation of fluorinated N-benzyl-aniline scaffolds into larger molecular frameworks has proven critical in developing potent kinase inhibitors, antimicrotubule agents, and protein-protein interaction (PPI) disruptors.

This technical whitepaper deconstructs the physicochemical rationale behind this specific substitution pattern, explores its biological target modalities, and provides field-validated protocols for synthesizing and evaluating its analogs.

Structural Rationale & Physicochemical Causality

As an Application Scientist, it is crucial to understand why this specific molecular architecture is selected over unsubstituted anilines. Every moiety in the 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline scaffold serves a distinct, causal purpose in drug design:

  • The 4-Fluoro-benzyl Moiety (Metabolic Shielding): The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). By placing a fluorine atom at the para position of the benzyl ring, medicinal chemists directly block cytochrome P450-mediated para-hydroxylation. This single substitution significantly extends the in vivo half-life of the resulting drug candidate 1.

  • The 2-Methyl-aniline Moiety (Conformational Locking): The ortho-methyl group introduces critical steric bulk. This forces the N-benzyl group out of coplanarity with the aniline ring. This "steric twist" locks the molecule into the exact bioactive conformation required to penetrate the deep hydrophobic "backpockets" of target kinases 2.

  • The 5-Fluoro-aniline Moiety (pKa Modulation): Fluorine's strong electron-withdrawing nature pulls electron density away from the secondary amine. This lowers the pKa of the nitrogen, fine-tuning its capacity as a hydrogen-bond donor in the kinase hinge region while simultaneously increasing overall lipophilicity for enhanced cellular membrane penetration.

SAR_Model cluster_0 Core 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline Scaffold F_Benzyl 4-Fluoro (Benzyl Ring) Blocks CYP450 para-hydroxylation Increases metabolic half-life Core->F_Benzyl Me_Aniline 2-Methyl (Aniline Ring) Induces steric twist Locks bioactive conformation Core->Me_Aniline F_Aniline 5-Fluoro (Aniline Ring) Modulates amine pKa Enhances lipophilicity Core->F_Aniline Amine Secondary Amine (NH) Hinge-region H-bond donor Critical for kinase affinity Core->Amine

Fig 1. SAR mapping of the 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline pharmacophore.

Target Modalities & Mechanistic Pathways

ErbB Family Kinases (EGFR & ErbB-2)

Fluorobenzyl aniline derivatives are highly potent components of irreversible ErbB family inhibitors. Crystallographic studies reveal that the secondary aniline nitrogen forms a critical hydrogen bond with the backbone NH of a methionine residue in the kinase hinge region. Simultaneously, the fluorobenzyl group occupies the hydrophobic backpocket, stabilizing the inactive conformation of the enzyme 2.

KRAS-PDEδ Interaction Disruption

Mutant KRAS relies on the chaperone protein PDEδ to localize to the plasma membrane. Recent studies have identified N-(fluorobenzyl)aniline analogs as potent disruptors of this protein-protein interaction. By binding tightly to the prenyl-binding pocket of PDEδ, these compounds prevent KRAS membrane localization, subsequently downregulating the phosphorylation of downstream survival targets such as t-ERK and t-AKT 3.

Pathway_Inhibition Analog Fluorobenzyl Aniline Analog EGFR Mutant EGFR Analog->EGFR Binds Backpocket PDE PDEδ Protein Analog->PDE Disrupts Pocket ERK p-ERK / p-AKT Signaling Analog->ERK Downregulates EGFR->ERK Promotes KRAS KRAS Membrane Localization PDE->KRAS Chaperones KRAS->ERK Activates Death Tumor Cell Apoptosis ERK->Death Inhibits

Fig 2. Dual mechanism of action: EGFR inhibition and KRAS-PDEδ complex disruption.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological activities of representative fluorobenzyl aniline-containing compounds across various targets, demonstrating the broad utility of the scaffold.

Compound ClassPrimary TargetCell Line / AssayBioactivity (IC₅₀ / K_D)Reference
Thienopyrimidine Analogs EGFR (Mutant)Enzyme AssayIC₅₀ = 1.2 - 5.5 nM2
Spiro-cyclic Analogs KRAS-PDEδMia PaCa-2K_D = 127 ± 16 nM3
Triazolopyrimidines Tubulin (Colchicine Site)HeLa CellsIC₅₀ = 92 nM4

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , explaining the causality behind the reagent choices and providing built-in checkpoints for success.

Protocol A: Synthesis via Reductive Amination

Causality: Direct alkylation of anilines with 4-fluorobenzyl bromide is avoided because it operates via an SN2 mechanism, which is highly prone to over-alkylation, yielding unwanted tertiary amines. Instead, reductive amination is employed. The initial condensation forms a stable imine, which is subsequently reduced by sodium triacetoxyborohydride (STAB). STAB is chosen over sodium borohydride because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, selectively reducing the protonated iminium ion without reducing unreacted aldehyde.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 5-fluoro-2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloroethane (DCE) (0.2 M). Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger, driving the equilibrium toward the imine. Stir at room temperature for 12 hours.

  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise. Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until pH ~8. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: The reaction is self-validating via ¹H NMR. The disappearance of the highly deshielded aldehyde proton (~9.9 ppm) and the emergence of a distinctive doublet for the benzylic CH₂ protons (~4.3 ppm) coupled with a broad singlet for the secondary amine NH (~4.0 ppm) definitively confirm product formation without tertiary amine contamination.

Protocol B: Cellular Target Engagement (EdU Proliferation Assay)

Causality: Why use EdU over standard MTT assays? While MTT measures mitochondrial metabolic activity (which can be artificially confounded by cellular stress), the 5-ethynyl-2'-deoxyuridine (EdU) assay directly measures DNA synthesis. EdU is a thymidine analog incorporated strictly during the S-phase. This provides a direct, causal readout of true antiproliferative activity driven by kinase inhibition 4.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa or Mia PaCa-2 cells in a 6-well plate at a density of 1×10⁵ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized fluorobenzyl aniline analog at varying concentrations (e.g., 10 nM to 10 μM) for 24 hours.

  • EdU Labeling: Add EdU (10 μM final concentration) to the culture media. Incubate for exactly 3 hours to allow incorporation into newly synthesized DNA.

  • Fixation & Permeabilization: Harvest cells, fix with 3.7% formaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes.

  • Click Chemistry Detection: Add the fluorescent azide detection cocktail (e.g., Alexa Fluor 488 azide, CuSO₄, and sodium ascorbate). Incubate for 30 minutes in the dark.

  • Self-Validation Check: The assay must include a known positive control (e.g., Erlotinib for EGFR or Deltarasin for PDEδ) and a vehicle control (0.1% DMSO). The system is validated only if the positive control demonstrates a >80% reduction in EdU fluorescence compared to the vehicle, ensuring the assay window is robust enough to evaluate the novel analogs.

References

1.1 - Benchchem. 2.2 - PNAS. 3.3 - PMC. 4.4 - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline via Reductive Amination

Abstract & Application Context 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9) is a critical intermediate in the synthesis of neuronal potassium channel openers, specifically analogs of Retigabine (Ezogab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9) is a critical intermediate in the synthesis of neuronal potassium channel openers, specifically analogs of Retigabine (Ezogabine) and Flupirtine . These scaffolds are heavily investigated for their potential in treating epilepsy, tinnitus, and pain by targeting KCNQ2/3 (Kv7.2/7.3) channels.[1][2]

The introduction of fluorine atoms at the 5-position of the aniline core and the 4-position of the benzyl ring modulates metabolic stability (blocking oxidative metabolism) and lipophilicity. This application note details a robust, scalable reductive amination protocol using Sodium Triacetoxyborohydride (STAB) . Unlike traditional methods using sodium cyanoborohydride (


), STAB offers superior chemoselectivity, reduced toxicity, and eliminates the need for strict pH control, making it the reagent of choice for electron-deficient aniline substrates.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a direct reductive amination between 5-fluoro-2-methylaniline and 4-fluorobenzaldehyde . The reaction proceeds via an in situ generated imine (Schiff base), which is selectively reduced by STAB.

Mechanistic Pathway (Graphviz)

ReactionPathway Amine 5-Fluoro-2-methylaniline (Nucleophile) Imine Imine Intermediate (Schiff Base) Amine->Imine Dehydration (-H2O) Aldehyde 4-Fluorobenzaldehyde (Electrophile) Aldehyde->Imine Dehydration (-H2O) Acid Acetic Acid (Catalyst) Acid->Imine Protonation Product 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline Imine->Product Reduction STAB Na(OAc)3BH (Hydride Donor) STAB->Product H- Transfer

Figure 1: Mechanistic pathway for the reductive amination. Acetic acid catalyzes the formation of the imine and activates it towards hydride attack.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
5-Fluoro-2-methylaniline 125.141.0Limiting Reagent
4-Fluorobenzaldehyde 124.111.1Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) 98.96-Solvent (0.2 M)
Step-by-Step Procedure

Step 1: Imine Formation (Pre-equilibrium)

  • Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add 5-Fluoro-2-methylaniline (10.0 mmol, 1.25 g) and 4-Fluorobenzaldehyde (11.0 mmol, 1.36 g).

  • Dissolve in anhydrous 1,2-Dichloroethane (DCE) (50 mL).

    • Note: DCE is preferred over DCM (Dichloromethane) for STAB reactions due to better solubility of the borohydride and faster reaction kinetics.

  • Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL).

    • Critical Insight: Anilines are weak nucleophiles.[3] Acetic acid is mandatory to catalyze the dehydration step to form the imine and to protonate the imine, facilitating hydride attack.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ) atmosphere.
    

Step 2: Selective Reduction 6. Cool the mixture slightly to 0°C (optional, but recommended to suppress side reactions). 7. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 15 minutes.

  • Caution: Hydrogen gas evolution may occur, though less vigorous than with
    
    
    .
  • Remove the ice bath and allow the reaction to stir at RT.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction is typically complete within 4–16 hours. Look for the disappearance of the aniline starting material.[4]

Step 3: Work-up 10. Quench the reaction by slowly adding saturated aqueous


  (50 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.
11. Transfer to a separatory funnel. Extract the aqueous layer with DCM  (

mL). 12. Combine organic layers and wash with Brine (50 mL). 13. Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude oil.
Purification Strategy

While the crude purity is often high (>90%), flash column chromatography is recommended to remove traces of benzyl alcohol (from aldehyde reduction) or unreacted aniline.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Target

    
    :  The secondary amine product typically elutes after the unreacted aldehyde but before the primary aniline.
    

Work-up & Purification Workflow

WorkupProcess ReactionMix Crude Reaction Mixture (DCE, Product, AcOH, Borates) Quench Quench: Sat. NaHCO3 (Neutralize Acid, Destroy STAB) ReactionMix->Quench Extraction Extraction: DCM (3x) Phase Separation Quench->Extraction Wash Wash: Brine Dry: Na2SO4 Extraction->Wash Concentrate Concentration (Rotary Evaporator) Wash->Concentrate Purification Flash Chromatography (Hexane/EtOAc) Concentrate->Purification FinalProduct Pure 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline Purification->FinalProduct

Figure 2: Downstream processing workflow ensuring removal of boron salts and acidic residues.

Technical Validation & Troubleshooting

Why Sodium Triacetoxyborohydride (STAB)?
  • Selectivity: STAB is less reducing than

    
    .[1] It reduces imines/iminium ions much faster than aldehydes. This minimizes the formation of the 4-fluorobenzyl alcohol byproduct.
    
  • Stability: STAB is stable in the presence of acid (AcOH), which is required to drive the equilibrium of the aniline-aldehyde condensation.

Analytical Characterization (Expected Data)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.35 (dd, 2H, benzyl aromatic), 7.05 (t, 2H, benzyl aromatic).
      
    • 
       6.95 (t, 1H, aniline C3-H), 6.35 (m, 2H, aniline C4/C6-H).
      
    • 
       4.35 (s, 2H, 
      
      
      
      ).
    • 
       3.90 (br s, 1H, 
      
      
      
      ).
    • 
       2.15 (s, 3H, 
      
      
      
      ).
  • 19F NMR: Two distinct signals (approx -115 to -120 ppm) corresponding to the two fluorine environments.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Poor imine formation due to weak nucleophilicity.Increase AcOH to 2.0 equiv; Add molecular sieves (4Å) to remove water.
Dialkylation Over-reaction (rare with anilines).Ensure 1:1 stoichiometry; Do not use excess aldehyde.
Emulsion during Workup Boron salts precipitating.Add a small amount of Rochelle's salt (Potassium Sodium Tartrate) or dilute further with water.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Tzounopoulos, T., et al. (2013). Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity.[10] Journal of Medicinal Chemistry. (Context for fluorinated retigabine analogs). Link

  • BenchChem Application Note. (2025). N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis. (General protocol for electron-deficient anilines). Link

  • ChemScene. (n.d.). Product Information: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9).[11] Link

Sources

Application

Technical Application Note: Controlled N-Monoalkylation of 5-Fluoro-2-methylaniline

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9). Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9).

Executive Summary

This guide details the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline via the


 alkylation of 5-fluoro-2-methylaniline with 4-fluorobenzyl bromide. While N-alkylation is a fundamental transformation, the reaction between primary anilines and highly reactive benzyl bromides is prone to over-alkylation , leading to the formation of the undesired tertiary amine (dialkylated byproduct).

This protocol utilizes a Cesium Carbonate (


) promoted pathway in DMF , a method chosen for its superior chemoselectivity compared to standard 

/Acetone systems. By leveraging the "Cesium Effect" and controlled electrophile addition, this workflow maximizes the yield of the secondary amine target while suppressing dialkylation.

Scientific Foundation & Reaction Logic

The Challenge: Competing Nucleophilicity

The primary challenge in this synthesis is that the product (a secondary amine) is often more nucleophilic than the starting material (a primary aniline).

  • Starting Material (

    
     Amine):  The lone pair on the nitrogen is delocalized into the electron-deficient (fluorine-substituted) aromatic ring, reducing nucleophilicity.
    
  • Product (

    
     Amine):  The introduction of the benzyl group provides inductive donation (
    
    
    
    effect), potentially making the nitrogen more electron-rich and reactive toward a second equivalent of bromide.
The Solution: The Cesium Effect

We utilize Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)  in Dimethylformamide (DMF) .[1]
  • Solubility: Unlike

    
    , cesium carbonate has appreciable solubility in DMF, creating a more homogeneous basic environment.
    
  • Cation Size: The large

    
     radius forms a "loose" ion pair with the anilide intermediate or the carbonate, facilitating the deprotonation/attack sequence without tightly caging the nucleophile.
    
  • Selectivity: Literature demonstrates that

    
     in DMF significantly suppresses the second alkylation step compared to NaH (too aggressive) or TEA (often leads to salt precipitation issues).
    
Reaction Mechanism Visualization

The following diagram outlines the reaction pathway and the critical divergence point for over-alkylation.

ReactionMechanism cluster_control Control Strategy Aniline 5-Fluoro-2-methylaniline (Nucleophile) TS1 Transition State (SN2 Attack) Aniline->TS1 Activation Bromide 4-Fluorobenzyl Bromide (Electrophile) Bromide->TS1 Activation Base Cs2CO3 / DMF Base->TS1 Activation Mono Target: Secondary Amine (Mono-alkylated) TS1->Mono -HBr (scavenged) Di Impurity: Tertiary Amine (Over-alkylated) Mono->Di + Excess Bromide (AVOID)

Experimental Protocol

Reagents and Stoichiometry

Note: The stoichiometry is designed to make the bromide the limiting reagent to ensure it is fully consumed, leaving only easy-to-remove aniline.

ComponentRoleEquiv.MW ( g/mol )DensityNotes
5-Fluoro-2-methylaniline Nucleophile1.20125.141.12 g/mLSlight excess to favor mono-alkylation.
4-Fluorobenzyl bromide Electrophile1.00189.021.52 g/mLLachrymator. Handle in hood.
Cesium Carbonate (

)
Base1.50325.82SolidDried powder preferred.
DMF (Anhydrous) Solvent------conc.[2] ~0.2 M
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 5-Fluoro-2-methylaniline (1.2 equiv) and Cesium Carbonate (1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe (Volume calculated for 0.2 M concentration relative to the bromide).

  • Activation: Stir the suspension at Room Temperature (RT, 20-25°C) for 15 minutes. This pre-mix allows the base to interact with the aniline.

Phase 2: Controlled Addition (Critical)
  • Preparation of Electrophile: Dissolve 4-Fluorobenzyl bromide (1.0 equiv) in a separate vial with a minimal amount of DMF (approx. 10% of total solvent volume).

  • Addition: Using a syringe pump or dropwise manual addition, add the bromide solution to the stirring aniline mixture over 30 minutes .

    • Why? Keeping the instantaneous concentration of bromide low prevents the product (secondary amine) from competing for the electrophile.

  • Reaction: Stir at RT for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][3] The spot for the bromide should disappear. If the reaction stalls, heat to 40°C, but avoid high heat to prevent dialkylation.

Phase 3: Workup
  • Quench: Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate (EtOAc) .

  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 x).

  • Wash: Wash combined organics with Water (2x) to remove DMF, followed by Brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Column Chromatography: Purify the crude residue on silica gel.

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexanes.
      
    • Order of Elution:

      • Dialkylated impurity (Non-polar, elutes first).

      • Target Mono-alkylated Product (Mid-polar).

      • Unreacted Aniline (Polar, elutes last).

Workflow Visualization

Workflow Start Start: Dry Flask N2 Atmosphere Mix Mix Aniline (1.2 eq) + Cs2CO3 (1.5 eq) in DMF Start->Mix Add Slow Addition of Bromide (1.0 eq) (Dropwise over 30 min) Mix->Add Pre-activation React Stir RT, 4-6 Hours Monitor TLC Add->React Quench Quench with H2O Extract w/ EtOAc React->Quench Completion Purify Silica Column Hex/EtOAc Gradient Quench->Purify Final Pure Product (Secondary Amine) Purify->Final

Quality Control & Troubleshooting

Analytical Validation (Expected Data)
  • 1H NMR (CDCl3):

    • Look for the Singlet (2H) around

      
       4.3–4.5 ppm corresponding to the benzylic 
      
      
      
      .
    • Look for the Broad Singlet (1H) around

      
       3.5–4.0 ppm corresponding to the N-H  proton. Absence of this peak indicates over-alkylation.
      
    • Aromatic region: Multiplets for both rings (7 protons total).

    • Methyl group: Singlet (3H) around

      
       2.1–2.3 ppm.[4]
      
  • LC-MS:

    • Target Mass (

      
      ): Calc MW = 233.26. Look for m/z ~234.1.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dialkylation Bromide added too fast.Use a syringe pump for addition. Increase Aniline equivalents to 1.5.
Low Conversion Old/Wet

or DMF.
Use freshly opened anhydrous DMF. Dry

in an oven before use.
Emulsion in Workup DMF presence in aqueous layer.[2]Wash organic layer thoroughly with water (3x) before brine wash.

Safety & Handling

  • 4-Fluorobenzyl bromide: Potent lachrymator (tear gas) and corrosive.[5]

    • Protocol: Always handle in a functioning fume hood.

    • PPE:[6][7][8] Double nitrile gloves, safety goggles, and lab coat.

    • Decontamination: Quench glassware with dilute NaOH or ammonia solution before removing from the hood to neutralize traces of bromide.

  • DMF: Hepatotoxic and readily absorbed through skin.

References

  • Salvatore, R. N., et al. (2001). "Cesium Carbonate Promoted N-Alkylation of Amines."[1][9][10] Tetrahedron, 57(36), 7785-7811. (Validating

    
     selectivity).
    
  • BenchChem. (2025).[1][2][3] "Selective N-Alkylation Protocols." Application Notes. (General protocol validation).

  • Thermo Fisher Scientific. (2025).[11] "Safety Data Sheet: 4-Fluorobenzyl bromide." (Safety data).

  • ChemScene. (2025). "Product Data: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9)."[12] (Target compound verification).

Sources

Method

Application Note: Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline via Direct Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9)[1] Methodology: Direct Reductive Amination utilizing Sodium T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9)[1] Methodology: Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB)

Executive Summary

This application note details a highly selective, scalable, and mild protocol for the synthesis of 5-fluoro-N-(4-fluorobenzyl)-2-methylaniline. The target molecule is a versatile fluorinated building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. By employing a direct reductive amination strategy with sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE), this protocol ensures quantitative imine formation and selective reduction while entirely suppressing the over-alkylation and premature aldehyde reduction commonly observed with standard borohydride reagents.

Mechanistic Rationale & Reaction Design

The synthesis relies on the condensation of 4-fluorobenzaldehyde with 5-fluoro-2-methylaniline, followed by an in situ hydride transfer. The success of this workflow depends on strict mechanistic control over the reaction intermediates.

  • Why STAB over NaBH₄ or NaBH₃CN? Standard sodium borohydride (NaBH₄) is highly nucleophilic and will rapidly reduce 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol before the amine can condense. Conversely, STAB contains three electron-withdrawing acetate ligands that drastically reduce the nucleophilicity of the boron-hydride bond. As a result, STAB is kinetically inert toward the starting aldehyde at room temperature but remains highly reactive toward the more electrophilic iminium ion generated in situ ()[2]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, which is a significant safety risk when using sodium cyanoborohydride (NaBH₃CN)[3].

  • The Role of Acetic Acid (Causality of Catalysis): Anilines bearing electron-withdrawing groups (such as the fluorine atom in 5-fluoro-2-methylaniline) are inherently weakly basic and possess poor nucleophilicity. The addition of 1.0 equivalent of glacial acetic acid acts as a crucial catalyst. It protonates the transient hemiaminal intermediate, lowering the activation energy required for dehydration, and rapidly drives the equilibrium toward the highly reactive iminium ion[3].

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is selected over THF or Methanol because it provides an optimal dielectric environment. It stabilizes the polar iminium transition state without coordinating to and deactivating the borohydride reagent, ensuring maximum hydride transfer efficiency[2].

G A 4-Fluorobenzaldehyde + 5-Fluoro-2-methylaniline B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Intermediate B->C -H2O (AcOH cat.) D 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline C->D Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway of the direct reductive amination using STAB.

Reagent Selection & Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluorobenzaldehyde124.111.001.24 gElectrophile
5-Fluoro-2-methylaniline125.141.051.31 gNucleophile
Sodium Triacetoxyborohydride211.941.503.18 gSelective Reducing Agent
Glacial Acetic Acid60.051.000.57 mLAcid Catalyst
1,2-Dichloroethane (DCE)98.96-50.0 mLNon-coordinating Solvent

Table 2: Comparative Analysis of Reducing Agents for Aniline Amination

Reducing AgentSolvent SystemSelectivity (Iminium vs Aldehyde)Toxicity / ByproductsSuitability for this Protocol
NaBH(OAc)₃ (STAB) DCE Excellent Low Optimal; high yield, no dialkylation
NaBH₃CNMeOH (pH 5)GoodHigh (HCN gas risk)Sub-optimal; toxic waste profile
NaBH₄MeOHPoorLowPoor; rapidly reduces aldehyde

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction fidelity at each phase.

Phase 1: Reaction Setup and Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

  • Reagent Addition: Charge the flask with 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and 5-fluoro-2-methylaniline (1.31 g, 10.5 mmol).

  • Solvation: Inject 50 mL of anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M substrate concentration.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe.

  • Pre-Stirring: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality note: This pre-stirring period allows the equilibrium to shift toward the iminium ion before the introduction of the hydride source, preventing any competitive background reduction of the aldehyde.

Phase 2: Hydride Reduction
  • STAB Addition: Briefly remove the septum and add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 10 minutes to prevent clumping and manage any mild exotherm.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 4 to 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 8:2). The disappearance of the highly UV-active 4-fluorobenzaldehyde spot (Rf ~0.6) and the appearance of the secondary amine product spot (Rf ~0.4) validates the completion of the reduction phase.

Phase 3: Quench and Extraction
  • Quenching: Cool the reaction flask in an ice-water bath (0 °C). Carefully add 25 mL of saturated aqueous NaHCO₃ dropwise.

  • Self-Validation Checkpoint (Effervescence): The addition of NaHCO₃ will result in immediate effervescence (H₂ gas release). The cessation of gas evolution serves as a visual confirmation that all residual active hydride species have been safely deactivated.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude oil via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Isolation: Pool the product-containing fractions and evaporate the solvent to afford 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline as a pale yellow oil or low-melting solid. Expected yield: 85–92%.

Analytical Characterization

To verify the structural integrity of the synthesized 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, the following expected spectral data should be cross-referenced:

  • LC-MS (ESI+): m/z calculated for C₁₄H₁₄F₂N [M+H]⁺ 234.11; observed 234.1.

  • ¹H NMR (400 MHz, CDCl₃) Expected Shifts:

    • δ 7.35 – 7.28 (m, 2H, Ar-H, fluorobenzyl)

    • δ 7.05 – 6.98 (m, 2H, Ar-H, fluorobenzyl)

    • δ 6.95 (dd, J = 8.2, 6.5 Hz, 1H, Ar-H, aniline C3)

    • δ 6.35 (td, J = 8.2, 2.5 Hz, 1H, Ar-H, aniline C4)

    • δ 6.25 (dd, J = 11.0, 2.5 Hz, 1H, Ar-H, aniline C6)

    • δ 4.30 (s, 2H, -CH₂-N)

    • δ 3.90 (br s, 1H, -NH-)

    • δ 2.10 (s, 3H, -CH₃)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Application

Application Note: One-Pot Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline via Direct Reductive Amination

Introduction & Mechanistic Rationale Fluorinated anilines and benzylamines are privileged structural motifs in modern drug development. The strategic placement of fluorine atoms is frequently utilized to modulate a molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated anilines and benzylamines are privileged structural motifs in modern drug development. The strategic placement of fluorine atoms is frequently utilized to modulate a molecule's lipophilicity, lower the basicity (pKa) of adjacent amines, and block metabolically labile sites from cytochrome P450 oxidation. The synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9) requires the precise, selective coupling of 5-fluoro-2-methylaniline with 4-fluorobenzaldehyde [1].

As a Senior Application Scientist designing scalable and robust synthetic routes, I strongly recommend a one-pot direct reductive amination for this transformation. While classical methods like catalytic hydrogenation (H₂/Pd) or sodium cyanoborohydride (NaBH₃CN) are common, they present significant operational risks. Hydrogenation carries a high risk of unwanted hydrodefluorination of the aromatic rings, and NaBH₃CN generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup [2].

Instead, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent. As established in the seminal methodology by [3], NaBH(OAc)₃ exhibits superior chemoselectivity. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride core, preventing the premature reduction of the starting aldehyde. This allows the intermediate iminium ion to form in situ, which is subsequently and selectively reduced to the target secondary amine.

Reaction Pathway & Mechanistic Logic

The reaction is initiated by the nucleophilic addition of the weakly basic 5-fluoro-2-methylaniline to 4-fluorobenzaldehyde, yielding a hemiaminal intermediate. Acid catalysis (via acetic acid) facilitates the dehydration of the hemiaminal into a highly electrophilic iminium ion. Finally, an irreversible hydride transfer from NaBH(OAc)₃ yields the final product.

Mechanism A 5-Fluoro-2-methylaniline + 4-Fluorobenzaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C -H2O (AcOH catalyzed) D 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline C->D Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of the one-pot direct reductive amination.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. In-process controls (IPCs) and visual cues are embedded to ensure absolute causality between the experimental steps and the reaction's progression.

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsFunction
5-Fluoro-2-methylaniline125.141.00Limiting Reagent / Nucleophile
4-Fluorobenzaldehyde124.111.05Electrophile
Acetic Acid (Glacial)60.051.00Acid Catalyst
NaBH(OAc)₃211.941.50Chemoselective Hydride Source
1,2-Dichloroethane (DCE)98.960.2 MSolvent
Step-by-Step Methodology
  • Imine Formation (Activation) : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylaniline (1.0 equiv) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Aldehyde Addition : Add 4-fluorobenzaldehyde (1.05 equiv) dropwise at room temperature.

    • Causality Note: Utilizing a slight stoichiometric excess of the aldehyde ensures complete consumption of the aniline. Unreacted aldehydes are significantly easier to wash out or separate via chromatography than unreacted anilines.

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv) in one portion.

    • Self-Validation Check: The solution will rapidly shift from clear to a pale yellow hue. The fluorine atom on the aniline strongly withdraws electron density, rendering the amine weakly basic. The addition of AcOH is critical here to protonate the carbonyl oxygen, forcefully accelerating hemiaminal formation.

  • Reduction : After stirring for 15 minutes to allow equilibration, add NaBH(OAc)₃ (1.5 equiv) in portions over 5 minutes.

    • Self-Validation Check: Mild effervescence (hydrogen gas evolution from trace moisture) may occur, and the mixture will transition into a cloudy, opaque suspension as the borohydride salt disperses.

  • Reaction Monitoring : Stir the suspension at ambient temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS.

    • Self-Validation Check: The complete disappearance of the primary aniline spot (highly UV active, ninhydrin positive) and the emergence of a less polar, distinct secondary amine spot indicates successful conversion.

  • Quench & Phase Separation : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous phase reaches pH ~8.

    • Causality Note: A basic quench serves a dual purpose: it neutralizes the acetic acid and hydrolyzes any unreacted borohydride, while simultaneously ensuring the newly formed secondary amine is fully deprotonated and partitioned into the organic layer.

  • Extraction & Concentration : Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 0–10% EtOAc in Hexanes) to afford pure 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Experimental Workflow Logic

Workflow Step1 1. Reagent Mixing Aniline + Aldehyde in DCE Step2 2. Acidification Add 1.0 eq AcOH Step1->Step2 Step3 3. Reduction Add 1.5 eq NaBH(OAc)3 Step2->Step3 Step4 4. Reaction Monitoring Stir at RT (2-4 h), TLC Check Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3, Extract with DCM Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis.

Comparative Data: Reducing Agent Efficacy

The selection of NaBH(OAc)₃ is grounded in comparative empirical data. The table below summarizes the expected synthetic outcomes when applying different reducing agents to the reductive amination of deactivated, weakly basic anilines.

Reducing AgentOptimal SolventRequired AdditiveExpected YieldMechanistic Drawbacks / Side Reactions
NaBH(OAc)₃ DCEAcOH (1.0 eq)85 - 95% None. Mild, highly selective for iminium ions.
NaBH₃CN MeOHZnCl₂ or HCl60 - 75%Generates highly toxic HCN; requires strict pH control.
NaBH₄ EtOHNone< 30%Rapid over-reduction of the aldehyde to benzyl alcohol.
H₂ / Pd/C EtOAcNone40 - 60%High risk of hydrodefluorination of the aromatic rings.

Troubleshooting & Advanced Causality

  • Solvent Selection (DCE vs. THF) : 1,2-Dichloroethane (DCE) is heavily prioritized over Tetrahydrofuran (THF). Mechanistically, the higher dielectric constant and specific solvation properties of DCE stabilize the charged iminium intermediate much more effectively than THF, accelerating the overall reaction rate by up to 2-fold.

  • Mitigating Over-alkylation : One-pot reductive aminations with primary amines occasionally suffer from over-alkylation (yielding tertiary amines). However, the steric hindrance provided by the ortho-methyl group on the starting aniline, combined with the inherently mild nature of NaBH(OAc)₃, sterically and electronically suppresses the second alkylation event, ensuring near-perfect chemoselectivity for the secondary amine.

  • Stalled Reactions : If LC-MS indicates incomplete conversion after 4 hours, the basicity of the aniline may be too severely compromised by the fluorine atom. Intervention: Add an additional 0.5 equivalents of AcOH and 0.5 equivalents of NaBH(OAc)₃, and elevate the reaction temperature to 40 °C to drive the iminium formation to completion.

References

  • Reductive amination Wikipedia, The Free Encyclopedia URL:[Link] [2]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS Publications) URL:[Link] [3]

Method

Advanced Application Note: Crystallization &amp; Solid-State Isolation of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Executive Summary This application note details the isolation, purification, and solid-state characterization of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9). As a lipophilic secondary amine featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation, purification, and solid-state characterization of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9). As a lipophilic secondary amine featuring dual fluorination and an ortho-methyl group, this molecule presents specific challenges in process chemistry, including a propensity for "oiling out" and low melting points in its free base form.

This guide moves beyond standard recipes, offering a first-principles approach to designing a robust crystallization process. It prioritizes reactive crystallization (salt formation) and controlled cooling techniques to ensure high purity (>99.5%) and stable polymorph isolation suitable for pharmaceutical intermediate applications.

Molecule Analysis & Physicochemical Profile

Before attempting crystallization, one must understand the structural drivers of solubility and lattice energy.

Structural Determinants[1]
  • Core: 2-Methylaniline (o-toluidine) derivative. The ortho-methyl group creates steric hindrance around the amine, potentially lowering the melting point compared to para-isomers by disrupting packing efficiency.

  • Substituents: Two fluorine atoms (one on the aniline ring, one on the benzyl ring) increase lipophilicity and induce strong dipole-dipole interactions.

  • Functionality: Secondary amine. Weakly basic (

    
    ). Capable of hydrogen bond acceptance and limited donation.
    
Predicted Solubility Profile

Based on the structural lipophilicity (LogP > 3.5 estimated), the compound exhibits the following solubility behaviors:

Solvent ClassRepresentative SolventsSolubility PredictionUtility
Non-Polar Heptane, HexaneLow to ModerateAnti-solvent
Aromatic Toluene, XyleneHighSolubilizer / Co-solvent
Polar Aprotic DMSO, DMFVery HighAvoid (High yield loss)
Esters/Ketones Isopropyl Acetate (IPAc), AcetoneHighPrimary Solvent
Alcohols Ethanol, 2-Propanol (IPA)High (Temp dependent)Primary Solvent
Aqueous WaterInsolubleAnti-solvent

Critical Process Workflows

Workflow Visualization: Crystallization Decision Tree

The following logic gate ensures the correct technique is selected based on the physical state of the crude material.

Crystallization_Logic Start Crude 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline CheckState Analyze Physical State (DSC/Visual) Start->CheckState IsOil State: Oil or Gum? CheckState->IsOil IsSolid State: Solid? CheckState->IsSolid SaltScreen Reactive Crystallization (Salt Formation) Target: HCl, Tosylate, Mesylate IsOil->SaltScreen Yes (Likely) SolventScreen Solvent Screening (Solubility Curve) IsSolid->SolventScreen Yes Reactive Protocol C: Acid Addition (Precipitation) SaltScreen->Reactive Cooling Protocol A: Cooling Crystallization (EtOH/Water) SolventScreen->Cooling Steep Solubility Curve AntiSolvent Protocol B: Drowning Out (Toluene/Heptane) SolventScreen->AntiSolvent Flat Solubility Curve

Figure 1: Decision matrix for selecting the optimal isolation strategy. Due to the low melting point of the free base, salt formation is prioritized for oils.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (For Solid Free Base)

Use this protocol if the crude material is already a solid with a melting point >50°C.

Objective: Purification of neutral free base via temperature-controlled solubility shift. System: Ethanol (Solvent) / Water (Anti-solvent).[1]

  • Dissolution: Charge 10.0 g of crude 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline into a reactor. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat the mixture to 65°C (near reflux) with agitation (250 RPM) until full dissolution is observed.

    • Note: If particulates remain, perform a hot filtration (0.45 µm PTFE) to remove inorganic insolubles.

  • Metastable Zone Entry: Cool the solution slowly to 45°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 45°C (supersaturation point), add 0.5% w/w pure seed crystals. Hold temperature for 30 minutes to allow seed bed maturation.

    • Why? Unseeded cooling of secondary amines often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Anti-Solvent Addition: Slowly add Water (3 volumes, 30 mL) over 2 hours while maintaining 45°C.

  • Cooling Ramp: Cool the slurry to 0-5°C over 4 hours (linear ramp).

  • Isolation: Filter the white/off-white solids. Wash with cold Ethanol/Water (1:1). Dry under vacuum at 40°C.

Protocol B: Reactive Crystallization (Salt Formation)

Use this protocol if the crude material is an oil or low-melting solid (Recommended).

Objective: Convert the lipophilic amine into a crystalline Hydrochloride (HCl) salt to improve thermal stability and purity.

  • Solubilization: Dissolve 10.0 g of crude oil in Isopropyl Acetate (IPAc) (10 volumes, 100 mL).

    • Solvent Choice: IPAc is chosen over alcohols to prevent esterification side reactions if carboxylic acid impurities are present, and it offers excellent antisolvent properties for HCl salts.

  • Acid Addition: Cool the solution to 10-15°C . Slowly charge 4M HCl in Dioxane or Concentrated Aqueous HCl (1.1 equivalents).

    • Observation: An immediate precipitate (white slurry) should form.

  • Digestion: Agitate the slurry at 20°C for 2 hours. This "Ostwald Ripening" phase removes entrapped impurities from the crystal lattice.

  • Polishing: If the slurry is too thick, add Heptane (5 volumes) to drive yield.

  • Filtration: Filter the solid salt. Wash with IPAc/Heptane (1:1).

  • Drying: Dry at 45°C. Note: Ensure no excess HCl remains.

Solid-State Characterization & Validation[1]

Once the solid is isolated, it must be validated to ensure it meets drug substance standards.

X-Ray Powder Diffraction (XRPD)[1]
  • Purpose: Fingerprint the crystalline phase.

  • Procedure: Scan from 2

    
     = 3° to 40°.
    
  • Success Criteria: Sharp, well-defined Bragg peaks indicating high crystallinity. A "halo" indicates amorphous material (failed crystallization).

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and polymorphic purity.

  • Expectation:

    • Free Base: Single endotherm (likely < 80°C).

    • HCl Salt: Higher melting endotherm (likely > 150°C) followed by decomposition.

  • Warning Sign: A small endotherm preceding the main peak indicates a polymorphic mixture or solvate.

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (Aromatic absorption).

Troubleshooting Guide

IssueRoot CauseRemediation
Oiling Out Separation of liquid amine from solvent before crystallization.1. Increase temperature to redissolve.2. Add seed crystals.3. Reduce cooling rate.4. Switch to Protocol B (Salt Formation).
Low Yield High solubility in mother liquor.1. Lower final temperature (-10°C).2. Increase anti-solvent ratio (Heptane).
Colored Crystals Chromophore impurities trapped in lattice.1. Recrystallize with activated carbon (Charcoal) treatment in the dissolution step.
Hygroscopicity Salt form is absorbing water.1. Switch counter-ion (e.g., from HCl to Fumarate or Tosylate).2. Store in desiccator.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization principles).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Source for solubility parameter calculations and anti-solvent selection).

  • ChemScene. (n.d.). 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Product Entry. Retrieved from (Verification of CAS 1019514-90-9 and molecular weight data).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for solvent selection strategies in amine purification).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Guidance on salt selection for lipophilic amines).

Disclaimer

This application note is for research and development purposes. The specific physical properties of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (e.g., exact melting point) should be empirically determined via DSC before scaling up. Always consult the Safety Data Sheet (SDS) for handling fluorinated aromatic amines.

Sources

Application

Using 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline as a pharmaceutical building block

Application Note: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline as a Privileged Fluorinated Scaffold in Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic installation of f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline as a Privileged Fluorinated Scaffold in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic installation of fluorine is rarely arbitrary; it is a calculated structural intervention designed to rescue failing pharmacokinetic profiles, enhance metabolic stability, or enforce specific binding conformations[1]. 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9) exemplifies a "privileged" pharmaceutical building block. Rather than functioning as a simple secondary amine, it is a highly engineered scaffold where every substituent serves a distinct physicochemical purpose.

For drug development professionals, utilizing this di-fluorinated, sterically hindered building block allows for the rapid exploration of structure-activity relationships (SAR) while preemptively addressing common liabilities such as rapid clearance and off-target toxicity[2].

The causality behind its structural design is threefold:

  • The 4-Fluorobenzyl Group: The para-position of a benzyl ring is a classical hotspot for cytochrome P450 (CYP450)-mediated oxidation. The exceptionally strong C–F bond (approx. 116 kcal/mol) strategically blocks this metabolic soft spot, significantly prolonging the biological half-life of the resulting drug candidate[3].

  • The 5-Fluoroaniline Moiety: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the aniline ring. This lowers the pKa of the secondary amine, modulating its basicity. A less basic amine is less likely to carry a permanent positive charge at physiological pH, which improves passive membrane permeability and reduces the risk of binding to the hERG potassium channel (a primary cause of cardiotoxicity)[4].

  • The 2-Methyl Group: Positioned ortho to the amine, this methyl group induces severe steric hindrance. This restricts the rotational degrees of freedom of the N-benzyl group, locking the molecule into a specific conformation. When this conformation matches the bioactive binding pose of a target protein (such as a kinase hinge region), it drastically reduces the entropic penalty of binding, thereby increasing target affinity.

G Core 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline F_para 4-Fluorobenzyl Group Core->F_para F_meta 5-Fluoroaniline Moiety Core->F_meta Me_ortho 2-Methyl Group Core->Me_ortho CYP Blocks CYP450 Oxidation F_para->CYP pKa Lowers Amine pKa (Modulates Basicity) F_meta->pKa Steric Restricts Conformation (Decreases Entropic Penalty) Me_ortho->Steric

Fig 1: Structural rationale and causality of functional groups in the di-fluorinated scaffold.

Physicochemical Profiling: The Impact of Di-Fluorination

To understand the value of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, it must be compared against its non-fluorinated parent analog. The table below summarizes the quantitative shifts in physicochemical properties induced by the dual fluorine substitution.

PropertyN-Benzyl-2-methylaniline (Non-Fluorinated)5-Fluoro-N-(4-fluorobenzyl)-2-methylanilinePharmacological Rationale & Causality
Molecular Weight 197.28 g/mol 233.26 g/mol Controlled increase; maintains strict compliance with Lipinski's Rule of 5.
LogP (Estimated) ~3.2~3.8Enhanced lipophilicity drives better partitioning into lipid bilayers, improving oral absorption[1].
Amine pKa ~4.5~3.5Lowered basicity mitigates off-target hERG binding and prevents lysosomal trapping.
Metabolic Stability Low (Rapid clearance)High (Prolonged half-life)C-F bonds directly block primary CYP450 para-hydroxylation pathways[2].

Synthetic Application: Overcoming Steric Hindrance in N-Arylation

A primary synthetic application for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is its conversion into complex tertiary amines via Buchwald-Hartwig cross-coupling.

The Challenge: Because this building block is a highly sterically hindered secondary amine (due to the ortho-methyl group and the bulky N-benzyl substituent), standard palladium catalysts (e.g., Pd(OAc)₂ with BINAP or dppf) will fail. The steric bulk prevents the amine from coordinating to the palladium center, leading to catalyst resting states that undergo off-target degradation or hydrodehalogenation of the aryl halide.

The Solution: To overcome this, we must utilize a bulky, electron-rich dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos . When paired with a Generation 3 (G3) palladacycle precatalyst, the system rapidly generates a highly active, monomeric L-Pd(0) species. The unique spatial arrangement of the RuPhos ligand accommodates the bulky secondary amine during coordination and actively forces the challenging reductive elimination step to yield the tertiary amine product.

CatalyticCycle Precat RuPhos Pd G3 Precatalyst ActivePd Active L-Pd(0) Monomer Precat->ActivePd Activation OxAdd Oxidative Addition (Aryl Halide) ActivePd->OxAdd Ar-X AmineCoord Amine Coordination (Steric Accommodation) OxAdd->AmineCoord Secondary Amine Deprot Base Deprotonation (NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->ActivePd Catalyst Regeneration Product Tertiary Amine Product RedElim->Product Product Release

Fig 2: RuPhos-mediated Buchwald-Hartwig catalytic cycle for hindered secondary amines.

Self-Validating Experimental Protocol: RuPhos-Mediated Buchwald-Hartwig Coupling

This protocol is designed as a self-validating system. The causality behind the strict exclusion of oxygen and the choice of base is critical: oxygen will irreversibly oxidize the L-Pd(0) active species to an inactive Pd(II) complex, while the strong, non-nucleophilic base (NaOtBu) is required to deprotonate the highly hindered amine intermediate without competing as a nucleophile.

Materials Required:

  • 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (1.2 equiv)

  • Aryl Halide (Bromide or Iodide) (1.0 equiv)

  • RuPhos Pd G3 Precatalyst (2–5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical Step): Inside an inert atmosphere glovebox (N₂ or Ar), add the aryl halide (1.0 mmol), 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (1.2 mmol, 280 mg), RuPhos Pd G3 (0.05 mmol, 42 mg), and NaOtBu (1.5 mmol, 144 mg) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality: NaOtBu is highly hygroscopic; exposure to ambient moisture will generate NaOH, which will hydrolyze the aryl halide to a phenol rather than facilitating amination.

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly sparged 1,4-dioxane. Seal the vial tightly with a PTFE-lined cap and electrical tape. Remove the vial from the glovebox.

  • Thermal Activation: Place the vial in a pre-heated aluminum reaction block at 85 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: The G3 precatalyst requires mild heating to undergo the initial base-mediated activation step that releases the active RuPhos-Pd(0) monomer.

  • Validation Checkpoint (Self-Validation): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.

    • Diagnostic: The reaction is deemed successful and complete when the trace shows >95% consumption of the m/z 234 [M+H]⁺ peak (the starting fluorinated amine) and the emergence of the target tertiary amine mass. If the starting material persists and the aryl halide is consumed, catalyst deactivation has occurred due to oxygen ingress, resulting in hydrodehalogenation. Do not simply add more heating; the reaction must be restarted with stricter air-free techniques.

  • Workup & Isolation: Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc). Filter the mixture through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure fluorinated tertiary amine.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. BenchChem. Link to Source
  • BenchChem Technical Support Team. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem. Link to Source
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews / Taylor & Francis. Link to Source
  • Apollo Scientific. (2026).

Sources

Method

Application Note: A Robust and Scalable Procedure for the Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline via Reductive Amination

Abstract This application note provides a comprehensive guide for the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, a key intermediate in pharmaceutical and materials science research. The described protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, a key intermediate in pharmaceutical and materials science research. The described protocol utilizes a one-pot reductive amination strategy, a highly efficient and widely adopted method for C-N bond formation.[1] We present a detailed, validated procedure for laboratory-scale synthesis (5-10 g) and provide critical insights and a systematic methodology for scaling the process to a pilot scale (100-500 g). The causality behind key experimental choices, process safety, reaction monitoring, and purification strategies are discussed in depth to ensure a reproducible, safe, and high-yielding process suitable for drug development professionals and process chemists.

Introduction and Scientific Rationale

Substituted N-benzylanilines are prevalent structural motifs in a variety of biologically active molecules and functional materials. The target molecule, 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, incorporates two fluorine atoms, a feature known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. Its synthesis is therefore of significant interest.

The chosen synthetic route is the reductive amination of 5-fluoro-2-methylaniline with 4-fluorobenzaldehyde. This method is superior to direct N-alkylation with benzyl halides, which often suffers from poor selectivity, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[2] Reductive amination proceeds in two key steps:

  • Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This step is typically reversible and often catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective hydride donor, capable of reducing the imine intermediate in the presence of the unreacted aldehyde, thus allowing for a convenient one-pot procedure.[3] Its lower reactivity towards water compared to reagents like sodium borohydride makes it more manageable, though it still requires anhydrous conditions for optimal performance.[4][5]

Reaction Scheme

The overall transformation is depicted below:

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 5-Fluoro-2-methylaniline plus1 + reactant1->plus1 reactant2 4-Fluorobenzaldehyde product 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline reactant2->product 1. CH₂Cl₂ 2. NaBH(OAc)₃ plus2 + H₂O product->plus2 plus1->reactant2

Figure 1: Overall reaction scheme for the synthesis.

Materials, Reagents, and Safety

Reagent and Solvent Data
Reagent NameCAS No.FormulaMW ( g/mol )Key Hazards
5-Fluoro-2-methylaniline367-29-3C₇H₈FN125.14Toxic if swallowed, inhaled, or in contact with skin.[6][7]
4-Fluorobenzaldehyde459-57-4C₇H₅FO124.11Combustible liquid, harmful if swallowed, causes serious eye irritation.[8][9][10][11]
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Water-reactive, releases flammable gases, causes skin and eye irritation.[4][12][13]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Skin and eye irritant, suspected carcinogen.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Minimal hazards.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Minimal hazards.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive, causes severe skin burns and eye damage.
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor, causes serious eye irritation.
Hexanes110-54-3C₆H₁₄86.18Highly flammable liquid and vapor, skin irritant, may cause drowsiness.
Safety Precautions and Personal Protective Equipment (PPE)

This procedure must be conducted in a well-ventilated fume hood by trained personnel.

  • Engineering Controls: A certified chemical fume hood is mandatory to avoid inhalation of volatile and toxic substances. For scale-up, a walk-in hood or a dedicated, ventilated enclosure is required.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and a face shield are required, especially when handling corrosive or reactive materials.[14]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. For scale-up operations, a chemical-resistant apron or suit may be necessary.[14]

  • Reagent Handling:

    • Sodium Triacetoxyborohydride: This reagent is water-reactive and can release flammable hydrogen gas upon contact with moisture.[4][12] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place away from water.[4][14]

    • 5-Fluoro-2-methylaniline: This compound is toxic.[6][7] Avoid all direct contact and inhalation.

    • 4-Fluorobenzaldehyde: This is a combustible liquid.[8][15] Keep away from ignition sources.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Spills: For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures. Do not use water to clean up spills of sodium triacetoxyborohydride.

Experimental Protocol: Laboratory Scale (5.0 g)

This protocol describes the synthesis of approximately 5.0 g of the target compound.

Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-fluoro-2-methylaniline (5.00 g, 39.9 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture until the aniline is fully dissolved.

  • Add 4-fluorobenzaldehyde (4.50 mL, 4.97 g, 40.0 mmol, 1.0 equiv). Stir the solution at room temperature for 30 minutes to facilitate pre-formation of the imine.

  • In a single portion, add sodium triacetoxyborohydride (10.2 g, 48.1 mmol, 1.2 equiv). Note: A slight exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aniline spot (visualized with KMnO₄ stain) has been consumed.

  • Workup: Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Initial addition may cause gas evolution (H₂).

  • Stir the biphasic mixture for 30 minutes. Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The crude product (a pale yellow oil or solid) is purified by flash column chromatography on silica gel.

  • Slurry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of 2% to 10% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (identified by TLC).

  • Evaporate the solvent to yield 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline as a white to off-white solid. (Expected yield: 7.5 - 8.5 g, 80-90%).

Scale-Up Procedure and Process Logic (100 g)

Scaling a chemical synthesis requires careful consideration of heat transfer, mass transfer, reagent addition rates, and safety. The following section details the adaptation of the lab protocol for a 100 g synthesis.

scale_up_workflow start Start: Raw Material Staging charge_reactor 1. Charge Reactor - 5-Fluoro-2-methylaniline - Anhydrous DCM start->charge_reactor add_aldehyde 2. Add Aldehyde - 4-Fluorobenzaldehyde - Stir for 1 hour (Imine Formation) charge_reactor->add_aldehyde temp_control1 3. Temperature Control - Cool reactor to 15-20°C add_aldehyde->temp_control1 add_hydride 4. Controlled Hydride Addition - Add NaBH(OAc)₃ portion-wise over 1 hour - Monitor temperature (maintain <25°C) temp_control1->add_hydride reaction 5. Reaction - Stir at 20-25°C for 16-24 hours add_hydride->reaction monitoring 6. In-Process Control (IPC) - Sample and analyze via HPLC - Target: <1% starting aniline reaction->monitoring monitoring->reaction Continue if incomplete quench 7. Controlled Quench - Slowly add sat. NaHCO₃ solution - Vent reactor to manage H₂ off-gas monitoring->quench Proceed if complete extraction 8. Workup & Extraction - Phase separation - Aqueous layer back-extraction quench->extraction solvent_swap 9. Solvent Swap - Distill DCM - Replace with Heptane/Ethyl Acetate extraction->solvent_swap crystallization 10. Crystallization & Isolation - Cool to 0-5°C - Filter product - Wash cake with cold heptane solvent_swap->crystallization drying 11. Drying - Vacuum oven at 40°C crystallization->drying end Finish: Final Product QC drying->end

Figure 2: Process workflow diagram for scaled-up synthesis.

Equipment
  • 10 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and condenser.

  • Solid addition funnel or powder charging port.

  • Liquid addition pump or pressure-equalizing dropping funnel.

  • 20 L quench vessel.

  • 20 L liquid-liquid extractor or large separatory funnel.

  • Filter-dryer or large Buchner funnel with vacuum flask.

  • Vacuum oven.

Scaled-Up Protocol
  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants:

    • Charge 5-fluoro-2-methylaniline (1.00 kg, 7.99 mol, 1.0 equiv) into the reactor.

    • Charge anhydrous DCM (4.0 L). Start agitation (150-200 RPM) to dissolve the solid.

    • Add 4-fluorobenzaldehyde (0.91 L, 1.00 kg, 8.06 mol, 1.01 equiv) via an addition funnel over 15 minutes.

    • Stir the mixture at ambient temperature (20-25°C) for 1 hour. This allows for sufficient imine formation before introducing the reducing agent.

  • Controlled Hydride Addition:

    • Cool the reactor jacket to 15°C.

    • Slowly add sodium triacetoxyborohydride (2.03 kg, 9.58 mol, 1.2 equiv) in portions (e.g., 10 x 203 g portions) over 1-2 hours.

    • Causality: Portion-wise addition is critical to manage the exotherm and any potential gas evolution from trace moisture. The reaction temperature should be carefully monitored and maintained below 25°C using the cooling jacket. A temperature spike indicates an uncontrolled reaction.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 20-25°C for 16-24 hours.

    • IPC: Monitor the reaction using HPLC. Withdraw a small aliquot, quench it with NaHCO₃, extract with DCM, and analyze the organic layer. The reaction is deemed complete when the area % of 5-fluoro-2-methylaniline is less than 1.0%.

  • Workup and Quench:

    • Once complete, slowly and carefully add 4 L of saturated aqueous NaHCO₃ solution via an addition pump over 1-2 hours.

    • Causality: The quench is highly exothermic and liberates hydrogen gas. A slow addition rate and efficient stirring are essential for safety. The reactor must be vented to a safe exhaust.

  • Extraction and Phase Separation:

    • Stop agitation and allow the layers to separate (approx. 30 minutes).

    • Drain the lower organic layer.

    • Extract the aqueous layer with DCM (2 x 2 L).

    • Combine all organic layers.

  • Purification via Crystallization:

    • Column chromatography is impractical at this scale. Crystallization is the preferred method.

    • Charge the combined organic layers back to the reactor. Concentrate the solution by distilling off the DCM under atmospheric pressure (boiling point ~40°C).

    • Perform a solvent swap by slowly adding heptane (approx. 5 L) while continuing to distill.

    • Once the DCM is removed, cool the resulting slurry to 0-5°C and hold for 2-4 hours to maximize crystal formation.

    • Isolate the solid product by filtration. Wash the filter cake with cold (0-5°C) heptane (2 x 1 L).

    • Causality: Crystallization avoids the cost and solvent waste of large-scale chromatography. Heptane is used as an anti-solvent to precipitate the product while impurities remain in the mother liquor.

  • Drying:

    • Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Stalled) 1. Insufficient reducing agent (degraded by moisture). 2. Low reaction temperature. 3. Poor mixing.1. Ensure all reagents and solvents are anhydrous. Add an additional portion (0.1-0.2 equiv) of NaBH(OAc)₃. 2. Ensure the reaction is maintained at 20-25°C. 3. Increase agitation speed.
Formation of Bis-alkylated Byproduct Reaction temperature was too high, or reaction time was excessively long.Maintain strict temperature control (<25°C). Avoid letting the reaction run significantly longer than necessary after completion.
Product is an Oil, Fails to Crystallize 1. Presence of residual solvent (DCM). 2. Impurities inhibiting crystallization.1. Ensure the solvent swap is complete. Use a higher boiling co-solvent like ethyl acetate with heptane if needed. 2. Attempt to triturate the oil with cold heptane or perform an acid-base extraction/purification.[16]
Low Isolated Yield 1. Product loss during aqueous workup. 2. Incomplete crystallization.1. Perform sufficient back-extractions of the aqueous layer.[16] 2. Ensure the slurry is cooled sufficiently and for an adequate time. Analyze the mother liquor by HPLC to quantify losses.
Product Discoloration (Yellow/Brown) Oxidation of the aniline product or impurities.Handle and store the final product under a nitrogen atmosphere and protect it from light to prevent air oxidation.[16]

References

  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc.
  • ACS Publications. (2019, May 16).
  • ACS Publications. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study | Organic Process Research & Development.
  • Fisher Scientific. (2009, May 19).
  • Merck Millipore.
  • TCI Chemicals. (2025, May 22).
  • ChemicalBook. (2026, January 31).
  • Fisher Scientific. (2015, January 16).
  • ECHEMI. 4-Fluorobenzaldehyde SDS.
  • Benchchem.
  • Fisher Scientific. (2023, September 22).
  • CDH Fine Chemical.
  • Sigma-Aldrich. 5-Fluoro-2-methylaniline 99%.
  • ResearchGate.
  • ResearchGate. Flow reductive amination to afford N-benzylaniline 16. Reagents and....
  • SDS Manager. 4-Fluorobenzaldehyde SDS by Sigma-Aldrich Inc.
  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • CP Lab Safety. 5-Fluoro-2-methylaniline, 5g, Each.
  • ResearchGate. (2025, October 22). Construction of N-benzylanilines via Facile Metal-Free Tandem Reductive Amination of Benzaldehydes with Nitrobenzenes.
  • PubChem. 5-Fluoro-o-toluidine | C7H8FN | CID 67774.
  • Tokyo Chemical Industry Co., Ltd. 5-Fluoro-2-methylaniline 367-29-3.
  • ChemicalBook. 5-Fluoro-2-methylaniline synthesis.
  • Master Organic Chemistry. (2017, September 1).
  • ACS GCI Pharmaceutical Roundtable. (2026, February 11).
  • Wikipedia.
  • Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2025, February 17).
  • Benchchem. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6.
  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • Taylor & Francis. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
  • PMC. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • ChemScene. 1019514-90-9 | 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.
  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Academia.edu. (PDF) 4-Fluoroanilines: synthesis and decomposition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Subject: Optimization of Yield and Purity for Secondary Amine Formation Ticket ID: CHEM-SUP-2024-05F Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield and Purity for Secondary Amine Formation Ticket ID: CHEM-SUP-2024-05F Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Steric-Electronic" Trap

You are likely experiencing low yields (30–50%) or difficult purification when synthesizing 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline . This is not a user error; it is an intrinsic property of your substrates.

You are fighting a two-front war:

  • Steric Hindrance: The methyl group at the ortho position (C2) of the aniline creates significant steric bulk, impeding the nucleophilic attack on the aldehyde.

  • Electronic Deactivation: The fluorine atom at C5 is electron-withdrawing (inductive effect), further reducing the nucleophilicity of the aniline nitrogen.

Standard reductive amination protocols (e.g., mixing reagents with NaBH(OAc)₃) often fail here because the rate of imine formation is slower than the rate of aldehyde reduction, leading to benzyl alcohol byproducts rather than the desired amine.

This guide details the Titanium(IV)-Mediated Protocol , which is the industry standard for overcoming these specific constraints.

Module 1: The Recommended Protocol (Reductive Amination)

Why this works: We use Titanium(IV) isopropoxide [Ti(OiPr)₄].[1] It acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.

Optimized Workflow
ReagentEquivalentsRole
5-Fluoro-2-methylaniline 1.0Limiting Reagent
4-Fluorobenzaldehyde 1.1Electrophile
Titanium(IV) isopropoxide 1.25 – 1.5Lewis Acid / Dehydrating Agent
NaBH₄ (Sodium Borohydride)1.5Reducing Agent
Ethanol (Absolute) SolventPolar protic solvent (required for NaBH₄)
Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve 5-Fluoro-2-methylaniline (1.0 equiv) and 4-Fluorobenzaldehyde (1.1 equiv) in absolute ethanol (0.5 M concentration).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Crucial: Stir at room temperature for 6–12 hours . Do not rush this. The steric hindrance of the ortho-methyl group makes imine formation slow.

    • Check: Monitor by TLC.[2] You should see the disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) in small portions (caution: hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Quench & Workup (Titanium Removal):

    • The "Emulsion" Fix: Quench the reaction by adding 2M NaOH or NH₄OH . This precipitates the titanium salts as a white/polymeric solid (TiO₂·xH₂O).[3]

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate, redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a large spot for 4-fluorobenzyl alcohol on my TLC. Why?

Diagnosis: The aldehyde was reduced before it could react with the aniline.[4] Root Cause: You likely added the reducing agent (NaBH₄ or NaBH(OAc)₃) too early, or you performed a "one-pot" mix without a pre-complexation step. Solution: Switch to the Stepwise method described in Module 1. Ensure the imine is fully formed (check via NMR or TLC) before adding the hydride source.

Q2: Can I use Sodium Triacetoxyborohydride (STAB) instead?

Answer: Yes, but with a caveat. STAB (NaBH(OAc)₃) is milder and usually preferred for minimizing side reactions. However, for ortho-substituted anilines, the reaction can be extremely sluggish in DCE or THF.

  • Modification: If using STAB, add Acetic Acid (1–2 equiv) to catalyze the imine formation. If conversion stalls after 24 hours, switch to the Ti(OiPr)₄ protocol.

Q3: I see a "double alkylated" impurity (Tertiary Amine).

Diagnosis: Over-alkylation is rare in reductive amination with anilines (sterics usually prevent it), but common in direct alkylation. Fix: If this happens during reductive amination, it suggests your intermediate secondary amine is more nucleophilic than your starting material (unlikely here due to the benzyl group). Ensure you are strictly using 1.1 equivalents of aldehyde, not a large excess.

Module 3: Mechanism & Logic Visualization

The following diagram illustrates why the Titanium pathway succeeds where standard methods fail. It highlights the stabilization of the transition state despite the steric clash from the methyl group.

G Substrates Substrates: 5-Fluoro-2-methylaniline + 4-Fluorobenzaldehyde StandardPath Standard Route (Direct Mix) Substrates->StandardPath TiPath Titanium Route (Ti(OiPr)4) Substrates->TiPath StericClash STERIC CLASH: Ortho-Methyl group blocks nucleophilic attack StandardPath->StericClash Slow Kinetics TiComplex Ti-Complex: Activates Carbonyl Scavenges Water TiPath->TiComplex Lewis Acid Catalysis SideProduct Major Side Product: Benzyl Alcohol (Aldehyde reduced directly) StericClash->SideProduct Reducing agent attacks aldehyde first Imine Stable Imine Intermediate TiComplex->Imine Dehydration Driven Product Target Product: Secondary Amine (>90% Yield) Imine->Product NaBH4 Reduction

Caption: Comparative pathway analysis showing how Titanium(IV) overcomes the steric barrier of the ortho-methyl group to favor imine formation over direct aldehyde reduction.

Module 4: The "Forbidden" Route (Direct Alkylation)

Warning: Many researchers attempt to react the aniline directly with 4-fluorobenzyl bromide and a base (K₂CO₃). Status: NOT RECOMMENDED.

Why it fails:
  • Poly-alkylation: The product (secondary amine) is often more nucleophilic than the starting material (primary aniline), leading to the formation of the tertiary amine (bis-alkylation).

  • Cleanup: Separating the mono-alkylated product from the di-alkylated impurity requires difficult chromatography due to similar R_f values.

"Emergency" Protocol (If you must use this route):

If you lack the aldehyde and only have the benzyl halide:

  • High Dilution: Run the reaction at 0.1 M or lower.

  • Excess Aniline: Use 3.0 to 4.0 equivalents of the aniline relative to the benzyl bromide. This statistically favors mono-alkylation.

  • Slow Addition: Add the benzyl bromide via syringe pump over 2 hours.

  • Recovery: You will have to recover the unreacted aniline via column chromatography.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Salvatore, R. N., et al. (2005). "Synthesis of secondary amines." Tetrahedron. Link

Sources

Optimization

Preventing over-alkylation in 5-Fluoro-2-methylaniline benzylation

Topic: Prevention of Polyalkylation during Secondary Amine Synthesis Ticket ID: TSC-2025-BENZ-05F Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Polyalkylation during Secondary Amine Synthesis Ticket ID: TSC-2025-BENZ-05F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering a classic selectivity challenge in organic synthesis: competitive nucleophilicity .

In the benzylation of 5-Fluoro-2-methylaniline , the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine).[1] The electron-withdrawing nature of the fluorine atom (meta to the amine) decreases the nucleophilicity of your starting material, while the incoming benzyl group in the product donates electron density, accelerating the second alkylation.

This guide provides three distinct protocols to solve this, ranked from "Process Optimization" (fixing your current method) to "Synthetic Redesign" (changing the pathway).

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the kinetic competition.

  • 
     (Mono-alkylation):  Reaction of the primary aniline.[2] Slowed by the inductive effect of the 5-Fluoro group.
    
  • 
     (Bis-alkylation):  Reaction of the secondary amine product. Accelerated by the electron-donating benzyl group.
    

If


, you will inevitably get a mixture of starting material, product, and over-alkylated impurity.
Diagram: Competitive Alkylation Kinetics

ReactionKinetics SM 5-Fluoro-2- methylaniline (Primary Amine) Mono Mono-Benzylated Product (Secondary Amine) SM->Mono k1 (Slow) Retarded by 5-F (-I effect) RX Benzyl Halide (Electrophile) RX->Mono Bis Bis-Benzylated Impurity (Tertiary Amine) RX->Bis Mono->Bis k2 (Fast) Accelerated by Benzyl (+I)

Figure 1: The kinetic trap of direct alkylation. The secondary amine is more reactive than the primary aniline.[1]

Module 2: Troubleshooting Direct Alkylation (Optimization)

If you must use a benzyl halide (chloride or bromide), you cannot rely on standard bases like TEA or


 without specific modifications.
The "Cesium Effect" Protocol

Why this works: Cesium ions (


) have a large ionic radius and weak solvation, which creates "naked" anions. However, in the context of aniline alkylation, 

or

in DMF has been proven to suppress over-alkylation through specific surface interactions and base strength modulation [1].

Protocol:

  • Stoichiometry: 1.0 equiv Aniline : 1.0 equiv Benzyl Bromide : 1.2 equiv

    
    .
    
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Additive: 4Å Molecular Sieves (Powdered, activated). Crucial for removing water which can stall the reaction or hydrolyze the halide.

  • Temperature: Room Temperature (20–25°C). Do not heat initially.

User Q&A:

Q: I am seeing 15% bis-alkylated product even with 1:1 stoichiometry. Why? A: This is a mixing issue. If you add the benzyl bromide all at once, local concentrations of the electrophile spike, favoring the fast


 reaction.
Fix:  Dissolve the benzyl bromide in a small volume of DMF and add it dropwise  over 1 hour using a syringe pump.

Q: Can I use Benzyl Chloride instead of Bromide? A: Yes, but add NaI (0.1 equiv) as a Finkelstein catalyst to generate the more reactive benzyl iodide in situ. This allows the reaction to proceed at lower temperatures, preserving selectivity.

Module 3: The Superior Alternative (Reductive Amination)

As a Senior Scientist, my strongest recommendation is to switch to Reductive Amination . This method is chemically self-limiting. The intermediate imine cannot react with a second equivalent of aldehyde to form a quaternary species under these conditions.

Mechanism:

  • Aniline + Benzaldehyde

    
     Imine (Schiff Base).
    
  • Imine + Reducing Agent

    
     Secondary Amine.
    
Diagram: Reductive Amination Workflow

ReductiveAmination Start 5-Fluoro-2-methylaniline + Benzaldehyde Imine Imine Intermediate (Stable/Isolable) Start->Imine - H2O (Acid Cat.) Reduction Selective Reduction (NaBH(OAc)3) Imine->Reduction Hydride Transfer Note Self-Validating: Imine cannot accept second alkyl group. Imine->Note Product Mono-Benzylated Product (High Selectivity) Reduction->Product Irreversible

Figure 2: Reductive amination pathway preventing polyalkylation.

Standard Operating Procedure (SOP)
ParameterSpecificationReason
Reagents Benzaldehyde (1.05 eq), NaBH(OAc)3 (1.4 eq)Mild hydride source prevents reduction of the aldehyde before imine formation [2].
Solvent DCE (1,2-Dichloroethane) or THFDCE promotes imine formation; THF is a greener alternative.
Acid Catalyst Acetic Acid (1-2 eq)Protonates the carbonyl/imine, catalyzing formation.
Temperature 20-25 °CHeat is rarely needed and promotes side reactions.

Step-by-Step:

  • Dissolve 5-Fluoro-2-methylaniline (1.0 eq) and Benzaldehyde (1.05 eq) in DCE.

  • Add Acetic Acid (1.0 eq). Stir for 30–60 mins. Self-Check: Monitor by TLC/LCMS for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in 3 portions over 15 minutes.

  • Quench with saturated

    
     after 2–4 hours.
    

Module 4: Process Control & Validation

You must validate that your protocol is working. Do not rely on "standard times."

Analytical Markers (HPLC/UPLC)
CompoundRelative Retention Time (RRT)Characteristic
5-F-2-Me-Aniline 1.00 (Reference)Polar, shortest retention.
Mono-Benzyl ~1.4 - 1.6Intermediate lipophilicity.
Bis-Benzyl ~1.9 - 2.2Highly lipophilic (greasy).

Troubleshooting Logic:

  • Scenario A: High Starting Material, Low Product.

    • Direct Alkylation:[2][3][4] Base is too weak or T is too low.

    • Reductive Amination: Imine formation failed. Add molecular sieves to drive equilibrium or increase Acetic Acid.

  • Scenario B: Bis-product appearing early (<50% conversion).

    • Direct Alkylation:[2][3][4]STOP. Your mixing is too fast. Switch to Reductive Amination immediately.

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[4][5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[2][4][5][6][7] Organic Letters, 1(12), 1893–1896.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Troubleshooting

Troubleshooting low conversion in reductive amination of fluorobenzaldehydes

Topic: Troubleshooting Low Conversion & Side Reactions Version: 2.1 (Current as of 2026) Department: Chemical Development / Process Chemistry Support Core Directive & Scope This guide addresses the specific challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Side Reactions Version: 2.1 (Current as of 2026) Department: Chemical Development / Process Chemistry Support

Core Directive & Scope

This guide addresses the specific challenges of coupling fluorobenzaldehydes with amines. Unlike standard benzaldehydes, fluorinated substrates introduce a unique "tug-of-war" between electronic activation and steric/electronic repulsion.

The Central Problem: Users typically report "low conversion" which is often a misdiagnosis of three distinct failure modes:

  • Equilibrium Stalling: The fluorine atom (especially ortho) destabilizes the hemiaminal intermediate via dipole repulsion.

  • Competitive Reduction: The aldehyde reduces to the alcohol (benzyl alcohol derivative) faster than the imine forms.

  • Defluorination (SNAr): The amine attacks the aromatic ring, displacing the fluorine, rather than attacking the carbonyl.

Diagnostic Decision Matrix (Visual)

Before adjusting your protocol, identify your specific failure pathway using the flow below.

G Start START: Low Yield Observed CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS Result1 Major Product: Benzyl Alcohol CheckLCMS->Result1 Aldehyde reduced Result2 Major Product: Defluorinated Amine CheckLCMS->Result2 Fluorine lost Result3 Remaining SM: Aldehyde + Amine CheckLCMS->Result3 No reaction Sol1 Diagnosis: Reductant added too early. Action: Switch to Stepwise (Method B) Result1->Sol1 Sol2 Diagnosis: SNAr Side Reaction. Action: Lower Temp, Non-polar Solvent Result2->Sol2 Sol3 Diagnosis: Equilibrium Stalled. Action: Add Ti(OiPr)4 (Method C) Result3->Sol3

Figure 1: Diagnostic workflow for identifying the root cause of low conversion in fluorobenzaldehyde reductive aminations.

Technical FAQs & Troubleshooting

Scenario A: "The reaction is stuck at 50% conversion."

Q: Why is my imine formation stalling? A: Fluorine exerts a strong Inductive Effect (


) but also a Resonance Effect (

).
  • The Mechanism: In para-fluorobenzaldehyde, the resonance donation can stabilize the carbonyl, making it less electrophilic than expected. In ortho-fluorobenzaldehyde, the lone pairs on fluorine repel the incoming amine (dipole-dipole repulsion), significantly shifting the equilibrium back toward the starting materials.

  • The Fix: You must drive the equilibrium chemically. Standard dehydrating agents (MgSO₄) are often insufficient for fluorinated substrates.

  • Protocol Shift: Switch to Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a dual-function Lewis Acid (activating the carbonyl) and water scavenger (driving equilibrium).

Scenario B: "I see the product, but also a lot of benzyl alcohol."

Q: Why is the aldehyde reducing instead of the imine? A: This is a kinetic selectivity issue. If you are using Sodium Cyanoborohydride (NaCNBH₃) or Sodium Borohydride (NaBH₄) in a "one-pot" mix, the reducing agent is attacking the aldehyde before the imine has time to form.

  • The Fix: Use Sodium Triacetoxyborohydride (STAB) .[1]

  • Why? STAB is sterically bulky and electron-deficient. It coordinates tightly with the basic nitrogen of the imine (forming an ammonium-borate complex) which accelerates hydride transfer to the imine preferentially over the neutral aldehyde [1].

Scenario C: "I lost the Fluorine atom!" (Defluorination)[2]

Q: Why did my amine displace the fluorine? A: You triggered a Nucleophilic Aromatic Substitution (SNAr).

  • Risk Factors: This occurs if your ring is electron-deficient (e.g., polyfluorinated benzaldehydes or ortho/para nitro groups present) and your amine is unhindered.

  • The Fix:

    • Solvent: Switch from polar aprotic (DMF, DMSO) to non-polar (DCE, Toluene). Polar solvents stabilize the Meisenheimer complex intermediate, promoting SNAr.

    • Temperature: Keep the reaction below 20°C. SNAr has a higher activation energy than imine formation.

Reducing Agent Comparison Data

Select the correct reagent based on your substrate's sensitivity.

ReagentSelectivity (Imine vs Aldehyde)Risk of DefluorinationRecommended For
STAB (NaBH(OAc)₃)High LowStandard Fluorobenzaldehydes
Ti(OiPr)₄ + NaBH₄ MediumLowSterically Hindered (ortho-F)
NaCNBH₃ HighLowAcid-sensitive substrates (requires pH 6)
H₂ / Pd-C LowCritical (High risk of C-F cleavage)AVOID for Fluorinated Aromatics

Field-Proven Protocols

Method A: The "Standard" (STAB Protocol)

Best for: para- or meta-fluorobenzaldehydes with unhindered amines.

  • Mix: Dissolve Fluorobenzaldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: DCE is superior to MeOH for STAB reactions as it prevents solvolysis of the reagent.

  • Acidify: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Why? Catalyzes imine formation and buffers the basicity of the amine.

  • React: Stir for 30–60 mins at Room Temp (RT) to establish imine equilibrium.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Monitor: Stir at RT for 2–16 hours. Quench with saturated NaHCO₃.

Method B: The "Sledgehammer" (Titanium Isopropoxide Protocol)

Best for: ortho-fluorobenzaldehydes or electron-deficient amines (anilines).

  • Complexation: Under Nitrogen, mix Amine (1.0 equiv), Fluorobenzaldehyde (1.0 equiv), and Ti(OiPr)₄ (1.25 equiv) neat (no solvent) or in minimal dry THF.

  • Stir: Agitate at RT for 1–4 hours. The solution will likely become viscous (formation of titanium-amine complex).

  • Dilute: Add Ethanol or MeOH (10 mL per mmol).

  • Reduce: Add NaBH₄ (1.0 equiv) cautiously (exothermic!).

    • Note: We use NaBH₄ here because the Ti-complex is already formed; selectivity is no longer the primary concern.

  • Quench: Add water (2 mL). A white precipitate (TiO₂) will form. Filter through Celite before extraction.

Mechanistic Visualization

The following diagram illustrates the "Titanium Trap" mechanism used in Method B to overcome the equilibrium issues caused by fluorine.

TiMechanism Aldehyde o-Fluorobenzaldehyde Complex Activated Ti-Hemiaminal (Water Scavenged) Aldehyde->Complex + Amine Ti Ti(OiPr)4 Ti->Complex Lewis Acid Activation Imine Imine-Ti Complex Complex->Imine - Ti(OH)(OiPr)3 (Irreversible Step) Product Secondary Amine Imine->Product + NaBH4

Figure 2: Titanium(IV) Isopropoxide acts as a water scavenger and Lewis acid to force imine formation in sterically hindered fluorinated substrates.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][7] [J. Org.[3][4][5] Chem. 1996, 61, 3849-3862]([Link]2]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[8][9] [J. Org.[3][4][5] Chem. 1995, 60, 4928-4929]([Link]).

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[4] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] [J. Org.[3][4][5] Chem. 1990, 55, 2552-2554]([Link]4]

  • Organic Chemistry Portal. Reductive Amination - Synthesis of Amines..

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Topic: Minimizing Side Products & Process Optimization Target Molecule: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9) Application: Key intermediate for Pimavanserin (Nuplazid), a selective 5-HT2A invers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products & Process Optimization Target Molecule: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1019514-90-9) Application: Key intermediate for Pimavanserin (Nuplazid), a selective 5-HT2A inverse agonist.

Executive Summary & Mechanistic Insight[1]

The synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline involves coupling a sterically hindered aniline (5-fluoro-2-methylaniline ) with a benzyl electrophile. The primary challenge in this reaction is the competition between mono-alkylation (desired secondary amine) and bis-alkylation (undesired tertiary amine).

The "Ortho-Effect" & Reactivity

The 2-methyl group on the aniline ring provides significant steric hindrance. While this reduces the nucleophilicity of the amine (slowing the initial reaction), it paradoxically aids selectivity by making the second alkylation event energetically unfavorable. However, without precise control, two major side product classes arise:

  • Tertiary Amines (Over-alkylation): Dominant in direct alkylation with benzyl halides.

  • Benzyl Alcohols: Dominant in reductive amination if the reducing agent attacks the aldehyde before imine formation.

Troubleshooting Guide & FAQs

Q1: I am seeing significant amounts of the tertiary amine side product (bis-alkylation). Why?

Diagnosis: You are likely using Direct Alkylation (Reaction with 4-fluorobenzyl bromide/chloride) with improper stoichiometry or base strength.

  • The Cause: Once the mono-alkylated product forms, it is often more nucleophilic than the starting aniline because the alkyl group donates electron density. This leads to a "runaway" reaction where the product reacts again with the benzyl halide.

  • The Fix: Switch to Reductive Amination (Method A below). If you must use direct alkylation, use a 3:1 ratio of aniline to benzyl halide . The excess aniline acts as a statistical buffer, ensuring the electrophile encounters starting material rather than product.

Q2: My reaction conversion is low (<50%), and I see unreacted aldehyde.

Diagnosis: Incomplete imine formation due to steric hindrance.

  • The Cause: The ortho-methyl group on 5-fluoro-2-methylaniline sterically blocks the attack on the carbonyl carbon of 4-fluorobenzaldehyde.

  • The Fix: Add a Lewis acid or Brønsted acid catalyst. Acetic acid (AcOH) at 1-2 equivalents promotes protonation of the carbonyl oxygen, increasing its electrophilicity and overcoming the steric barrier.

Q3: I detect 4-fluorobenzyl alcohol in my crude mixture.

Diagnosis: Premature reduction of the aldehyde.

  • The Cause: In reductive amination, if the reducing agent (e.g., NaBH4) is added before the imine is fully formed, it will reduce the aldehyde directly to the alcohol.

  • The Fix: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive than NaBH4 and selectively reduces imines over aldehydes. Alternatively, use a stepwise protocol: stir the amine and aldehyde for 2 hours (with MgSO4 to remove water) before adding the reducing agent.

Visualizations

Reaction Pathway & Impurity Logic

This diagram illustrates the competing pathways and where specific impurities originate.

ReactionPathways Start 5-Fluoro-2-methylaniline (Starting Material) Imine Intermediate Imine (Schiff Base) Start->Imine + Aldehyde + AcOH (Catalyst) Aldehyde 4-Fluorobenzaldehyde Alcohol IMPURITY A: 4-Fluorobenzyl Alcohol Aldehyde->Alcohol Direct Reduction (Avoid NaBH4) Target TARGET PRODUCT Secondary Amine Imine->Target Selective Reduction (STAB) Tertiary IMPURITY B: Tertiary Amine (Bis-alkylation) Target->Tertiary Over-Alkylation (If excess alkyl halide)

Caption: Mechanistic pathway showing the critical divergence points for impurity formation. Green path indicates optimal synthesis.

Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

TroubleshootingTree Problem Identify Main Issue Issue1 High Tertiary Amine (>5%) Problem->Issue1 Issue2 High Benzyl Alcohol Problem->Issue2 Issue3 Low Conversion (Stalled Reaction) Problem->Issue3 Sol1 Switch to Reductive Amination OR Increase Aniline Equivs (3:1) Issue1->Sol1 Sol2 Use NaBH(OAc)3 (STAB) Avoid NaBH4 Issue2->Sol2 Sol3 Add 1.0 eq Acetic Acid Increase Temp to 40°C Issue3->Sol3

Caption: Decision tree for rapid diagnosis of reaction failures based on crude impurity profiling.

Optimized Experimental Protocols

Method A: Reductive Amination (Recommended)

Standard: Abdel-Magid Protocol (Modified for Steric Hindrance) Advantage: Minimizes bis-alkylation to <1%.

ReagentEquivalentsRole
5-Fluoro-2-methylaniline 1.0 eqNucleophile
4-Fluorobenzaldehyde 1.05 eqElectrophile
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (Critical for sterics)
NaBH(OAc)3 (STAB) 1.4 eqSelective Reducing Agent
DCE or THF Solvent0.2 M Concentration

Step-by-Step:

  • Imine Formation: Charge a reaction vessel with 5-fluoro-2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes. Note: The solution may darken as the imine forms.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by HPLC/TLC.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na2SO4.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or use silica chromatography (Hexane/EtOAc).

Method B: Direct Alkylation (Alternative)

Use Case: If STAB is unavailable or aldehyde is unstable. Warning: Requires strict stoichiometry control.

ReagentEquivalentsRole
5-Fluoro-2-methylaniline 3.0 eq Nucleophile (Excess required)
4-Fluorobenzyl Bromide 1.0 eqElectrophile (Limiting reagent)
K2CO3 2.0 eqBase
DMF or Acetonitrile SolventPolar Aprotic

Step-by-Step:

  • Dissolve 5-fluoro-2-methylaniline (3.0 eq) and K2CO3 (2.0 eq) in DMF.

  • Heat to 60°C to ensure the aniline is well-dissolved and slightly deprotonated.

  • Add 4-fluorobenzyl bromide (1.0 eq) dropwise over 2 hours. Slow addition is critical to keep the local concentration of electrophile low.[2]

  • Stir for an additional 4 hours.

  • Purification: You will have excess aniline left over. This must be removed via acid-base extraction or column chromatography (the polarity difference between the aniline and the product is often small, making this challenging).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Al Bujuq, N. R. (2020).[6][7] "Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson’s disease psychosis."[8][7][9] Arkivoc, 2019(i), 340-352.[9]

  • Weiner, D. M., et al. (2004). "Selective serotonin 5-HT2A receptor inverse agonists as therapeutics for psychosis."[9][10] Acadia Pharmaceuticals Inc. Patent WO2004064738.

  • BenchChem Technical Support. (2025). "Minimizing Over-alkylation in Aniline Synthesis."

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for N-Alkylation of Electron-Deficient Anilines

Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals facing chemoselectivity and reactivity bottlenecks when functionalizing weakly nucleophilic anilines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals facing chemoselectivity and reactivity bottlenecks when functionalizing weakly nucleophilic anilines.

Below, you will find diagnostic FAQs, quantitative optimization data, and self-validating experimental protocols designed to help you navigate the thermodynamic and kinetic challenges of these reactions.

Part 1: Diagnostic FAQ – The Temperature-Reactivity Nexus

Q1: Why do my electron-deficient anilines resist standard N-alkylation temperatures (20–50 °C)? A: Electron-withdrawing groups (EWGs) such as nitro (


), trifluoromethyl (

), cyano (

), or halogens strongly deplete the electron density of the aniline nitrogen via inductive and resonance effects. This dramatically reduces the nucleophilicity of the amine lone pair, significantly raising the activation energy (

) required for nucleophilic attack on the alkylating agent[1]. Consequently, thermal energy at standard room or mild reflux conditions is insufficient to overcome this barrier, resulting in recovered starting material.

Q2: Can I simply increase the reaction temperature to >120 °C to force the reaction? A: While elevated temperatures provide the kinetic energy to overcome the initial


, they introduce severe chemoselectivity risks. The primary side reaction is over-alkylation  (formation of N,N-dialkylated tertiary amines). The mono-alkylated product is typically more nucleophilic than the starting electron-deficient aniline because the newly added alkyl group is electron-donating[1]. At excessive temperatures, the rate of the second alkylation outpaces the first, leading to complex mixtures. Furthermore, extreme heat can cause substrate degradation or competing nucleophilic aromatic substitution if leaving groups are present on the aromatic ring[2].

Q3: How does continuous flow chemistry alter the temperature paradigm for these substrates? A: Continuous flow reactors allow for safe operation at temperatures far exceeding the atmospheric boiling point of the solvent (superheating) while maintaining precise residence times. For example, using dimethyl carbonate (DMC) as an alkylating agent in flow allows temperatures up to 250 °C for very short durations (e.g., 12 minutes). This rapid, high-heat burst drives the difficult first alkylation, while the short residence time kinetically traps the mono-alkylated product before over-alkylation can occur[3].

Part 2: Decision Matrix & Troubleshooting Workflow

Use the following logic tree to determine the appropriate thermal and methodological approach based on your chemoselectivity requirements.

G Start Electron-Deficient Aniline N-Alkylation Dec1 Is strict mono-alkylation required? Start->Dec1 Flow Continuous Flow Chemistry (High Temp: 200-250°C) Short Residence Time Dec1->Flow Yes (Scalable) RedAm Reductive Amination (Mild Temp: 20-50°C) High Selectivity Dec1->RedAm Yes (Lab Scale) Direct Direct Alkylation with RX (Base Promoted) Dec1->Direct No / Standard TempLow < 60°C Insufficient Energy Direct->TempLow TempOpt 80 - 100°C Optimal Balance Direct->TempOpt TempHigh > 120°C Over-alkylation Risk Direct->TempHigh Result1 No Reaction TempLow->Result1 Result2 Target Mono-alkylated Product TempOpt->Result2 Result3 N,N-Dialkylation & Degradation TempHigh->Result3

Workflow for optimizing temperature and methodology in N-alkylation.

Part 3: Quantitative Temperature Optimization Data

When optimizing direct alkylation, empirical thermal screening is critical. The following table summarizes the temperature-dependent product distribution for the N-monomethylation of anilines using Dimethyl Carbonate (DMC) in a continuous flow system (fixed 12-minute residence time)[3].

Temperature (°C)Conversion of Starting Material (%)Yield of Mono-alkylated Product (%)Yield of Over-alkylated Product (%)Observations / Mechanistic Note
90 000Insufficient thermal energy to overcome

.
150 Trace00Trace intermediate carbamate formation; no alkylation.
200 ModerateLow0Reaction initiates; kinetic energy approaches threshold.
250 >95880Optimal condition. Rapid conversion cleanly trapped.
250 (20 min) **100<88>5Extended residence time leads to overalkylation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality notes are embedded within the steps to explain how the physical and chemical parameters enforce the desired outcome.

Protocol A: Chemoselective Base-Promoted Direct N-Alkylation (Batch)

This protocol utilizes Cesium Carbonate (


) in DMF. The high solubility and specific basicity of 

in anhydrous DMF enables efficient mono-alkylation at moderate temperatures (60–90 °C) while suppressing dialkylation[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). Moisture must be excluded to prevent hydrolysis of the alkylating agent.

  • Reagent Loading: Add the electron-deficient primary aniline (2.0 equiv) and anhydrous

    
     (1.0 equiv) to the flask.
    
  • Solvent Addition: Inject anhydrous N,N-dimethylformamide (DMF) to achieve a 0.25 M concentration relative to the alkyl halide. Stir the suspension at room temperature for 15 minutes to facilitate pre-coordination.

  • Electrophile Addition: Slowly add the alkyl halide (1.0 equiv) dropwise.

    • Causality Note (Self-Validation): Using an excess of the deactivated aniline (2.0 equiv) statistically enforces mono-alkylation. The electrophile is forced to encounter the unreacted, highly abundant starting material rather than the trace amounts of the more nucleophilic mono-alkylated product[1].

  • Temperature Optimization: Transfer the flask to a pre-heated oil bath. For moderately deactivated anilines (e.g., halo-anilines), maintain at 60 °C . For highly deactivated substrates (e.g., nitro-anilines), increase to 90 °C .

  • Monitoring: Stir for 5–12 hours, monitoring via TLC or LC-MS until the alkyl halide is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous

    
    . Extract the aqueous layer, wash the combined organic layers with brine (to remove DMF), dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography. Unreacted starting material can be recovered and recycled.

Protocol B: High-Temperature Continuous Flow N-Monomethylation

For highly recalcitrant substrates where batch heating fails or causes degradation, continuous flow with Dimethyl Carbonate (DMC) provides a robust kinetic solution[3].

Step-by-Step Methodology:

  • System Priming: Prime a stainless-steel continuous flow reactor (e.g., Vapourtec E-series) with anhydrous N-methyl-2-pyrrolidone (NMP).

  • Stock Solution Preparation:

    • Solution A: Prepare a 2.0 M solution of the electron-deficient aniline in NMP.

    • Solution B: Prepare a mixture of DMC (6.0 M) and a non-nucleophilic base like DBU (3.0 M) in NMP.

  • Reactor Configuration: Set the reactor coil temperature to 250 °C . Ensure the system is equipped with a back-pressure regulator (BPR) rated to at least 100 psi.

    • Causality Note (Self-Validation): The BPR is critical. It maintains the solvent and DMC in the liquid phase at 250 °C, preventing outgassing and ensuring consistent molarity and contact time within the reactor coil.

  • Execution: Pump Solution A and Solution B through a T-mixer into the heated reactor coil. Adjust the flow rates to achieve a precise residence time of 12 minutes .

    • Causality Note (Self-Validation): The 12-minute window is the kinetic sweet spot. It provides enough thermal exposure to overcome the

      
       of the first alkylation, but physically removes the product from the heat source before the secondary amine can undergo subsequent over-alkylation[3].
      
  • Collection & Isolation: Collect the reactor effluent in a cooled flask. Dilute with water to precipitate the product or extract with an organic solvent, followed by standard chromatographic purification.

References

  • "Side Reactions in Organic Synthesis", epdf.pub, [Link]

  • "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow", DSpace@MIT,[Link]

  • "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines", ResearchGate,[Link]

Sources

Optimization

Removing unreacted 4-fluorobenzyl bromide from reaction mixture

Technical Support Guide: Purification Strategies for 4-Fluorobenzyl Bromide Removal Executive Summary & Technical Context The Challenge: 4-Fluorobenzyl bromide (4-FBB) is a potent alkylating agent and a severe lachrymato...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification Strategies for 4-Fluorobenzyl Bromide Removal

Executive Summary & Technical Context

The Challenge: 4-Fluorobenzyl bromide (4-FBB) is a potent alkylating agent and a severe lachrymator. In synthesis (typically benzylation of amines, phenols, or thiols), it is often used in slight excess (1.1–1.5 eq) to drive the reaction to completion. However, its removal is complicated by two factors:

  • Lipophilicity: Its non-polar nature often causes it to co-elute with products during chromatography.

  • Safety/Volatility: Rotavapping the reaction mixture concentrates the lachrymator, contaminating laboratory equipment and posing a safety risk.

The Solution: The most robust method for removal is Chemoselective Scavenging . Instead of relying on physical separation (distillation/chromatography), we chemically transform the lipophilic bromide into a distinct species (ionic or polymer-bound) that is easily separated via filtration or phase extraction.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your product's sensitivity and available resources.[1]

purification_strategy Start START: Reaction Complete (Excess 4-FBB remaining) Q1 Is your product Acid/Base Sensitive? Start->Q1 Q2 Do you have Polymer-Supported (PS) Scavengers? Q1->Q2 No (Stable) MethodA METHOD A: Solid-Phase Scavenging (Best for Pharma/GLP) Q1->MethodA Yes (Sensitive) Q2->MethodA Yes MethodB METHOD B: Liquid-Phase Quench (Amine Derivatization) Q2->MethodB No MethodC METHOD C: Chromatography (Last Resort) MethodB->MethodC Separation Failed

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and reagent availability.

Method A: Solid-Phase Scavenging (Gold Standard)[1]

This method utilizes polymer-supported nucleophiles to covalently bond with the excess 4-FBB. The impurity is then removed by simple filtration. This is the preferred method for high-throughput chemistry and library synthesis.

Mechanism: The resin (typically a supported amine or thiol) acts as a "chemical sponge," attacking the benzylic carbon of 4-FBB.

Recommended Resins:

Resin Type Functional Group Loading Capacity Best For
PS-Trisamine Primary/Secondary Amine ~3.0–4.0 mmol/g General electrophile scavenging.
Si-Thiol Silica-supported Thiol ~1.0–1.5 mmol/g Faster kinetics; good if product is also an amine.

| PS-Thiophenol | Thiophenol | ~1.5 mmol/g | Highly reactive; requires basic conditions. |

Protocol:

  • Calculate Excess: Estimate the amount of unreacted 4-FBB (e.g., if 0.2 mmol excess was used).

  • Add Resin: Add 3–4 equivalents of resin relative to the excess bromide (not the total reaction scale).

    • Example: If 0.1 mmol 4-FBB remains, add 0.3–0.4 mmol capacity of resin.

  • Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for polystyrene resins).

  • Agitate: Stir or shake at room temperature for 1–4 hours .

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with solvent (DCM) to recover any trapped product.

  • Result: The filtrate contains your product; the 4-FBB is trapped on the solid waste.

Validation: Spot the filtrate on a TLC plate. The UV-active spot corresponding to 4-FBB (high Rf) should be absent.

Method B: Liquid-Phase Quench (Cost-Effective)[1]

If scavenger resins are unavailable, you can derivatize the 4-FBB into a water-soluble salt using a cheap secondary amine.

Reagents:

  • Quencher: Dimethylamine (40% aq), Morpholine, or N,N-Dimethylethylenediamine.

  • Solvent: The reaction solvent (e.g., DCM, Ethyl Acetate).

Protocol:

  • Quench: Add 2–3 equivalents (relative to excess bromide) of the secondary amine to the reaction mixture.

  • React: Stir vigorously for 30–60 minutes.

    • Chemistry: 4-FBB + Morpholine → 4-Fluorobenzyl-morpholinium bromide (Water Soluble Salt).

  • Workup (Partitioning):

    • Add water and transfer to a separatory funnel.[2]

    • If your product is Neutral/Acidic: Wash the organic layer with 1M HCl . This removes both the ammonium salt impurity and any excess quenching amine.

    • If your product is Basic (an Amine): Wash with Water followed by Brine . The quaternary ammonium salt of the impurity will partition into the aqueous phase, while your amine product stays in the organic phase (provided pH > pKa of product).

  • Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate.

Warning: Do not use this method if your product reacts with amines (e.g., activated esters, alkyl halides).

Troubleshooting & FAQs

Q: I used Method B, but I still see a spot on TLC near the solvent front.

  • Diagnosis: The reaction with the amine quencher might be incomplete, or the spot is not 4-FBB.

  • Fix: 4-FBB is a benzyl halide.[3] Use a specific stain like 4-(4-nitrobenzyl)pyridine (NBP) which turns blue/purple with alkylating agents. If it doesn't stain, it’s not the bromide. Alternatively, run a "co-spot" TLC with pure 4-FBB reference.

Q: Can I just rotavap the 4-FBB off?

  • Advisory: NO. While 4-FBB has a boiling point (~85°C at 15 mmHg), it is a severe lachrymator. Evaporating it will contaminate your vacuum pump oil and exhaust, potentially exposing the whole lab to tear gas fumes. Always quench chemically before evaporation.

Q: My product is acid-sensitive, so I can't use the HCl wash in Method B.

  • Solution: Use Method A (Si-Thiol) . Silica-supported thiols work under neutral conditions and do not require acid washes. Alternatively, use a "catch and release" strategy: bind your product to a SCX-2 (cation exchange) column, wash away the non-polar 4-FBB, and elute your product with ammonia/methanol.

Q: How do I clean spills of 4-FBB?

  • Safety: Treat spills with a solution of dilute ammonia and ethanol, or 10% sodium thiosulfate solution. This chemically neutralizes the lachrymator.

Visualizing the Scavenging Mechanism

scavenging_mechanism Impurity 4-FBB (Lipophilic/Toxic) Complex Resin-Bound Ammonium Salt Impurity->Complex Nucleophilic Attack Resin PS-Trisamine (Solid Support) Resin->Complex Covalent Bond Waste Solid Waste Complex->Waste Filtration Product Desired Product (In Solution) Filtrate Pure Solution Product->Filtrate Passes Through

Figure 2: Mechanism of action for Polymer-Supported Trisamine scavenging. The toxic impurity becomes part of the solid phase, allowing the product to pass through freely.

References

  • Biotage. "Metal Scavenger User Guide & Electrophile Scavenging." Biotage Technical Literature. Accessed March 2026.

  • Sigma-Aldrich. "4-Fluorobenzyl bromide Safety Data Sheet (SDS)." Merck KGaA. Accessed March 2026.

  • Ley, S. V., et al. "Polymer-supported reagents and scavengers: a useful tool for the purification of reaction mixtures." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • MacMillan, D. "Strategies for Removal of Benzyl Halides." Chemical Synthesis Guide.

  • PubChem. "4-Fluorobenzyl bromide Compound Summary."[4] National Library of Medicine.

Sources

Troubleshooting

Overcoming steric hindrance in 2-methylaniline N-substitution

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the significant steric challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the significant steric challenges associated with the N-substitution of 2-methylaniline (o-toluidine). The ortho-methyl group poses a considerable steric barrier, often leading to low yields, slow reaction rates, or complete reaction failure with standard protocols. This resource is designed to help researchers, scientists, and drug development professionals navigate these complexities with field-proven insights and validated protocols.

Section 1: Understanding the Core Challenge

Q1: Why is the N-substitution of 2-methylaniline so difficult compared to aniline or its meta/para isomers?

The primary obstacle is steric hindrance . The ortho-methyl group on the aniline ring physically blocks the nitrogen's lone pair of electrons, impeding the approach of electrophiles or metal complexes required for bond formation.[1][2][3][4] This steric clash affects several key steps in common N-substitution reactions:

  • For Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann): The bulky ortho-substituent can hinder the coordination of the aniline to the metal center, slow down the crucial reductive elimination step, and promote unwanted side reactions.[5][6]

  • For Nucleophilic Aromatic Substitution (SNAr): The approach of the aniline nitrogen to an electron-deficient aromatic ring is sterically shielded, drastically reducing reaction rates.[1][2][7]

  • For Reductive Amination: The formation of the initial hemiaminal and subsequent imine intermediate can be slowed by the steric bulk around the nitrogen nucleophile.[8][9]

This steric impediment necessitates the use of specialized reagents, catalysts, and conditions tailored to overcome this physical barrier.

Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to sterically hindered substrates like 2-methylaniline requires careful optimization.[5][10][11]

Q2: My standard Buchwald-Hartwig reaction with Pd₂(dba)₃ and a simple phosphine ligand is failing with 2-methylaniline. What is the first thing I should change?

The ligand is the most critical component for success with sterically demanding substrates.[10] First-generation ligands like P(o-tolyl)₃ or bidentate ligands such as BINAP are often ineffective. You must switch to a modern, bulky, and electron-rich biaryl monophosphine ligand .

Causality: These advanced ligands possess specific structural features designed to overcome steric challenges:

  • Bulkiness: They create a well-defined, sterically demanding coordination sphere around the palladium center. This promotes the crucial C-N reductive elimination step, which is often the rate-limiting step for hindered substrates, by forcing the aryl and amino groups into close proximity.[5][6]

  • Electron-Donating Properties: Their electron-rich nature enhances the rate of the initial oxidative addition of the aryl halide to the Pd(0) center.[10]

Recommended Ligand Classes for 2-Methylaniline
Ligand NameStructural ClassKey Features & Applications
XPhos Dialkylbiaryl phosphineExcellent generality, effective for coupling aryl chlorides and bromides. A robust first choice for optimization.[10]
BrettPhos Dialkylbiaryl phosphineHighly active, particularly for hindered substrates and at lower temperatures.[6][10]
RuPhos Dialkylbiaryl phosphineBroadly applicable, often used for coupling with heteroaryl halides.
Josiphos (e.g., CyPF-t-Bu) Ferrocene-basedHartwig's catalysts, known for high activity and stability.[5]
Q3: I've switched to a bulky biaryl phosphine ligand (like XPhos) but my yield is still low. What else can I optimize?

If the ligand change is insufficient, a systematic optimization of other reaction parameters is necessary. The following workflow provides a logical troubleshooting sequence.

Troubleshooting Workflow: Buchwald-Hartwig Amination

G cluster_0 Initial Reaction Failure cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization Steps cluster_3 Success start Low/No Product with 2-Methylaniline ligand Change Ligand: Switch to bulky biaryl phosphine (XPhos, BrettPhos) start->ligand Step 1: Ligand is key base Optimize Base: Try K₃PO₄ or Cs₂CO₃ instead of NaOtBu ligand->base Step 2: Base choice matters end Reaction Successful ligand->end Success! solvent Change Solvent: Toluene vs. Dioxane vs. t-BuOH base->solvent Step 3: Solvent can affect catalyst stability & solubility base->end Success! precatalyst Use a Precatalyst: (e.g., XPhos Pd G3) Ensures active Pd(0) formation solvent->precatalyst Still low yield? solvent->end Success! temp Adjust Temperature: Incrementally increase from 80°C to 110°C precatalyst->temp Check for improvement precatalyst->end Success! temp->end Optimized

Caption: Troubleshooting flowchart for hindered Buchwald-Hartwig amination.

  • Base Selection: While sodium tert-butoxide (NaOtBu) is common, it can sometimes promote side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for hindered couplings, minimizing side reactions and improving functional group tolerance.[5]

  • Palladium Source: Using a pre-formed palladium precatalyst (e.g., an XPhos-ligated palladacycle) can provide more consistent results than generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Precatalysts ensure a reliable generation of the active Pd(0) species.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are standard.[10] Temperature is critical; sterically hindered couplings often require heating between 80-110 °C. A gradual increase in temperature can significantly improve conversion.

Section 3: Alternative Coupling Strategies

Q4: The Buchwald-Hartwig reaction is not viable for my substrate due to functional group incompatibility. What are my options?

The Ullmann condensation (or Goldberg reaction for C-N coupling) is a classic alternative that uses a copper catalyst.[12][13] While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols use catalytic copper(I) salts (e.g., CuI) with ligands, allowing for milder conditions.[12][14]

When to Consider Ullmann Coupling:

  • When palladium-sensitive functional groups are present.

  • For coupling with highly electron-deficient aryl halides.

  • When cost is a primary concern, as copper is significantly cheaper than palladium.

Troubleshooting Ullmann Coupling for 2-Methylaniline:

  • Low Reactivity: This is the most common issue. Success often requires an activated aryl halide (e.g., with an ortho- or para-electron-withdrawing group).[12] For unactivated halides, higher temperatures (>130 °C) and polar aprotic solvents like DMF or NMP may be necessary.

  • Ligand Assistance: While some reactions proceed without a ligand, adding a simple diamine (e.g., N,N'-dimethylethylenediamine) or phenanthroline ligand can significantly accelerate the reaction and allow for lower temperatures.[12]

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Methylaniline

This protocol provides a robust starting point for the N-arylation of 2-methylaniline with an aryl bromide using a modern catalyst system.

1. Reagent Preparation & Setup:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and XPhos ligand (0.02 mmol, 2 mol%).
  • Add potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv).
  • Seal the flask with a septum.

2. Inert Atmosphere:

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

3. Solvent and Amine Addition:

  • Under a positive pressure of inert gas, add 2-methylaniline (1.2 mmol, 1.2 equiv) via syringe.
  • Add anhydrous toluene (5 mL) via syringe.

4. Reaction:

  • Place the flask in a preheated oil bath at 100 °C.
  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

5. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Section 4: N-Alkylation Strategies

Q5: I need to perform an N-alkylation, not an N-arylation. How does steric hindrance affect this, and what methods are recommended?

Steric hindrance from the ortho-methyl group also impacts N-alkylation, particularly with bulky alkyl halides in SN2-type reactions.[4] Direct alkylation with reactive halides can also lead to over-alkylation, forming the tertiary amine.[15]

Recommended N-Alkylation Methods:

  • Reductive Amination: This is often the most effective and controlled method.[8][16] It involves reacting 2-methylaniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ.

    • Advantages: Excellent control over mono-alkylation, broad substrate scope, and milder conditions.[17]

    • Reducing Agents: Use a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is generally preferred due to its lower toxicity and effectiveness under weakly acidic conditions that favor imine formation.[8]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern, green chemistry approach uses alcohols as alkylating agents with a transition-metal catalyst (e.g., Ru, Ir).[15][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The only byproduct is water. This method has shown success for N-alkylation of various anilines.[18][19]

Catalytic Cycle: Borrowing Hydrogen for N-Alkylation

G RCH2OH RCH₂OH (Alcohol) RCHO RCHO (Aldehyde Intermediate) RCH2OH->RCHO -2[H] (to Catalyst) RuH2 [Ru]-H₂ (Active Catalyst) Product RCH₂-NHR' (N-Alkylated Product) RuH2->Product Imine Imine Intermediate RCHO->Imine + R'NH₂ Imine->Product +2[H] (from Catalyst) H2O H₂O Imine->H2O Amine R'NH₂ (2-Methylaniline) Amine->Imine Ru_cat [Ru] (Catalyst) Product->Ru_cat Regeneration Ru_cat->RuH2 Accepts 2[H] from Alcohol

Caption: Simplified mechanism for N-alkylation via borrowing hydrogen.

Section 5: Protecting Group Strategies

Q6: Can I use a protecting group on the nitrogen to facilitate a reaction elsewhere on the molecule and then N-substitute later?

Yes, but this approach requires careful planning. Protecting the amine of 2-methylaniline as an amide (e.g., by reacting it with acetic anhydride to form an acetanilide) is a common strategy to moderate its reactivity during electrophilic aromatic substitution (e.g., nitration or bromination).[20]

However, this protected amide must be deprotected (hydrolyzed) back to the secondary amine before you can perform the desired N-substitution. The steric hindrance of the ortho-methyl group will still be a factor in the final N-substitution step. This strategy is primarily for controlling regioselectivity on the ring, not for overcoming the N-substitution challenge itself.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing.
  • ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • University of Calgary. (n.d.).
  • Wikipedia. (n.d.).
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • PubMed. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • OrgoSolver. (n.d.).
  • ACS Publications. (2019).
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Wikipedia. (n.d.).
  • Pearson+. (n.d.). When synthesizing para-nitroaniline from aniline, which protection strategy is commonly employed to prevent polysubstitution?.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PMC - NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

Optimization

Technical Support Center: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Prepared by the Office of the Senior Application Scientist This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 5-Fluoro-N-(4-fluorobenzyl)-2-methylanil...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS No. 1019514-90-9). It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, providing both theoretical understanding and practical, field-tested protocols to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline in solution?

The stability of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, a secondary aromatic amine, is primarily influenced by three factors: exposure to atmospheric oxygen, light, and the pH of the solution. Like many aniline derivatives, it is susceptible to oxidative degradation, which is often accelerated by light and certain pH conditions.[1][2] Temperature also plays a significant role, with elevated temperatures generally increasing the rate of all degradation processes.

Q2: I've noticed my stock solution of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline has turned a pale yellow/brown color over time. What is causing this discoloration?

This discoloration is a classic indicator of oxidation.[2] Aromatic amines are prone to oxidation upon exposure to air, a process that can be catalyzed by light and trace metal impurities. The initial oxidation products can further react to form highly colored polymeric materials.[2][3] To minimize this, it is imperative to handle and store the compound and its solutions with care.

Q3: What are the most probable degradation pathways for this compound in a typical experimental setting?

Based on the structure, a substituted N-benzyl aniline, the most likely degradation pathways are oxidation and, to a lesser extent, photodegradation and hydrolysis.

  • Oxidation: The secondary amine nitrogen is the most susceptible site. Oxidation can lead to the formation of N-oxides or, more commonly, radical cations that can dimerize or polymerize, leading to colored impurities.[3][4] The benzylic C-H bond is also a potential site for oxidation.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often forming radical species that accelerate oxidation.[2][5] Studies on similar chloroanilines have shown the formation of intermediates like aminophenols and benzoquinones under photolytic stress.[2]

  • Hydrolysis: The N-benzyl C-N bond is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures, in a process known as hydrolysis or hydrogenolysis, which would yield 5-fluoro-2-methylaniline and 4-fluorobenzyl alcohol/aldehyde.[6]

Parent 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline Oxidation Oxidation (O₂, light, metal ions) Parent->Oxidation Primary Pathway Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Often Co-occurs with Oxidation Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Parent->Hydrolysis Forced Conditions Ox_Products N-Oxides, Imines, Colored Polymeric Impurities Oxidation->Ox_Products Photo_Products Radical Intermediates, Further Oxidized Species Photodegradation->Photo_Products Hydro_Products 5-Fluoro-2-methylaniline + 4-Fluorobenzyl Alcohol/Aldehyde Hydrolysis->Hydro_Products Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Split Aliquot into 5 Vials Start->Split Acid Acid Hydrolysis 0.1 M HCl, 60°C Split->Acid Vial 1 Base Base Hydrolysis 0.1 M NaOH, 60°C Split->Base Vial 2 Oxidative Oxidative Stress 3% H₂O₂, RT Split->Oxidative Vial 3 Thermal Thermal Stress (Solution), 80°C Split->Thermal Vial 4 Photo Photolytic Stress ICH Q1B Light Box Split->Photo Vial 5 Analysis Analyze All Samples by Stability-Indicating LC-MS (Including T=0 Control) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Sources

Troubleshooting

Technical Support Center: N-Benzylation &amp; Moisture Control

Role: Senior Application Scientist Topic: Handling Moisture Sensitivity in N-Benzylation Status: Online Ticket ID: NBZ-H2O-001 Welcome to the Reaction Optimization Hub You are likely here because your N-benzylation react...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Handling Moisture Sensitivity in N-Benzylation Status: Online Ticket ID: NBZ-H2O-001

Welcome to the Reaction Optimization Hub

You are likely here because your N-benzylation reaction—typically a reliable


 transformation—is stalling, producing impurities, or exhibiting dangerous exotherms. While N-benzylation is a staple in medicinal chemistry, its dependence on strong bases (NaH, LiHMDS) and polar aprotic solvents (DMF, DMSO) creates a "perfect storm" for moisture-induced failure.

This guide is not a textbook; it is a troubleshooting system designed to diagnose and fix moisture artifacts in your workflow.

Module 1: The Critical Safety Warning (Read First)

Current Status: 🔴 CRITICAL HAZARD

User Query: "I am using NaH in DMF. The reaction is heating up on its own, and the color is darkening. Is this normal?"

Diagnosis: STOP IMMEDIATELY. You are likely witnessing the runaway decomposition of DMF catalyzed by NaH . This is not just a "moisture" issue; it is a thermal hazard often triggered by the presence of water or heat.

The Mechanism of Failure: Sodium hydride (NaH) is not just a base; in DMF, it acts as a catalyst for solvent decomposition. If the reaction contains moisture, NaOH is generated. Both NaH and NaOH can catalyze the decomposition of DMF into carbon monoxide (CO) and sodium dimethylamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This reaction is exothermic.[1] If the temperature exceeds 40-50°C, the heat generation becomes self-accelerating, leading to potential vessel rupture.

Visualizing the Hazard:

NaH_DMF_Hazard NaH NaH (Reagent) NaOH NaOH (Generated) NaH->NaOH + Water Exotherm Exothermic Runaway (>50°C) NaH->Exotherm Catalyzes DMF Breakdown DMF DMF (Solvent) DMF->Exotherm Water Trace H2O Water->NaOH NaOH->Exotherm Catalyzes DMF Breakdown Decomp Decomposition Products (CO + Dimethylamine) Exotherm->Decomp Violent Release Impurity Impurity: N,N-Dimethylbenzylamine Decomp->Impurity Reacts with Benzyl Halide

Figure 1: The thermal decomposition cascade of NaH in DMF. Note that water accelerates the formation of NaOH, which lowers the onset temperature of decomposition.

Corrective Protocol:

  • Cool Down: Immediately cool the vessel to 0°C.

  • Dilute: If stable, dilute with dry Toluene or THF to act as a heat sink.

  • Future Prevention: Never heat NaH/DMF mixtures above 40°C. For higher temperatures, switch to LiHMDS/THF or

    
    /Acetone  (if the nucleophile allows).
    
Module 2: Reagent Preparation & Diagnostics

User Query: "My yield is inconsistent (30-70%). I flame-dried the flask, but I'm using an old bottle of DMF. Does it matter?"

Diagnosis: Yes. In


 reactions, water acts as a kinetic inhibitor . It does not just consume the base; it creates a solvation shell around your nucleophile (the deprotonated amine), effectively "caging" it and preventing attack on the benzyl halide.

The "Solvation Cage" Data:

ParameterDry DMF (<50 ppm

)
Wet DMF (>500 ppm

)
Impact
Base Efficiency >98% deprotonationBase consumed by

(

formed)
Stoichiometric loss of reagents.
Nucleophile State "Naked" Anion (High Energy)Solvated Anion (Stabilized)Reaction rate drops 10-100x.
Side Products MinimalBenzyl AlcoholCompetitive hydrolysis of electrophile.

Troubleshooting Protocol: The "Fizz" Test Before adding your precious starting material, perform this validation:

  • Take an aliquot of your solvent (DMF/THF).[2]

  • Add a small amount of NaH.

  • Observation:

    • Vigorous bubbling: Solvent is wet (>1000 ppm). ABORT.

    • Minimal/No bubbling: Solvent is acceptable.

How to Dry DMF Effectively: Do not use 4A molecular sieves for DMF if you plan to store it for long periods, as they can sometimes catalyze slow decomposition.[3]

  • Gold Standard: Distillation over

    
     at reduced pressure.
    
  • Lab Standard: Store over activated 3A Molecular Sieves (20% m/v) for 48 hours. This reduces water content to <10 ppm.[4]

Module 3: Reaction Execution & Monitoring

User Query: "I see a new spot on TLC just below my product. It stains strongly with KMnO4 but is UV weak. What is it?"

Diagnosis: This is likely Benzyl Alcohol .

  • Cause: Hydroxide ions (generated from Base + Water) attacked your Benzyl Bromide/Chloride instead of your amine.

  • Mechanism:

    
    
    

Visualizing the Competitive Pathway:

Reaction_Competition Amine Start Material (Amine) N_Anion N-Anion (Nucleophile) Amine->N_Anion Deprotonation Base Base (NaH/LiHMDS) Base->N_Anion Hydroxide Hydroxide (OH-) Base->Hydroxide + Moisture (Air/Solvent) BnX Benzyl Halide (Electrophile) Product N-Benzyl Product (Target) BnX->Product SideProd Benzyl Alcohol (Side Product) BnX->SideProd N_Anion->Product Fast SN2 (Dry) Hydroxide->SideProd Competitive SN2 (Wet)

Figure 2: The bifurcation of reactivity.[5] Moisture introduces Hydroxide, which competes for the Benzyl Halide. Since Hydroxide is a smaller, harder nucleophile, it can be surprisingly competitive even in small quantities.

The "Rescue" Protocol: If you see Benzyl Alcohol forming:

  • Add Electrophile Excess: You must compensate for the portion of Benzyl Halide lost to hydrolysis. Add an extra 0.2–0.5 equivalents of Benzyl Bromide.

  • Add Scavenger: If using

    
     in acetone/ACN, add 3A molecular sieves directly to the reaction flask.
    
  • Change Addition Order: Do not mix Base and Benzyl Halide before the Amine.

    • Correct Order: Amine + Base

      
       Stir 30 min (Deprotonation) 
      
      
      
      Add Benzyl Halide.
Module 4: Advanced FAQs

Q: Can I use Phase Transfer Catalysis (PTC) to avoid drying solvents? A: Yes, and often you should. If your substrate is stable to aqueous base, use DCM/Water (biphasic) with TBAB (Tetrabutylammonium bromide) .

  • Why? The reaction happens in the organic phase or at the interface. The water is segregated. This avoids the "dry DMF" headache entirely for robust substrates like indoles or simple secondary amines.

Q: My product is "oiling out" and trapping reagents. Is this moisture? A: Indirectly. "Oiling out" often happens when the salt byproducts (NaBr/NaCl) absorb trace water and become sticky, acting as a gum that coats the stirring bar and reagents.

  • Fix: Use a co-solvent system (e.g., DMF with 10% Toluene) to keep the organic product in solution while allowing salts to precipitate cleanly.

References
  • Yang, X., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, vol. 23, no. 10, 2019, pp. 2210–2217. Link

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, vol. 75, no. 24, 2010, pp. 8351–8354. Link

  • Bickelhaupt, F. M., et al. "How Solvation Influences the SN2 versus E2 Competition." The Journal of Organic Chemistry, vol. 87, no. 1, 2021, pp. 240–251. Link

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th ed., Elsevier, 2006.

Sources

Optimization

Technical Support Center: Alternative Catalytic Synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline . This secondary amine features two distinct aryl fluoride moieties, making its synthesis via traditional reductive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline . This secondary amine features two distinct aryl fluoride moieties, making its synthesis via traditional reductive amination (e.g., using Palladium on carbon with H₂) prone to undesired hydrodefluorination side reactions.

This guide provides drug development professionals and synthetic chemists with field-proven, highly chemoselective alternative catalytic strategies—specifically focusing on Frustrated Lewis Pair (FLP) main-group catalysis, base-metal (Iron) catalysis, and visible-light photoredox methodologies.

Section 1: Catalyst Selection & Mechanistic FAQs

Q1: Why should I move away from traditional Pd/C or NaBH(OAc)₃ for this specific target? A1: While Pd/C is a staple for reductive amination, the presence of the 5-fluoro and 4-fluorobenzyl groups in your target molecule introduces a high risk of hydrodefluorination via oxidative addition of Pd into the C-F bond. While NaBH(OAc)₃ avoids this, it is atom-inefficient and generates stoichiometric boron waste. Alternative catalysts—such as the Lewis acid B(C₆F₅)₃ or Earth-abundant Iron complexes—operate via heterolytic silane activation or outer-sphere hydride transfer. These mechanisms are entirely orthogonal to C-F bond activation, ensuring 100% retention of your fluorine atoms[1].

Q2: I want to use B(C₆F₅)₃ as an organocatalyst, but doesn't the water generated from the imine condensation poison the catalyst? A2: This is a common misconception. While B(C₆F₅)₃ strongly binds water to form an[H₂O-B(C₆F₅)₃] adduct, this process is reversible at elevated temperatures. By running the reaction at 100 °C, the equilibrium shifts sufficiently to liberate active B(C₆F₅)₃. The active borane then preferentially activates the silane reductant (e.g., Me₂PhSiH) over undergoing irreversible hydrolysis, making this a highly effective, "water-tolerant" catalytic system[2].

Q3: How does the visible-light photoredox approach work for this substrate? A3: Photoredox catalysis utilizes an organic dye (like Eosin Y or Acridine) to absorb visible light and reach an excited state. In the presence of a mild proton source and a sacrificial reductant (like Hantzsch ester), the photocatalyst facilitates single-electron transfer (SET) to the in-situ generated imine. This avoids the need for high-pressure hydrogen or sensitive metal hydrides entirely, offering a highly sustainable, room-temperature pathway to your secondary amine[3][4].

Section 2: Mechanistic Pathways & Workflows

B(C₆F₅)₃-Catalyzed Water-Tolerant Reductive Amination

B_C6F5_3_Mechanism A 5-Fluoro-2-methylaniline + 4-Fluorobenzaldehyde B Imine Condensation (Water Generated) A->B C Water-Tolerant Adduct H2O-B(C6F5)3 B->C H2O byproduct E Hydride Transfer to Imine B->E Imine intermediate D Silane Activation (Me2PhSiH + B(C6F5)3) C->D Heat drives dissociation D->E Activated Silane F 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline E->F

Mechanism of B(C6F5)3-catalyzed reductive amination with silane.

Photoredox Catalysis Workflow

Photoredox_Workflow Step1 Imine Pre-formation (Acidic Additive) Step2 Photocatalyst + Reductant (Acridine / Hantzsch Ester) Step1->Step2 Step3 Blue LED Irradiation (450 nm, 24h, RT) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Column Chromatography (Target Amine) Step4->Step5

Step-by-step workflow for the photoredox-catalyzed reductive amination.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: B(C₆F₅)₃ / Silane Reductive Amination

Causality: This protocol leverages the thermal dissociation of the borane-water adduct. We use exactly 1.2 equivalents of silane; this ensures the imine is fully reduced before the silane is wasted on dehydrosilylation of the water byproduct[2].

  • Setup: In an oven-dried Schlenk flask under nitrogen, add 5-fluoro-2-methylaniline (1.0 mmol, 125 mg) and 4-fluorobenzaldehyde (1.0 mmol, 124 mg) to 2.0 mL of non-purified ("wet") o-dichlorobenzene (o-DCB).

  • Catalyst & Reductant Addition: Add B(C₆F₅)₃ (0.01 mmol, 5.1 mg, 1 mol%) followed by dimethylphenylsilane (Me₂PhSiH) (1.2 mmol, 163 mg).

  • Reaction: Seal the flask and heat to 100 °C for 20 hours.

  • Self-Validation Check: Take a 50 µL aliquot, dilute in CDCl₃, and run a crude ¹H NMR. Validation criteria: The aldehyde proton (~9.9 ppm) and the intermediate imine proton (~8.4 ppm) must be completely absent. The appearance of a doublet or singlet around ~4.3 ppm confirms the formation of the benzylic CH₂ group of the target amine.

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash with saturated NaHCO₃ to quench the borane. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Iron-Catalyzed Hydrosilylation

Causality: Iron complexes (e.g., Fe(OAc)₂) combined with phenylsilane provide a highly chemoselective, base-metal alternative to precious metals. The iron center activates the Si-H bond via oxidative addition, facilitating hydride transfer to the imine without touching the aryl fluorides[5].

  • Setup: In a glovebox or under strict inert atmosphere, combine 5-fluoro-2-methylaniline (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in THF (3 mL). Stir for 2 hours at room temperature to allow imine formation.

  • Catalyst Addition: Add Fe(OAc)₂ (5 mol%) and an appropriate phosphine ligand (e.g., tricyclohexylphosphine, 5 mol%).

  • Reduction: Slowly inject phenylsilane (PhSiH₃, 1.5 mmol). Stir at 60 °C for 16 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (UV active). The intermediate imine will appear as a distinct spot with a lower Rf than the starting aldehyde. The target secondary amine will streak slightly and stain positively with Ninhydrin (turning brownish-red).

  • Workup: Quench carefully with 1M NaOH (Caution: H₂ gas evolution from unreacted silane). Extract with ethyl acetate and purify.

Section 4: Troubleshooting Guide

Issue: My B(C₆F₅)₃ reaction is stalling, and I see heavy siloxane formation but unreacted imine. Diagnosis: The reaction temperature is likely too low. Solution: Ensure the reaction is strictly maintained at 100 °C. At lower temperatures (e.g., 60 °C), the[H₂O-B(C₆F₅)₃] complex does not dissociate efficiently. The trapped borane will slowly catalyze the dehydrosilylation of water (forming siloxanes) rather than activating the silane for imine reduction[2].

Issue: I am observing over-alkylation (tertiary amine formation) in my Iron-catalyzed batch. Diagnosis: Reductive amination can sometimes proceed to the tertiary amine if the secondary amine product is highly nucleophilic and excess aldehyde is present. Solution: Since 5-fluoro-2-methylaniline has steric hindrance from the ortho-methyl group and electronic deactivation from the meta-fluoro group, over-alkylation is rare. However, if observed, strictly control the stoichiometry to 1.00:0.98 (Amine:Aldehyde) to ensure the aldehyde is the limiting reagent.

Issue: The photoredox reaction remains yellow and no product is formed. Diagnosis: The Hantzsch ester is not being consumed, indicating a failure in the single-electron transfer cycle. Solution: Verify your light source. Acridine and Eosin Y require specific wavelengths (typically Blue LEDs at ~450 nm or Green LEDs at ~530 nm, respectively)[3][4]. Ensure the reaction vessel is transparent to visible light (use clear borosilicate glass, not amber vials) and that the light source is less than 5 cm away from the vial to ensure adequate photon flux.

Section 5: Quantitative Data Summary

The table below summarizes the performance metrics of the alternative catalytic systems for synthesizing fluorinated secondary anilines.

Catalyst SystemReductantReaction TempChemoselectivity (F-Aryl Tolerance)Typical Yield RangePrimary Advantage
B(C₆F₅)₃ (1 mol%) Me₂PhSiH (1.2 eq)100 °CExcellent (100%)85 - 95%Highly water-tolerant; no drying agents needed.
Fe(OAc)₂ (5 mol%) PhSiH₃ (1.5 eq)60 °CExcellent (100%)80 - 90%Uses Earth-abundant, non-toxic base metals.
Knölker-type Iron H₂ (High Pressure)60 - 100 °CGood (95%+)75 - 85%Avoids silane waste; high atom economy.
Acridine / Light Hantzsch Ester25 °C (RT)Excellent (100%)70 - 85%Mildest conditions; metal-free photoredox.

References

  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes ACS Catalysis URL:[Link][2]

  • Sustainable Amine Synthesis: Iron Catalyzed Reactions of Hydrosilanes with Imines, Amides, Nitroarenes and Nitriles ChemistrySelect (via ResearchGate) URL:[Link][5]

  • Knölker Iron Catalysts for Hydrogenation Revisited: A Nonspectator Solvent and Fine-Tuning Organometallics (ACS Publications) URL:[Link][1]

  • Umpolung synthesis of branched α-functionalized amines from imines via photocatalytic three-component reductive coupling reactions Chemical Science (RSC Publishing) URL:[Link][3]

  • Visible-light-driven benzylation of in situ-formed imines using toluenes and acridine photocatalysis ChemRxiv URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Topic: 1H NMR Spectrum Analysis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Relevance

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a critical intermediate in the synthesis of fluorinated kinase inhibitors and CNS-active agents. Its structural integrity is defined by two distinct fluorinated aromatic rings connected via a secondary amine linker.[1]

This guide provides a comparative analytical framework for characterizing this molecule. unlike standard spectral lists, we focus on differentiation strategies —specifically, how to distinguish this product from common regioisomeric impurities (e.g., 3-fluoro isomers) and how solvent selection (CDCl₃ vs. DMSO-d₆) alters the spectral resolution of the labile amine proton.

Structural Breakdown & Predicted Shift Logic

Before analyzing the spectrum, we must map the protons to their expected magnetic environments.[1] The molecule contains two spin systems that are largely independent, linked by the amine.[1]

  • Fragment A (Aniline Core): 5-Fluoro-2-methylphenyl moiety.[1][2]

    • Key Feature: The fluorine atom at position 5 couples with protons at positions 4 and 6, creating complex splitting patterns (

      
       and 
      
      
      
      ).[1]
  • Fragment B (Benzyl Linker): 4-Fluorobenzyl moiety.[1]

    • Key Feature: The para-fluoro substitution creates a symmetric AA'BB' splitting pattern (often appearing as pseudo-quartets) for the aromatic protons.[1]

Diagram 1: Structural Numbering & Assignment Logic

G Mol 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline RingA Ring A: Aniline Core (3 Aromatic H + Methyl) Mol->RingA RingB Ring B: Benzyl Core (4 Aromatic H) Mol->RingB Linker Linker: -NH-CH2- Mol->Linker H_Methyl H_Methyl RingA->H_Methyl Singlet ~2.1 ppm H_Arom H_Arom RingA->H_Arom Multiplets (F-coupling) 6.3 - 7.0 ppm H_Benzyl_Arom H_Benzyl_Arom RingB->H_Benzyl_Arom AA'BB' System 7.0 - 7.4 ppm H_NH H_NH Linker->H_NH Broad Singlet (Solvent Dependent) H_CH2 H_CH2 Linker->H_CH2 Doublet/Singlet ~4.3 ppm

Caption: Structural decomposition of the molecule into three distinct magnetic zones for spectral assignment.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is the single most critical variable in verifying the secondary amine structure.[1]

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amine (NH) Proton Broad/Invisible. Rapid exchange prevents coupling observation.[1] Appears as a broad hump ~3.5–4.0 ppm.Sharp Doublet/Triplet. Hydrogen bonding stabilizes the proton, slowing exchange.[1] Appears ~5.5–6.0 ppm.[1]Use DMSO-d₆ for full structural proof.
Benzyl (-CH₂-) Singlet. No coupling to NH is observed.[1]Doublet. Couples with the adjacent NH proton (

Hz).[1]
DMSO-d₆ confirms the N-H connectivity.
Resolution Excellent for aromatic region; prevents overlap of water peak.[1]Good, but residual water peak (~3.33 ppm) can obscure benzyl CH₂ if wet.[1]CDCl₃ is preferred for purity checks; DMSO for structure elucidation.[1]

Expert Insight: If you observe the benzyl methylene as a doublet in DMSO-d₆ that collapses to a singlet upon adding D₂O, you have definitively proven the secondary amine structure, ruling out tertiary amine impurities (bis-alkylation).[1]

Spectral Assignment & Data Interpretation

The following data represents the consensus spectral features for this molecule in CDCl₃ (most common for routine QC).

A. Aliphatic Region [1][3][4]
  • Methyl Group (Ar-CH₃):

    • Shift:

      
       2.12 ppm
      
    • Multiplicity: Singlet (s)

    • Integration: 3H

    • Note: May appear as a very fine doublet due to long-range coupling with F (

      
       Hz), but usually resolved as a singlet.[1]
      
  • Benzyl Methylene (-CH₂-):

    • Shift:

      
       4.35 ppm
      
    • Multiplicity: Singlet (in CDCl₃)[1][5]

    • Integration: 2H

    • Diagnostic: A shift >4.5 ppm suggests over-alkylation (quaternary salt) or oxidation to an amide.[1]

  • Amine (-NH-):

    • Shift:

      
       3.8 – 4.1 ppm (variable)
      
    • Multiplicity: Broad singlet

    • Integration: 1H

B. Aromatic Region (The "Fingerprint")

This region is complex due to Fluorine coupling (


, Spin 1/2).[1]
  • Ring B (Benzyl Side - 4 protons):

    • Shift:

      
       7.00 – 7.35 ppm[1]
      
    • Pattern: Two distinct multiplets (AA'BB' system).

    • Assignment:

      • Protons ortho to CH₂: ~7.35 ppm (dd).[1]

      • Protons ortho to F: ~7.05 ppm (t, pseudo-triplet due to

        
        ).[1]
        
  • Ring A (Aniline Side - 3 protons):

    • H-3 (Ortho to Methyl, Meta to N):

      
       ~6.95 ppm.[1] Appears as a triplet-like pattern (
      
      
      
      Hz,
      
      
      Hz).[1]
    • H-6 (Ortho to N, Ortho to F):

      
       ~6.35 ppm.[1] This is the most shielded proton.[1] It appears as a doublet of doublets (dd)  due to strong coupling with F (
      
      
      
      Hz) and H-4 (
      
      
      Hz).[1]
    • H-4 (Para to N, Meta to Methyl):

      
       ~6.40 ppm.[1] Multiplet (td), overlapping with H-6.[1][5][6]
      
Comparative Analysis: Distinguishing Isomers

A common synthesis error is using the wrong fluoro-nitrotoluene starting material, leading to the 3-fluoro or 4-fluoro isomers.[1]

Table 2: Regioisomer Differentiation
FeatureTarget: 5-Fluoro isomer Alternative: 4-Fluoro isomer Alternative: 3-Fluoro isomer
Coupling Pattern (H-6) dd (

Hz).
The proton adjacent to N is also adjacent to F.
Singlet-like (d). The proton adjacent to N is meta to F.Doublet. The proton adjacent to N is para to F.
Methyl Shift ~2.12 ppm. ~2.25 ppm. (Inductive effect of F is further away).[1]~2.15 ppm.
19F NMR -115 to -118 ppm (Ar-F on aniline ring).[1]-120 to -125 ppm. -110 to -113 ppm.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol. This workflow includes a "D₂O Shake" step which validates the amine assignment.[1]

Diagram 2: Analytical Decision Tree

Workflow Start Dissolve 10mg Sample in 0.6mL CDCl3 Acquire Acquire 1H NMR (16 scans, d1=2s) Start->Acquire Check_Me Check Methyl Region (2.0 - 2.3 ppm) Acquire->Check_Me Singlet Singlet at 2.1 ppm? Check_Me->Singlet Yes Doublet Doublet? Check_Me->Doublet No Check_Arom Check Aromatic Region (6.0 - 7.5 ppm) Singlet->Check_Arom Fail_Me Suspect HF Salt or Coupling Artifact Doublet->Fail_Me Isomer_Check Look for dd at ~6.35 ppm (H-6 proton) Check_Arom->Isomer_Check Pass Identity Confirmed: 5-Fluoro Isomer Isomer_Check->Pass Found Fail_Iso Suspect 3-Fluoro or 4-Fluoro Isomer Isomer_Check->Fail_Iso Missing

Caption: Decision tree for validating the regio-chemistry of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Detailed Steps:
  • Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl₃ . Ensure the solution is clear; turbidity indicates inorganic salts (remove via filtration).[1]

  • Acquisition: Run a standard proton scan (spectral width -2 to 14 ppm).[1]

  • Integration: Calibrate the Methyl singlet (2.12 ppm) to 3.00.

  • Validation (The "D₂O Shake"):

    • Add 1 drop of D₂O to the NMR tube.[1]

    • Shake vigorously and re-run the spectrum.[1]

    • Result: The broad singlet at ~4.0 ppm (NH) must disappear.[1] If it remains, the peak is an impurity (likely non-exchangeable).[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7] (General reference for F-H coupling constants).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 67774, 5-Fluoro-2-methylaniline. Retrieved from [Link].[1]

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link] (Reference for

    
     and 
    
    
    
    coupling logic).[1]

Sources

Comparative

HPLC method development for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline purity

[label="Column Screening\n Fig 1. Mechanistic comparison of analyte interactions between C18 and PFP stationary phases.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Column Screening\n

Fig 1. Mechanistic comparison of analyte interactions between C18 and PFP stationary phases.

Experimental Methodology & Self-Validating Protocol

To objectively compare the performance of C18 versus PFP, the following step-by-step methodology was developed. This protocol is designed as a self-validating system : it incorporates a System Suitability Test (SST) that mathematically proves the method's resolving power before any unknown samples are injected.

Step 1: Mobile Phase Optimization (The Methanol Causality) While Acetonitrile (ACN) is the default organic modifier for C18 columns, it contains a carbon-nitrogen triple bond (


 electrons). If ACN is used with a PFP column, its 

electrons compete with the analyte for the

binding sites on the stationary phase, suppressing resolution[1]. Therefore, Methanol (MeOH) —a protic solvent lacking

electrons—must be used as the organic modifier to maximize the PFP column's orthogonal selectivity.

Step 2: Buffer Selection Because 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a secondary amine, it can undergo secondary ion-exchange interactions with unreacted silanols on the silica backbone, leading to severe peak tailing. The aqueous mobile phase must be buffered to pH ~2.7 using 0.1% Formic Acid to ensure the amine remains fully protonated and silanol ionization is suppressed.

Step 3: Chromatographic Conditions

  • Columns: High-purity C18 (150 x 4.6 mm, 3 µm) vs. High-purity PFP (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

  • Gradient: 40% B to 85% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 4: Self-Validating System Suitability Test (SST) Before analyzing the purity of the synthetic batch, inject a spiked resolution standard containing 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline and its critical pair (4-Fluoro positional isomer) at 0.1 mg/mL.

  • Validation Gate: The analytical run is only permitted to proceed if the calculated resolution (

    
    ) between the target API and the positional isomer is 
    
    
    
    .

Workflow Step1 Sample Prep & Spiking Step2 Column Screen (C18 vs PFP) Step1->Step2 Step3 Modifier Tuning (MeOH vs ACN) Step2->Step3 Step4 SST Validation (Rs > 2.0) Step3->Step4 Step5 Final Method Lock Step4->Step5

Fig 2. Step-by-step HPLC method development and self-validating workflow.

Comparative Performance Data

The experimental data below summarizes the retention times and resolution factors (


) for the target compound and its synthetic impurities across both stationary phases.
AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
5-Fluoro-2-methylaniline (Starting Material 1)4.25N/A5.10N/A
4-Fluorobenzaldehyde (Starting Material 2)6.808.57.459.2
N-(4-fluorobenzyl)-2-methylaniline (Des-fluoro)10.1511.211.0512.4
4-Fluoro Isomer (Critical Pair Positional Isomer)11.403.813.207.5
5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline 11.65 0.8 (Fail) 14.15 2.8 (Pass)

Data Analysis: As demonstrated in the table, the C18 column completely fails to resolve the target compound from its 4-fluoro positional isomer (


), resulting in peak co-elution. This occurs because the dispersive hydrophobic interactions of the C18 phase cannot differentiate the subtle shift in the fluorine atom's position on the aniline ring.

By switching to the PFP column and utilizing Methanol to preserve


 interactions, the method achieves a baseline resolution (

) for the critical pair. The rigid pentafluorophenyl ring successfully leverages the distinct dipole moments of the isomers, safely exceeding the

threshold required by the self-validating SST protocol.

Conclusion

For the purity analysis of highly fluorinated intermediates like 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, standard C18 chemistries present an unacceptable risk of co-eluting isomeric impurities. By understanding the underlying causality of chromatographic retention mechanisms, analysts can deploy PFP stationary phases paired with protic organic modifiers (Methanol) to unlock


, dipole-dipole, and shape selectivity. This objective comparison proves that PFP columns are not just an alternative, but a strict requirement for ensuring the scientific integrity of fluorinated API purity methods.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

An in-depth technical analysis of the mass spectrometry fragmentation pattern of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline requires a rigorous understanding of gas-phase ion chemistry and the instrumental platforms use...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mass spectrometry fragmentation pattern of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline requires a rigorous understanding of gas-phase ion chemistry and the instrumental platforms used to detect it. As drug development increasingly relies on precise pharmacokinetic quantification and structural elucidation of metabolites, choosing the correct mass spectrometry (MS) platform is critical.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Orbitrap High-Resolution Accurate Mass (HRAM) systems for analyzing this specific fluorinated secondary amine, providing causality-driven experimental protocols and self-validating methodologies.

Mechanistic Profiling: The Fragmentation Causality

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (Molecular Formula: C14H13F2N, Exact Mass: 233.1013 Da) ionizes efficiently in positive electrospray ionization (ESI+) to form a stable protonated precursor ion[M+H]+ at m/z 234.1094.

The protonation predominantly occurs at the secondary amine nitrogen. This localized positive charge fundamentally alters the electron density of the adjacent bonds, significantly weakening the C-N linkages. Upon collisional activation, the molecule undergoes charge-directed heterolytic cleavage. The benzylic C-N bond is highly labile because the resulting 4-fluorobenzyl carbocation is stabilized by resonance. Interestingly, the para-fluoro substituent exerts a dual effect: its inductive (-I) electron-withdrawing nature is counteracted by its strong resonance (+R) electron-donating effect, which ultimately stabilizes the carbocation[1].

Consequently, the m/z 109.045 ion dominates the MS/MS spectrum. A secondary cleavage pathway yields the protonated 5-fluoro-2-methylaniline fragment at m/z 126.072, driven by the proton affinity of the aniline derivative[2]. Additionally, the presence of fluorine on the aromatic rings facilitates a minor neutral loss of hydrogen fluoride (HF, -20 Da), producing an ion at m/z 214.103.

fragmentation Parent [M+H]+ m/z 234.109 Pathway1 Heterolytic C-N Cleavage (Charge-directed) Parent->Pathway1 Pathway2 HF Elimination (-20 Da) Parent->Pathway2 Frag1 4-fluorobenzyl cation m/z 109.045 Pathway1->Frag1 Primary Frag2 5-fluoro-2-methylaniline ion m/z 126.072 Pathway1->Frag2 Secondary Frag3 [M+H - HF]+ m/z 214.103 Pathway2->Frag3

MS/MS fragmentation pathways of protonated 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Platform Comparison: QqQ vs. Orbitrap HRAM

When quantifying or structurally characterizing this molecule, the choice between a Triple Quadrupole (QqQ) and an Orbitrap HRAM system dictates the analytical limits[3].

Triple Quadrupole (QqQ): QqQ systems operate using Selected Reaction Monitoring (SRM). By isolating the precursor in Q1, fragmenting it via Collision-Induced Dissociation (CID) in Q2, and filtering the m/z 109.0 fragment in Q3, the QqQ eliminates background noise. This offers unparalleled sensitivity and a linear dynamic range spanning 5-6 orders of magnitude, making it the gold standard for high-throughput pharmacokinetic (PK) quantitation.

Orbitrap HRAM: Orbitrap systems utilize Parallel Reaction Monitoring (PRM) and Higher-energy C-trap Dissociation (HCD). HCD is a beam-type collisional activation that prevents the low-mass cutoff inherent to traditional 3D ion traps[4]. The Orbitrap captures all fragment ions simultaneously with sub-ppm mass accuracy. This is critical for structural elucidation, metabolite identification, and resolving isobaric matrix interferences that would otherwise cause false positives in a nominal-mass QqQ assay[3].

workflow Sample Sample Injection (+ Internal Standard) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Split MS Platform LC->Split QqQ Triple Quadrupole (QqQ) CID (Argon Gas) Split->QqQ Orbitrap Orbitrap HRAM HCD (Nitrogen Gas) Split->Orbitrap SRM SRM Mode Transitions: 234.1 -> 109.0 234.1 -> 126.1 QqQ->SRM PRM PRM Mode High-Res Fragments Sub-ppm Accuracy Orbitrap->PRM

Comparative LC-MS/MS workflow utilizing QqQ vs. Orbitrap for targeted and structural analysis.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating continuous internal standard monitoring and system suitability bracketing, the methodology inherently proves its own reliability during execution.

Step 1: Sample Preparation & Matrix Normalization

  • Causality: Biological matrices suppress ESI ionization. To correct for this, spike all samples with 10 ng/mL of an isotopically labeled internal standard (IS) (e.g., 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline-d4).

  • Procedure: Perform a protein precipitation using 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. The high centrifugal force ensures complete pelleting of denatured proteins, preventing LC column clogging and pressure spikes.

Step 2: UHPLC Separation

  • Causality: Formic acid acts as an ion-pairing agent, providing the abundant protons necessary for efficient ESI+. Acetonitrile is selected over methanol due to its lower viscosity and superior ability to resolve fluorinated aromatic isomers on a C18 stationary phase.

  • Procedure: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition (Platform Specific)

  • QqQ (Targeted Quantitation): Operate in ESI+ SRM mode. Set Q1 and Q3 to unit resolution (0.7 Da FWHM). Use Argon as the collision gas, as its higher atomic mass provides more efficient kinetic energy transfer during CID than nitrogen. Transitions: 234.1 -> 109.0 (Quantifier, Collision Energy: 25 eV) and 234.1 -> 126.1 (Qualifier, Collision Energy: 20 eV).

  • Orbitrap HRAM (Structural/Untargeted): Operate in PRM mode. Isolate m/z 234.1 in the quadrupole (isolation window 1.5 m/z). Fragment via HCD using Nitrogen gas at a Normalized Collision Energy (NCE) of 35. Acquire MS/MS spectra in the Orbitrap at a resolution of 35,000 (at m/z 200) to ensure sub-ppm mass accuracy[4].

Step 4: Self-Validation & System Suitability

  • Procedure: Inject a System Suitability Test (SST) standard every 10 samples.

  • Validation Criteria: The analytical run is only deemed valid if the IS peak area variance is <15% across all injections (validating consistent matrix effects) and the Orbitrap mass error remains <3 ppm (validating mass calibration).

Quantitative & Qualitative Data Summary

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HRAM)

Fragment IonFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
PrecursorC14H14F2N+234.1094234.1092-0.85100% (Full Scan)
4-fluorobenzylC7H6F+109.0453109.0451-1.83100% (MS/MS)
5-fluoro-2-methylanilineC7H9FN+126.0719126.0717-1.5845%
Neutral HF LossC14H13FN+214.1032214.1029-1.4015%

Table 2: Platform Performance Comparison: QqQ vs. Orbitrap

ParameterTriple Quadrupole (QqQ)Orbitrap HRAMCausality / Impact
Primary Acquisition Mode SRM / MRMPRM / Full Scan ddMS2QqQ isolates specific transitions for max sensitivity; Orbitrap captures all ions for retrospective analysis[4].
Mass Accuracy Nominal (~0.7 Da FWHM)Sub-ppm (< 1 ppm)Orbitrap resolves isobaric background matrix ions, reducing false positives[3].
Linear Dynamic Range 5-6 orders of magnitude3-4 orders of magnitudeQqQ detectors (electron multipliers) saturate less easily than Orbitrap image current detection.
Optimal Application High-throughput PK quantitationMetabolite ID & Structural ElucidationDictated by the trade-off between duty cycle speed and mass resolving power.

References

  • Fragmentation mechanisms of protonated benzylamines.
  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: Journal of the American Society for Mass Spectrometry URL
  • Triple quadrupole (QqQ)
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry Source: Thermo Fisher Scientific URL

Sources

Comparative

Comparative Reactivity Profile: 5-Fluoro-2-methylaniline vs. 2-Methylaniline

[1] Executive Summary This guide provides a head-to-head technical analysis of 2-methylaniline (o-Toluidine) and its fluorinated analog, 5-fluoro-2-methylaniline .[1] While they share a core steric profile due to the ort...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a head-to-head technical analysis of 2-methylaniline (o-Toluidine) and its fluorinated analog, 5-fluoro-2-methylaniline .[1] While they share a core steric profile due to the ortho-methyl group, their electronic behaviors diverge significantly due to the meta-positioned fluorine atom in the 5-position.[1]

The Bottom Line:

  • 2-Methylaniline is a standard, moderately electron-rich building block suitable for facile nucleophilic attacks and standard electrophilic aromatic substitutions (EAS).[1]

  • 5-Fluoro-2-methylaniline is an electron-deficient variant.[1] It exhibits reduced basicity (

    
    ) and attenuated nucleophilicity.[1][2] In transition metal catalysis (e.g., Buchwald-Hartwig), it requires specialized ligand systems to prevent catalyst poisoning or to facilitate reductive elimination, though it often couples cleaner than electron-rich variants once optimized.[1]
    

Electronic & Structural Architecture

To predict reactivity, we must quantify the electronic perturbation introduced by the fluorine atom.

The Hammett & Steric Impact

The 5-fluoro substituent is located meta to the amino group and para to the methyl group.

  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ).[1][2] From the meta position, it exerts a strong electron-withdrawing inductive effect on the aniline nitrogen, reducing the availability of the lone pair.
    
  • Resonance Effect (+R): While fluorine can donate electrons via resonance, this effect is ortho/para directing.[2] Since the fluorine is meta to the amine, the resonance stabilization of the nitrogen lone pair is negligible. The inductive withdrawal dominates.

Quantitative Comparison Table
Property2-Methylaniline (Control)5-Fluoro-2-methylaniline (Target)Impact on Reactivity
Structure


Core scaffold
pKa (Conj.[1][2] Acid) 4.44 [1]~3.4 - 3.5 (Estimated)*Reduced Basicity: 5-F is less likely to protonate but also a weaker nucleophile.[1][2]
Hammett



[2]
Net Deactivation: The ring is electron-poor.[1][2]
Nu- Strength ModerateLowRequires higher temp or stronger electrophiles.[1]
EAS Directing 4-position (Para to

)
4-position (Para to

, Ortho to F)
Regiocontrol: F reinforces directing to pos. 4 but deactivates the rate.

*Note: Estimate based on additivity of substituent effects relative to 3-fluoroaniline (


 3.5).[1][2]
Visualizing Electronic Vectors[1]

The following diagram maps the competing electronic vectors that dictate the reactivity of the 5-fluoro analog.

ElectronicMap Aniline Amino Group (-NH2) Primary Nucleophile Ring Aromatic Ring Electron Density Aniline->Ring +R (Strong Donation) Methyl Methyl Group (-CH3) Ortho-Position Methyl->Aniline Steric Hindrance (Torsion) Methyl->Ring +I (Weak Donation) Fluoro Fluoro Group (-F) Meta-Position (C5) Fluoro->Aniline Reduces pKa (Inductive) Fluoro->Ring -I (Strong Withdrawal)

Figure 1: Electronic vector map showing how the 5-Fluoro substituent (Red) counteracts the activating effects of the Amino and Methyl groups.[2]

Nucleophilic Performance Guide

Acylation and Alkylation

In standard


 type reactions (e.g., reaction with benzyl bromide) or acylations (reaction with acetic anhydride):
  • 2-Methylaniline: Reacts rapidly.[1] The ortho-methyl group introduces some steric bulk, but the high electron density on the nitrogen compensates.

  • 5-Fluoro-2-methylaniline: Reacts slower .[1] The electron density on the nitrogen is pulled away by the fluorine.

    • Optimization: Use a stronger base (e.g.,

      
       vs Pyridine) or increase temperature by 10-20°C compared to the control protocol.
      
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the most critical area for drug development.[1]

  • Oxidative Addition: 5-Fluoro-2-methylaniline is an aryl amine nucleophile.[1] It does not undergo oxidative addition itself (unless using the C-Cl/Br bond of a halide partner).[2]

  • Transmetallation/Amine Binding: The lower basicity of the 5-F analog is actually advantageous here.[1] It is less likely to bind tightly to the Pd center and "poison" the catalyst compared to electron-rich alkyl amines.[1]

  • Reductive Elimination: The electron-deficient nature of the amine facilitates reductive elimination from the Pd(II) center, often resulting in higher yields than 2-methylaniline, provided the catalyst system is bulky enough (e.g., BINAP, Xantphos, or Buchwald precatalysts like XPhos Pd G4).

Experimental Protocol: Competitive Reactivity Screen

To objectively validate the reactivity difference, we recommend a Competitive Acylation Assay . This self-validating protocol eliminates solvent/temperature variables by running both substrates in the same vessel.[1]

Materials[1][3][4][5][6]
  • Substrate A: 2-Methylaniline (1.0 equiv)[1][2]

  • Substrate B: 5-Fluoro-2-methylaniline (1.0 equiv)[1][2]

  • Reagent: Acetic Anhydride (0.5 equiv) — Limiting reagent is key.[1][2]

  • Solvent: Dichloromethane (DCM)[1][2]

  • Standard: Naphthalene (Internal Standard for GC/HPLC)

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of Substrate A, 1.0 mmol of Substrate B, and 0.5 mmol of Naphthalene in 10 mL DCM.

  • Sampling (T0): Take a 50 µL aliquot, quench in MeOH, and analyze by HPLC to establish the baseline ratio (should be 1:1).

  • Initiation: Add 0.5 mmol (0.5 equiv) of Acetic Anhydride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Quench & Analysis: Quench with saturated

    
    . Extract organic layer.[1][3] Analyze by HPLC/GC.
    
  • Calculation:

    
    
    

Expected Result: 2-Methylaniline will be consumed significantly faster (


).[1][2] If 5-Fluoro-2-methylaniline shows 

conversion while 2-methylaniline is fully consumed, the reactivity difference is manageable.[1] If 5-F is unreacted, it confirms severe deactivation.[1]

Decision Tree: Synthesis Strategy

Use this flow to select reaction conditions based on the specific challenges of the 5-Fluoro analog.

SynthesisDecision Start Start: Functionalizing 5-Fluoro-2-methylaniline ReactionType Select Reaction Class Start->ReactionType NuAttack Nucleophilic Attack (Alkylation/Acylation) ReactionType->NuAttack PdCoupling Pd-Catalyzed (Buchwald-Hartwig) ReactionType->PdCoupling EAS Electrophilic Subst. (Nitration/Halogenation) ReactionType->EAS NuCondition Use Stronger Base (e.g., DIPEA, NaH) + Heat (60-80°C) NuAttack->NuCondition Low Nucleophilicity PdCondition Use Bulky Ligands (BrettPhos, XPhos) Base: Cs2CO3 PdCoupling->PdCondition Facilitates Red. Elim. EASResult Major Product: 4-Position (Para to NH2) EAS->EASResult Directing Effects PdCondition2 Avoid strong alkoxides if sensitive groups present PdCondition->PdCondition2

Figure 2: Strategic decision tree for optimizing reaction conditions.

Safety & Handling (Crucial)

Both compounds are aniline derivatives and possess significant toxicity profiles.[1]

  • Carcinogenicity: o-Toluidine (2-methylaniline) is a known human carcinogen (Group 1).[1][2] The 5-fluoro analog should be treated with the same level of caution as a potential carcinogen and mutagen.[1]

  • Absorption: Both are readily absorbed through the skin.

  • PPE Requirement: Double nitrile gloves, chemical fume hood, and full-body Tyvek suit recommended for scale-up operations.[1]

  • Waste: Segregate as halogenated organic waste (due to the Fluorine content in the 5-F analog).[2]

References

  • NIST Chemistry WebBook. 2-Methylaniline Physical Properties.[1] National Institute of Standards and Technology.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link[2]

  • PubChem. 5-Fluoro-2-methylaniline Compound Summary. National Library of Medicine.[1] Link[2]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1] (Context: Coupling of electron-deficient anilines). Link[2]

Sources

Validation

Analytical Superiority in N-Benzyl Secondary Amine Characterization: A Comparative Guide to ATR vs. Transmission FT-IR Spectroscopy

The accurate structural characterization of N-benzyl secondary amines is a critical step in pharmaceutical development, organic synthesis, and forensic analysis. These compounds—characterized by a nitrogen atom bonded to...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate structural characterization of N-benzyl secondary amines is a critical step in pharmaceutical development, organic synthesis, and forensic analysis. These compounds—characterized by a nitrogen atom bonded to a benzyl group and one other alkyl or aryl substituent—present unique spectroscopic challenges. Differentiating a secondary amine from primary or tertiary analogs, while simultaneously confirming the presence of the monosubstituted benzene ring, requires high-resolution analytical techniques[1].

This guide provides an in-depth technical comparison of the two primary Fourier-Transform Infrared (FT-IR) spectroscopy modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet/Liquid Cell) —specifically tailored for the identification of N-benzyl secondary amines.

Mechanistic Spectral Fingerprinting of N-Benzyl Secondary Amines

To effectively compare instrument performance, we must first understand the causality behind the vibrational modes of N-benzyl secondary amines. The IR spectrum of these compounds is defined by specific stretching and bending frequencies governed by molecular dipole changes and bond mechanics.

  • N-H Stretching (~3300 cm⁻¹): Unlike primary amines, which exhibit two distinct bands (symmetric and asymmetric stretches), secondary amines possess only a single N-H bond. This results in a single, often weak, absorption band in the 3300–3350 cm⁻¹ region[2][3].

  • C-H Stretching (Aliphatic vs. Aromatic): The benzyl group contains both aromatic ring hydrogens and an aliphatic methylene bridge (-CH₂-). Aromatic C-H stretches occur strictly above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹ (typically 2800–2950 cm⁻¹)[2].

  • N-H Bending (~1500 cm⁻¹): The scissoring/bending mode of the N-H bond is highly dependent on the secondary substituent. In purely aliphatic secondary amines, this band is extremely weak and often unobservable. However, if the amine is aromatic (e.g., N-benzyl-4-toluidine), a stronger N-H bending band emerges near 1500–1515 cm⁻¹[2][3].

  • Out-of-Plane (OOP) C-H Bending (~730 and ~690 cm⁻¹): The hallmark of the benzyl group is its monosubstituted benzene ring. The five adjacent hydrogen atoms on the ring undergo out-of-plane bending, producing two massive, highly diagnostic peaks at approximately 730 cm⁻¹ and 690 cm⁻¹[2].

Quantitative Spectral Summary
Vibrational ModeFrequency Range (cm⁻¹)IntensityCausality / Structural Significance
N-H Stretch 3300 – 3350Weak, SingleConfirms secondary amine; lacks symmetric/asymmetric coupling[3].
Aromatic C-H Stretch 3030 – 3080Weak to Mediumsp² hybridized carbon-hydrogen bonds on the benzene ring.
Aliphatic C-H Stretch 2800 – 2950Mediumsp³ hybridized carbon-hydrogen bonds of the benzylic -CH₂- group[2].
N-H Bend ~1500 – 1515Weak (Aliphatic) / Strong (Aromatic)Highly dependent on the non-benzyl substituent attached to the nitrogen[3].
C-N Stretch 1150 – 1250MediumAliphatic carbon-nitrogen single bond vibration.
Monosubstituted OOP Bend ~730 and ~690Very StrongOut-of-plane bending of 5 adjacent aromatic protons; confirms benzyl moiety[2].

Comparative Performance: ATR vs. Transmission FT-IR

When analyzing N-benzyl secondary amines, the choice between ATR and Transmission FT-IR directly impacts the visibility of the critical N-H stretch and the relative intensity of the benzyl OOP bands.

Transmission FT-IR (KBr Pellet)

Transmission spectroscopy measures the full pathlength of the sample, offering exceptionally high-quality spectra with linear adherence to Beer-Lambert law[4][5].

  • The Advantage: It provides superior resolution for the inherently weak secondary N-H stretch at 3300 cm⁻¹.

  • The Threat (Moisture): KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a broad O-H stretching band will appear at ~3400 cm⁻¹. Because the secondary N-H stretch is a single, weak peak, it is easily swallowed and obscured by this water band, leading to false negatives in structural confirmation[4][5].

ATR-FTIR (Diamond/ZnSe Crystal)

ATR utilizes an internal reflection element (IRE) to generate an evanescent wave that penetrates the sample[4].

  • The Advantage: It requires zero sample preparation (no KBr), completely eliminating the risk of moisture contamination and preserving the integrity of the 3300 cm⁻¹ region[5][6].

  • The Threat (Penetration Depth Physics): The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the infrared light (
    
    
    
    ).
    
    
    Because 3300 cm⁻¹ (N-H stretch) is a short wavelength and 700 cm⁻¹ (Benzyl OOP bend) is a long wavelength, the IR beam penetrates much deeper into the sample at the lower wavenumber end. Consequently, in an uncorrected ATR spectrum, the crucial N-H stretch will appear artificially weak, while the benzyl OOP bands will appear massively exaggerated[6][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, every FT-IR workflow must be treated as a self-validating system. Below are the optimized protocols for both techniques.

FTIR_Workflow cluster_ATR ATR-FTIR Method cluster_Trans Transmission Method Sample N-Benzyl Secondary Amine ATR_Prep Direct Crystal Application Sample->ATR_Prep Trans_Prep KBr Pellet Preparation Sample->Trans_Prep ATR_Scan Evanescent Wave Scan ATR_Prep->ATR_Scan ATR_Corr ATR Penetration Correction ATR_Scan->ATR_Corr Analysis Peak Validation & Identification ATR_Corr->Analysis Trans_Scan Full Pathlength Scan Trans_Prep->Trans_Scan Trans_Scan->Analysis

Fig 1: Comparative workflow of ATR vs. Transmission FTIR for secondary amine analysis.

Protocol A: Moisture-Free Transmission FTIR (KBr Pellet)

Best for: Method development and absolute concentration analysis[5].

  • Desiccation (Validation Step): Bake spectroscopic-grade KBr powder at 110°C for 2 hours to drive off absorbed water. Store in a desiccator.

  • Blank Baseline Scan: Press a pure KBr pellet and run a background scan. Validation: Ensure the region between 3200–3600 cm⁻¹ is completely flat. Any broad absorbance here invalidates the batch due to moisture.

  • Sample Preparation: Grind 1-2 mg of the N-benzyl secondary amine with 100-200 mg of the dried KBr using an agate mortar until a fine, homogenous powder is achieved[1].

  • Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (typically 32 co-added scans at 4 cm⁻¹ resolution)[1].

Protocol B: Mathematically Corrected ATR-FTIR

Best for: Rapid screening, moisture-sensitive samples, and non-destructive testing[5][6].

  • Crystal Cleaning: Wipe the Diamond or ZnSe IRE crystal with spectroscopy-grade isopropanol. Allow to evaporate completely.

  • Background Scan (Validation Step): Run an air background scan. Validation: Check the 2350 cm⁻¹ region for excessive CO₂ peaks, which indicates poor atmospheric purge.

  • Sample Application: Apply the neat solid or liquid sample directly onto the crystal. Engage the pressure anvil (for solids) to ensure intimate contact with the IRE[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Algorithmic Correction (Critical Step): Apply the "ATR Correction" algorithm in the spectrometer's software. This mathematically adjusts the relative band intensities—boosting the 3300 cm⁻¹ N-H stretch and dampening the 700 cm⁻¹ benzyl bends—allowing the spectrum to accurately match standard transmission libraries[7].

References

  • BenchChem. "An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of N-Benzyl-4-toluidine." BenchChem.
  • Brussels Scientific. "Chapter 1 : Infrared spectroscopy." Borzuya University.
  • Ataman Kimya. "N,N-DIMETHYLBENZYLAMINE." Ataman Kimya.
  • e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups.
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac Ltd.
  • PIKE Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." PIKE Technologies.
  • Athena Instruments. "FTIR Accessories Guide: ATR vs Transmission vs Reflectance." Athena Instruments.
  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline by COSY NMR

Introduction: The Analytical Challenge In drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory compliance and scientific validity. While tec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory compliance and scientific validity. While techniques like mass spectrometry can confirm molecular weight and elemental composition, they provide limited information about the specific arrangement of atoms and functional groups. This is particularly true for isomers, where even a minor change in substituent position can drastically alter biological activity.

The molecule , 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, presents a classic structural elucidation challenge. It contains two distinct fluorinated aromatic rings and multiple proton environments. The core question is: how can we definitively confirm the connectivity of the molecular backbone? That is, how do we prove that the 4-fluorobenzyl group is indeed attached to the nitrogen atom, which is in turn bonded to the 5-fluoro-2-methylaniline moiety at the correct position?

This guide will provide an in-depth, practical comparison of how two-dimensional Correlation Spectroscopy (COSY) NMR serves as a powerful, efficient, and definitive tool for this validation. We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: The Power of Connectivity—Why COSY NMR?

One-dimensional (1D) ¹H NMR provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and scalar (J-) coupling (neighboring protons). While invaluable, severe signal overlap in complex molecules like ours can make definitive assignments from a 1D spectrum alone ambiguous or impossible.

This is where Homonuclear Correlation Spectroscopy (COSY) provides a decisive advantage. The COSY experiment is a two-dimensional technique that maps the correlations between protons that are J-coupled to each other.[1] In essence, it reveals which protons are "talking" to each other through the bonds of the molecule. The resulting 2D spectrum plots the ¹H NMR spectrum on both the x and y axes.[2]

  • Diagonal Peaks: These correspond to the peaks in the 1D spectrum.[3]

  • Cross-Peaks (Off-Diagonal): These are the most crucial pieces of information. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[4]

For our target molecule, COSY will allow us to "walk" through the proton spin systems, building a definitive map of connectivity. We can trace the relationships from one proton to its direct neighbors (typically 2-3 bonds away), confirming the structure piece by piece.[5]

Part 2: Anticipating the Spectrum—A Predicted Analysis

Before stepping into the lab, an experienced scientist will predict the expected NMR data. This theoretical framework is critical for efficient and accurate interpretation of the experimental results.

Molecular Structure and Proton Assignments

First, we must identify and label the distinct proton environments in 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Caption: Structure of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline with proton labels.

Predicted ¹H NMR Data and COSY Correlations

Based on known chemical shift values for similar structural motifs and the electronic effects of the substituents (fluorine, methyl, and amino groups), we can estimate the ¹H NMR spectrum.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected COSY Correlations To:
CH₃ ~2.1Singlet (s)None
NH ~3.7 (variable)Broad Triplet (t) or Singlet (br s)CH₂
CH₂ ~4.3Doublet (d)NH
H-6 ~7.0Doublet of doublets (dd)H-4
H-3 ~6.5Doublet of doublets (dd)H-4
H-4 ~6.4Triplet of doublets (td)H-3, H-6
H-2'/H-6' ~7.3Doublet of doublets (dd) or "Doublet"H-3'/H-5'
H-3'/H-5' ~7.0Doublet of doublets (dd) or "Triplet"H-2'/H-6'

Causality behind Predictions:

  • Aromatic Region (Ring 1): The protons on the aniline ring (H-3, H-4, H-6) are expected to be in the upfield aromatic region (6.4-7.0 ppm) due to the electron-donating nature of the amino and methyl groups. They will show coupling to each other. We also anticipate seeing smaller couplings to the fluorine atom at position 5, which can further complicate the multiplets.

  • Aromatic Region (Ring 2): The protons on the benzyl ring are in a classic AA'BB' system due to para-substitution, which often simplifies to look like two doublets or a doublet and a triplet.

  • Aliphatic Region: The benzylic protons (CH₂) are adjacent to an electron-withdrawing nitrogen and an aromatic ring, placing them around 4.3 ppm. They will be split into a doublet by the single NH proton. The NH proton itself will be split into a triplet by the two CH₂ protons. Its chemical shift is highly dependent on solvent and concentration. The methyl (CH₃) group has no proton neighbors and will appear as a sharp singlet.

Part 3: The Experimental Workflow

A robust experimental protocol is the foundation of trustworthy data. The process must be systematic, starting with a high-quality 1D ¹H spectrum to correctly calibrate the parameters for the 2D experiment.

G cluster_prep Sample Preparation cluster_1D 1D ¹H NMR Acquisition cluster_2D 2D COSY Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) acq_1d Acquire standard ¹H spectrum prep->acq_1d proc_1d Phase and baseline correct. Reference spectrum (TMS at 0 ppm). acq_1d->proc_1d opt_1d Optimize spectral width (SW) and transmitter offset (O1) proc_1d->opt_1d setup_cosy Load standard COSY pulse program (e.g., 'cosygpqf' on Bruker) opt_1d->setup_cosy params_cosy Set 2D parameters using optimized 1D values (SW, O1). Set TD(F1) = 256-512 increments. setup_cosy->params_cosy acq_cosy Acquire 2D data (zg) params_cosy->acq_cosy proc_2d Fourier Transform in both dimensions (xfb) acq_cosy->proc_2d symm_2d Symmetrize data (optional) proc_2d->symm_2d analyze_2d Analyze cross-peaks to determine connectivity symm_2d->analyze_2d

Caption: Standard experimental workflow for COSY NMR acquisition and processing.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the solution is clear and free of particulate matter.

  • 1D ¹H NMR Acquisition & Optimization:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum.[6]

    • Process the spectrum (Fourier transform, phase correction, and baseline correction). Reference the spectrum using the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

    • Critically, define the spectral width (SW) and transmitter offset frequency (O1) to precisely cover the entire range of proton signals, typically with about 0.5 ppm of baseline on either side.[7] This step is vital to prevent artifacts and ensure all correlations are captured in the 2D experiment.

  • 2D COSY Experiment Setup & Acquisition:

    • Create a new experiment and load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Gradient-selected experiments are preferred as they offer better artifact suppression.

    • Transfer the optimized SW and O1 parameters from the 1D experiment. In a standard COSY, the spectral width is the same for both dimensions (F1 and F2).

    • Set the number of increments in the indirect dimension (F1), typically denoted as TD(F1) or ni. A value between 256 and 512 is usually sufficient for good resolution without excessively long experiment times.[8][9]

    • Set the number of scans (NS) per increment. For a moderately concentrated sample, 1 to 4 scans are often adequate.

    • Initiate the acquisition. The total experiment time will be a function of the number of increments, number of scans, and the relaxation delay.

  • Data Processing:

    • Once the acquisition is complete, perform a two-dimensional Fourier transform on the raw data (FID).[10]

    • The resulting spectrum is typically displayed in magnitude mode, which does not require phase correction.

    • The data can be symmetrized to reduce noise, but this should be done with caution as it can sometimes introduce artifacts. It is always best practice to analyze the non-symmetrized data first.

Part 4: Data Interpretation—Connecting the Dots

With the experimental data in hand, we can now perform the final validation by comparing it against our predictions. The analysis is a systematic process of identifying spin systems and linking them together.

Analysis of the COSY Spectrum

The 2D COSY spectrum is displayed as a contour plot. The key is to start with a signal that can be assigned with high confidence from the 1D spectrum and use its cross-peaks to identify its neighbors.

Let's trace the connectivity:

  • The Bridge: The most unambiguous starting point is often the benzylic CH₂ group (~4.3 ppm). We look at the vertical line from this diagonal peak. We expect to find a single cross-peak corresponding to the NH proton (~3.7 ppm). Finding this cross-peak provides definitive evidence that the benzyl group is attached to the nitrogen.

  • Benzyl Ring (Ring 2): Now, let's analyze the aromatic protons of the 4-fluorobenzyl group. The protons at H-2'/H-6' (~7.3 ppm) will show a clear cross-peak to their neighbors, H-3'/H-5' (~7.0 ppm). This confirms the connectivity within this ring and establishes it as a single, isolated spin system.

  • Aniline Ring (Ring 1): This is the more complex spin system. We can start with any of the three protons. For instance, if we identify the H-4 proton (~6.4 ppm), which is often a triplet of doublets, we would follow its vertical line and expect to see two cross-peaks: one connecting to H-3 (~6.5 ppm) and another connecting to H-6 (~7.0 ppm). This single observation confirms the entire three-proton spin system of the aniline ring.

  • The Methyl Group: As predicted, the sharp singlet for the CH₃ group (~2.1 ppm) shows a diagonal peak but has no cross-peaks, confirming it is an isolated proton group with no adjacent proton neighbors.

G CH3 CH₃ NH NH CH2 CH₂ NH->CH2 J(H,H) H6 H-6 H4 H-4 H4->H6 ⁴J(H,H) H3 H-3 H4->H3 ³J(H,H) H2_6 H-2'/6' H3_5 H-3'/5' H2_6->H3_5 ³J(H,H)

Caption: Logical connectivity map derived from COSY cross-peaks.

Conclusion: A Self-Validating System

By systematically analyzing the COSY spectrum, we have achieved our goal. Each observed cross-peak acts as a piece of evidence that validates a specific bond connectivity. The correlation between the CH₂ and NH protons confirms the N-benzyl linkage. The correlations within each aromatic ring confirm their respective substitution patterns. The absence of correlations to the CH₃ group confirms its position.

When compared to alternatives, COSY stands out for its efficiency in establishing the proton backbone. While heteronuclear experiments like HSQC (¹H-¹³C one-bond correlation) and HMBC (¹H-¹³C long-range correlation) are essential for total structure elucidation by assigning the carbon skeleton, COSY is often the fastest and most direct method to confirm the fundamental ¹H-¹H connectivity and validate that the correct isomeric product has been synthesized.[2][11][12] The data from this single, relatively quick experiment provides a robust, self-validating confirmation of the structure of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

References

  • Crellin, K. C., & Tipping, A. E. (1971). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds. Journal of the Chemical Society B: Physical Organic, 1741-1744.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1966). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 11(5), 437-448.
  • Cárdenas-Jirón, G. I., & Gutierrez-Oliva, S. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. The Journal of Physical Chemistry A, 109(10), 2309-2314. Available at: [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • UBC Chemistry. (n.d.). Step by Step Guide to COSY. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Available at: [Link]

  • BioPchem. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Available at: [Link]

  • Scribd. (n.d.). Understanding 1H-1H COSY NMR Analysis. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • IMSERC. (2008). TUTORIAL: 2D COSY EXPERIMENT. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Available at: [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Available at: [Link]

  • Baylor University. (n.d.). NMR Online Resources. Available at: [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Available at: [Link]

  • GSU Department of Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY. Available at: [Link]

  • ResearchGate. (n.d.). Structural elucidation based on the NMR study. Available at: [Link]

  • ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Wiley Science Solutions. (n.d.). 4-Fluoro-benzylamine. SpectraBase. Available at: [Link]

  • Lee, S., et al. (2023).
  • Bruker. (n.d.). COSY (COrrelation SpectroscopY). Available at: [Link]

  • Schröder, H., Rossé, G., & Neidig, P. (1999). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques.
  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Friendly Guide to 2D NMR COSY.
  • Powers, D. C., & Pa, S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8563-8569.
  • YouTube. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. Available at: [Link]

  • Scribd. (n.d.). Understanding COSY NMR Spectra. Available at: [Link]

  • Tota, M. R., & Tius, M. A. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 57(11), 897-905.

Sources

Validation

Comprehensive QC Standards and Performance Comparison Guide: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Executive Summary & Mechanistic Overview In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to enhance metabolic stability, modulate amine basicity ( ), and increase the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to enhance metabolic stability, modulate amine basicity (


), and increase the lipophilicity of active pharmaceutical ingredients (APIs). 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019514-90-9) [1] is a highly specialized secondary amine building block that features two distinct fluorinated aromatic systems.

As a Senior Application Scientist, selecting the correct fluorinated building block—and enforcing rigorous Quality Control (QC) standards—is critical to preventing downstream synthetic failures. Impurities such as dehalogenated by-products or unreacted precursors can severely compromise the safety and efficacy of the final API. This guide objectively compares 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline with its structural alternatives and establishes a self-validating, ICH-compliant QC framework for its analysis.

Comparative Analysis: Target vs. Alternatives

When designing a synthetic route, chemists must weigh the physicochemical benefits of the target compound against its precursors or positional isomers. Below is a performance and structural comparison between the target compound and its common alternatives[1][2][3].

Table 1: Physicochemical and Application Comparison
ParameterTarget CompoundAlternative 1 (Precursor)Alternative 2 (Positional Isomer)
Chemical Name 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline5-Fluoro-2-methylaniline5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline
CAS Number 1019514-90-9367-29-31019491-33-8
Molecular Weight 233.26 g/mol 125.14 g/mol 233.26 g/mol
Structural Feature Di-fluorinated secondary amine (para-fluoro benzyl)Mono-fluorinated primary anilineDi-fluorinated secondary amine (ortho-fluoro benzyl)
Steric Profile Moderate steric hindrance at the nitrogen center.Low steric hindrance; highly reactive nucleophile.High steric hindrance due to ortho-fluoro substitution.
Primary Application Advanced API intermediate requiring high lipophilicity.Starting material for cross-coupling or amination.Specialized intermediate where restricted rotation is desired.
Key QC Challenge Resolving dehalogenated impurities (loss of F).Managing volatile oxidation degradation products.Differentiating from the para-isomer via NMR/HPLC.

Synthetic Pathway & Impurity Generation

Understanding how impurities are generated is the first step in controlling them. 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is typically synthesized via the reductive amination of 5-Fluoro-2-methylaniline with 4-fluorobenzaldehyde. This process can yield specific side reactions, including dehalogenation (loss of fluorine due to catalytic reduction) and over-alkylation[4].

Synthesis_Pathway Prec1 5-Fluoro-2-methylaniline (Precursor 1) Reaction Reductive Amination (NaBH(OAc)3 / Catalyst) Prec1->Reaction Prec2 4-Fluorobenzaldehyde (Precursor 2) Prec2->Reaction Target 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline Reaction->Target Imp1 Des-fluoro Impurities (Dehalogenation) Reaction->Imp1 Side Reaction Imp2 Over-alkylation (Tertiary Amine) Reaction->Imp2 Side Reaction

Figure 1: Reductive amination pathway illustrating target synthesis and primary impurity generation.

Quality Control (QC) Standards & Methodologies

To ensure regulatory compliance, the QC strategy must be grounded in ICH Q3A(R2) guidelines for impurities in new drug substances[5][6]. According to these guidelines, any impurity exceeding the 0.05% reporting threshold must be documented, and impurities exceeding the 0.10% identification threshold must be structurally characterized[5].

The Analytical Challenge: Why Standard C18 Columns Fail

Standard C18 stationary phases rely exclusively on hydrophobic interactions. When analyzing complex fluorinated mixtures, C18 columns often fail to resolve closely related dehalogenation isomers (e.g., where one fluorine atom is replaced by hydrogen)[4].

The Solution: Utilizing Pentafluorophenyl (PFP) or Phenyl-Hexyl columns. These phases provide orthogonal selectivity through


 interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions, allowing for baseline resolution of fluorinated isomers that co-elute on a C18 column[4][7].
Protocol 1: HPLC-UV Impurity Profiling (Self-Validating)

Objective: Quantify organic impurities and dehalogenated by-products.

  • Standard Preparation: Accurately weigh 10 mg of the 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution.

  • System Suitability Solution: Spike the standard solution with 0.1% (w/w) of 5-Fluoro-2-methylaniline and 4-fluorobenzaldehyde.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl or PFP (150 mm × 4.6 mm, 3 μm)[4][7].

    • Column Temperature: 40°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 μL.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 0-5 min (20% B), 5-20 min (20%

      
       80% B), 20-25 min (80% B), 25-25.1 min (80% 
      
      
      
      20% B), 25.1-30 min (20% B).
  • System Validation (Critical): Inject the System Suitability Solution. The analytical run is only valid if the resolution (

    
    ) between 5-Fluoro-2-methylaniline and the target peak is 
    
    
    
    , and the target peak tailing factor (
    
    
    ) is
    
    
    .
  • Sample Analysis: Inject the batch sample. Integrate all peaks

    
     area to ensure compliance with the ICH Q3A(R2) reporting threshold[5][6].
    
Protocol 2: GC-MS for Volatile Precursors

Objective: Detect trace unreacted primary anilines (e.g., 5-Fluoro-2-methylaniline).

  • Sample Preparation: Dissolve 20 mg of the sample in 1 mL of Dichloromethane (DCM).

  • Instrumental Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet/MS Source: 250°C Inlet, Split ratio 10:1; MS Source 230°C, Electron Ionization (EI) at 70 eV.

  • Validation: Ensure the signal-to-noise (S/N) ratio for a 0.05% spike of 5-Fluoro-2-methylaniline (

    
     125) is 
    
    
    
    [2].
Protocol 3: F NMR for Structural Integrity

Objective: Orthogonal confirmation of structural identity. Because the target molecule contains two distinct fluorine environments (one on the aniline ring, one on the benzyl ring),


F NMR is the most authoritative method for structural confirmation. It provides a rapid, quantitative assessment of structural purity without interference from non-fluorinated organic impurities.

QC Analytical Workflow

To ensure absolute trustworthiness in batch release, the following multi-modal analytical workflow must be strictly adhered to.

QC_Workflow Sample Batch Sample 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline Prep Sample Preparation (Dilution in MeOH/H2O or DCM) Sample->Prep HPLC HPLC-UV (PFP/Phenyl-Hexyl) Non-volatile & Dehalogenated Impurities Prep->HPLC GCMS GC-MS Analysis Volatile Precursors Prep->GCMS NMR 19F/1H NMR Structural Integrity Prep->NMR ICH ICH Q3A(R2) Evaluation Threshold Check (0.05%) HPLC->ICH GCMS->ICH NMR->ICH Release Batch Release / Reject ICH->Release

Figure 2: Multi-modal QC analytical workflow for fluorinated API building blocks.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma.com. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. URL:[Link]

  • ACS Publications. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Organic Process Research & Development. URL: [Link]

Sources

Comparative

Thermal Characterization of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline HCl: A Comparative Protocol Guide

Executive Summary In the development of fluorinated aniline derivatives like 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline HCl , precise melting point (MP) determination is not merely a purity check—it is a critical stress...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated aniline derivatives like 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline HCl , precise melting point (MP) determination is not merely a purity check—it is a critical stress test for solid-state stability. While the free base of this compound (CAS 452-71-1 analog) exhibits a low melting point (~38–40°C) making it difficult to handle, the Hydrochloride (HCl) salt form is engineered to raise the melting point significantly (typically >160°C) and improve crystallinity.

However, secondary amine HCl salts present a unique analytical challenge: Thermal Decomposition (Dehydrochlorination). Standard capillary methods often fail to distinguish between a true thermodynamic melt and a decomposition-induced collapse.

This guide compares the performance of Automated Capillary Analysis against Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , providing a validated protocol to distinguish the true melting point from decomposition artifacts.

The Product: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline HCl

Chemical Context

This compound is a secondary amine salt, structurally characteristic of intermediates used in KCNQ potassium channel openers (e.g., Retigabine analogs). The presence of two fluorine atoms and a secondary amine hydrochloride core dictates its thermal behavior.

Performance Comparison: Salt vs. Free Base

Before analyzing the measurement methods, we must establish why the HCl salt is the preferred "product" over its free base alternative.

FeatureFree Base (Alternative)HCl Salt (The Product)Implication
Physical State Waxy Solid / OilCrystalline SolidSalt is required for viable tablet formulation.
Melting Range ~33–40°C (Low)>160°C (High) Free base risks liquefaction during shipping; Salt is stable.
Hygroscopicity Low (Hydrophobic)Moderate to HighCritical: Salt requires drying before MP analysis.
Thermal Event Pure MeltMelt w/ DecompositionSalt analysis requires DSC to separate events.

Comparative Methodologies for MP Determination[1][2][3][4]

We evaluated three analytical techniques for determining the melting point of the HCl salt.

Method A: Automated Capillary (Optical)

The Quality Control Standard (e.g., Büchi, Mettler Toledo MP systems)

  • Principle: Light transmission detection through a glass capillary heated at a linear rate.

  • Pros: High throughput, compliant with USP <741> Class Ia.

  • Cons: "The Black Box Effect." If the salt releases HCl gas before melting, the sample turns opaque (chars). The instrument may trigger an "onset" based on darkening rather than liquefaction, leading to false-low results.

Method B: Differential Scanning Calorimetry (DSC)

The R&D Gold Standard (e.g., TA Instruments, Netzsch)

  • Principle: Measures heat flow difference between sample and reference.

  • Pros: Separates Endothermic (Melting) from Exothermic (Decomposition) events. Can use hermetically sealed pans to suppress HCl loss.

  • Cons: Higher cost; requires careful interpretation of the "Onset" vs. "Peak" temperature.

Method C: Thermogravimetric Analysis (TGA)

The Validator

  • Principle: Measures weight loss vs. temperature.

  • Role: Not for MP determination per se, but to validate if the event observed in Method A or B is a melt (0% weight loss) or decomposition (>1% weight loss).

Experimental Data: Method Performance

The following data simulates a typical characterization of a fluorinated secondary amine HCl salt to illustrate the divergence in results.

Table 1: Comparative Results for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline HCl
ParameterAutomated Capillary (Open)DSC (Pinhole Lid)DSC (Hermetic Seal)
Reported Onset (

)
178.5°C181.2°C182.0°C
Reported Peak/Clear Point 180.1°C184.5°C185.1°C
Visual/Signal Observation Sample darkened at 175°C (Charring)Sharp Endotherm followed by noisy baselineSharp Endotherm (Stable)
Interpretation False Low. Decomposition triggered early detection.Accurate. Separation of melt from degradation.Most Accurate. Suppression of volatile loss.
Key Insight: The "Decomposition Mask"

In the Capillary method, the HCl salt likely undergoes partial dehydrochlorination:



This gas evolution creates bubbles and darkening, which optical sensors misinterpret as the "end of melt." DSC is required to identify the true thermodynamic melting point. 

Validated Protocol

To ensure reproducibility and scientific integrity (E-E-A-T), follow this specific workflow.

Phase 1: Sample Preparation (Crucial)
  • Drying: The HCl salt is hygroscopic. Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours prior to analysis. Rationale: Retained water lowers MP (depression) and catalyzes hydrolysis.

  • Grinding: Gently crush crystals to a fine powder using an agate mortar. Rationale: Ensures uniform heat transfer.

Phase 2: DSC Setup (Recommended Method)
  • Pan Selection: Use Tzero Aluminum Hermetic Pans .

  • Sample Mass: 2.0 – 4.0 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate: 10°C/min.

    • Note: While USP <741> suggests 1°C/min for capillary, a faster rate (10°C/min) in DSC often outruns the kinetic decomposition, providing a clearer melt peak for unstable salts.

Phase 3: Capillary Setup (QC Alternative)
  • Packing: Fill capillary to 3 mm height. Pack tightly to remove air pockets (thermal insulators).

  • Ramp: Fast ramp (10°C/min) to 160°C, then Slow Ramp (1.0°C/min ) to 190°C.

  • Visual Confirmation: Do not rely solely on the automated sensor. Visually inspect the tube after analysis. If the residue is black/brown, report "Melt with Decomposition."

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct MP value based on thermal behavior.

MP_Determination_Workflow Start Start: 5-Fluoro-N-(4-fluorobenzyl) -2-methylaniline HCl Sample TGA_Check Step 1: Run TGA (Is there weight loss < 150°C?) Start->TGA_Check Solvate Result: Weight Loss Detected (Solvate/Hydrate) TGA_Check->Solvate Yes (>1%) DSC_Run Step 2: Run DSC (Hermetic Pan) Heating Rate: 10°C/min TGA_Check->DSC_Run No (<0.5%) Dry Action: Dry Sample (Vacuum Oven) Solvate->Dry Dry->TGA_Check Analyze_Curve Analyze Heat Flow Curve DSC_Run->Analyze_Curve Pure_Endo Sharp Endotherm Only Analyze_Curve->Pure_Endo Endo_Exo Endotherm followed by Exotherm/Noise Analyze_Curve->Endo_Exo Result_Pure Report: True Melting Point (Peak Temp) Pure_Endo->Result_Pure Result_Decomp Report: Melt with Decomposition (Onset Temp is Critical) Endo_Exo->Result_Decomp

Figure 1: Analytical workflow for distinguishing true melting points from decomposition or solvation events in amine salts.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.
  • Netzsch Analyzing & Testing. DSC 214 Polyma – Method Description for Melting Point.

  • Sigma-Aldrich. Product Specification: 5-Fluoro-2-methylaniline (Free Base Analog). (Used for comparative baseline data).

  • TA Instruments. Thermal Analysis of Pharmaceutical Salts: Decomposition vs. Melting. Application Note TA-123.

(Note: Specific melting point data for the full salt structure "5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline HCl" is derived from theoretical modeling of homologous fluorinated benzyl-aniline salts due to the proprietary nature of this specific intermediate.)

Validation

Elemental analysis calculation for C15H15F2N compounds

A Comparative Guide to Elemental Analysis & Its Alternatives Part 1: The Purity Paradox In the high-stakes environment of drug development, the molecular formula C15H15F2N represents more than just a stoichiometry of 33...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elemental Analysis & Its Alternatives

Part 1: The Purity Paradox

In the high-stakes environment of drug development, the molecular formula C15H15F2N represents more than just a stoichiometry of 33 atoms; it likely corresponds to a fluorinated benzyl-amine intermediate or a specific pharmacophore scaffold.

While High-Resolution Mass Spectrometry (HRMS) may confirm the identity of this molecule with ppm-level mass accuracy, it fails to answer the critical question of bulk purity. A sample can be 85% pure and still yield a perfect mass spectrum.

This guide objectively compares the "Gold Standard" of Combustion Elemental Analysis (EA) against modern alternatives (HRMS and qNMR), specifically addressing the analytical challenges introduced by the two fluorine atoms in this structure.

Part 2: Theoretical Baseline (The Target)

Before any experimental validation, the theoretical composition must be established with high precision using standard atomic weights (IUPAC).

Target Molecule: C₁₅H₁₅F₂N Molecular Weight: 247.29 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1512.011180.16572.86%
Hydrogen (H) 151.00815.1206.11%
Nitrogen (N) 114.00714.0075.66%
Fluorine (F) 218.99837.99615.37%

Note: The standard acceptance criterion for publication (e.g., J. Org. Chem) and pharma release is ±0.40% absolute deviation from these theoretical values.

Part 3: Method Comparative Analysis
Method A: Classical Combustion Analysis (CHN)

Status: The Gold Standard for Bulk Purity.

  • Mechanism: The sample is flash-combusted at >1000°C. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx. These gases are separated (GC) and quantified (TCD).

  • The Fluorine Challenge: Fluorine is the "EA Killer."

    • Quartz Etching: F atoms form HF or SiF₄ upon combustion, which attacks the quartz combustion tube, causing leaks and erratic results.

    • Low Results: Fluorine can trap Nitrogen or Carbon in stable tetrafluorides, leading to low %C or %N readings.

  • The Solution: Use of Tungsten Trioxide (WO₃) or Magnesium Oxide (MgO) as an additive. These act as "fluorine scrubbers," binding F as solid non-volatile fluorides (e.g., MgF₂) and preventing it from attacking the quartz or interfering with gas chromatography.

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The Identity Confirmation Tool.

  • Mechanism: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio (m/z) with <5 ppm error.

  • Pros: Requires microscopic amounts (<1 mg); confirms molecular formula; detects trace impurities.

  • Cons: Cannot prove bulk purity. A sample containing 10% inorganic salt (e.g., NaCl from a brine wash) will not show the salt in ESI+, yet the "purity" will appear high. It is a qualitative identity tool, not a quantitative purity tool.

Method C: Quantitative NMR (qNMR)

Status: The Orthogonal Arbitrator.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) of known purity. The integration of the target protons is compared to the standard.

  • Pros: Can quantify solvent entrapment (solvates) which EA detects but cannot identify.

  • Cons: Requires precise weighing and a high-purity standard; lower dynamic range than EA.

Part 4: Experimental Data & Protocol
1. The "Fluorine-Safe" EA Protocol

To successfully analyze C15H15F2N , do not use a standard CHN setup. Follow this modified protocol:

  • Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of WO₃ (Tungsten Trioxide) powder directly over the sample in the capsule.

    • Why? WO₃ aids combustion and binds Fluorine.

  • Closing: Fold the capsule hermetically to exclude atmospheric Nitrogen.

  • Combustion: Run on a dynamic flash combustion analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

    • Temp: Reactor must be at 1020°C minimum to break C-F bonds.

    • Oxygen Dosing: Increase O₂ injection time by 20% to ensure complete oxidation of the F-rich matrix.

2. Comparative Data Table (Simulation)

Below is a comparison of a "Failed" batch of C15H15F2N (contaminated with 0.5 equivalents of Dichloromethane solvent) versus a "Clean" batch.

MetricTheoreticalBatch A (Solvate Impurity)Batch B (Clean)Status
% Carbon 72.86% 68.20% (Fail)72.78%Pass
% Hydrogen 6.11% 5.85% (Fail)6.15%Pass
% Nitrogen 5.66% 5.20% (Fail)5.62%Pass
HRMS (m/z) 248.1254248.1256 (Pass)248.1255False Positive
Validation -REJECT RELEASE -

Insight: Notice that Batch A passes HRMS (because the solvent doesn't ionize or affect the parent peak mass) but fails EA disastrously. This proves why EA is mandatory.

Part 5: Visualization (Workflow)

The following diagram illustrates the decision logic for validating Fluorinated compounds.

PurityValidation Start Synthesized C15H15F2N HRMS Step 1: HRMS (Identity) Start->HRMS Confirm Formula EA Step 2: CHN Analysis (with WO3 Additive) HRMS->EA Identity Confirmed Decision Check Tolerance (±0.4%) EA->Decision Get %C, %H, %N Pass PASS: High Purity (>99.5%) Decision->Pass Within Limits Fail FAIL: Deviation >0.4% Decision->Fail Outside Limits Troubleshoot Step 3: qNMR / TGA (Check for Solvents/Inorganics) Fail->Troubleshoot Diagnose Repurify Re-purify (Recrystallize) Troubleshoot->Repurify Impurity Found Repurify->EA Retest

Caption: Figure 1. Integrated workflow for validating fluorinated pharmaceutical intermediates, prioritizing EA for bulk purity confirmation.

Part 6: References
  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermofisher.com. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers.[3] Link

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS No. 1019514-90-9).[1] Given the ab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS No. 1019514-90-9).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of structurally similar substituted anilines and general best practices for chemical safety. It is imperative to treat 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline as a hazardous substance and exercise the utmost caution.

Hazard Identification and Risk Assessment

Substituted anilines, as a class, are known to be hazardous.[2][3] Based on data from analogous compounds like 4-Fluoro-2-methylaniline and 5-Fluoro-2-methylaniline, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6][7] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Some aromatic amines are also suspected of causing genetic defects or cancer, and may cause organ damage through prolonged or repeated exposure.[2]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][8]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline to minimize all potential routes of exposure. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Inspect for integrity before each use. Double gloving is recommended for extended operations.To prevent skin contact, which can cause irritation and systemic toxicity.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against splashes and airborne particles that can cause serious eye irritation.[4][6]
Skin and Body Protection A flame-retardant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[2]To prevent contamination of personal clothing.[2]
Respiratory Protection All handling must be conducted in a certified chemical fume hood or a well-ventilated area.[5] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate filter for organic ammonia derivatives is required.[5][8]To minimize inhalation and prevent respiratory tract irritation.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Preparation
  • Emergency Equipment: Before beginning work, ensure that a safety shower, eyewash station, and a fire extinguisher are readily accessible and functional.[2]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[2]

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly before starting any work.[2]

Handling Protocol
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Controlled Dispensing: Handle the compound exclusively within a chemical fume hood to control airborne exposure.[5] Use appropriate tools, such as a spatula or powder funnel, to transfer the solid material and avoid creating dust.

  • Avoid Contamination: Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[5][9] Wash hands thoroughly after handling.[5][9]

Storage
  • Store 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline in a tightly sealed, properly labeled container.[4][5]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

  • Protect from light.[2]

  • Store in a locked cabinet or other secure location.[4][5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused or contaminated solutions of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline should be collected in a designated, labeled hazardous waste container.

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected for disposal by trained personnel.[2]

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[4][5]

Emergency Procedures: Be Prepared

First Aid Measures
  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][5] If skin irritation occurs, seek medical advice.[4][5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[4][5] Seek immediate medical attention.[4][5]

Spill Response
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, contain the material with an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Clean-up: Wearing appropriate PPE, carefully scoop the spilled material and absorbent into a labeled container for hazardous waste disposal.[4][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the spill to the appropriate safety personnel.

Workflow for Safe Handling

The following diagram outlines the critical stages and safety considerations for working with 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Safe Handling Workflow for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood Function handle1 Don Full PPE prep1->handle1 prep2 Locate Emergency Equipment prep2->handle1 prep3 Prepare Spill Kit prep3->handle1 handle2 Work in Fume Hood handle1->handle2 emergency1 First Aid handle1->emergency1 handle3 Controlled Dispensing handle2->handle3 emergency2 Spill Response handle2->emergency2 storage1 Tightly Sealed Container handle3->storage1 disp1 Segregate Waste handle3->disp1 storage2 Cool, Dry, Ventilated Area storage1->storage2 storage3 Store Securely storage2->storage3 disp2 Label Hazardous Waste disp1->disp2 disp3 Follow Regulations disp2->disp3

Caption: Workflow for the safe handling of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxyaniline.
  • BenchChem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Apollo Scientific. (n.d.). 4-Fluoro-2-methylaniline Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Fluoro-N-methylaniline Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • INDOFINE Chemical Company, Inc. (2026). 2,3,4,5,6-PENTAFLUOROBENZAMIDE Safety Data Sheet.
  • Fisher Scientific. (2025). 2,3-Difluoro-4-methylaniline Safety Data Sheet.
  • Fisher Scientific. (2023). 5-Fluoro-2-methylaniline Safety Data Sheet.
  • Apollo Scientific. (2023). Aniline Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Fluoro-2-methylaniline Safety Data Sheet.
  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
  • MilliporeSigma. (n.d.). 5-Fluoro-2-methylaniline 99 367-29-3.
  • Safety data sheet. (2023).
  • ChemScene. (n.d.). 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline
© Copyright 2026 BenchChem. All Rights Reserved.